molecular formula C7H6FIO B2497414 4-Fluoro-1-iodo-2-methoxybenzene CAS No. 450-90-8

4-Fluoro-1-iodo-2-methoxybenzene

Cat. No.: B2497414
CAS No.: 450-90-8
M. Wt: 252.027
InChI Key: MBHUTPUUHOAWCJ-UHFFFAOYSA-N
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Description

4-Fluoro-1-iodo-2-methoxybenzene is a useful research compound. Its molecular formula is C7H6FIO and its molecular weight is 252.027. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHUTPUUHOAWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-1-iodo-2-methoxybenzene (CAS No. 450-90-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-iodo-2-methoxybenzene is a halogenated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a benzene ring, provides multiple reactive sites for strategic chemical modifications. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its applications as a key intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. For drug development professionals, the strategic incorporation of the fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 450-90-8[1]
Molecular Formula C₇H₆FIO[1][2]
Molecular Weight 252.03 g/mol [2]
Physical State Liquid at room temperatureMultiple supplier catalogues
Storage Temperature 2-8°C, kept in a dark, dry, and sealed container[1]
Purity Typically ≥97%[1]

Note: Experimental values for properties such as boiling point, density, and refractive index are not consistently reported across publicly available sources. Researchers should refer to the certificate of analysis provided by their specific supplier for the most accurate data.

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 4-fluoro-2-methoxyaniline. This transformation provides a reliable method for introducing the iodine atom at the desired position.[3][4][5]

Reaction Scheme:

Synthesis of this compound start 4-Fluoro-2-methoxyaniline diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, HCl (aq) 2. 0-5 °C product This compound diazonium->product KI (aq) Suzuki-Miyaura Coupling iodo This compound product Biaryl Product (Kinase Inhibitor Precursor) iodo->product boronic_acid Aryl Boronic Acid or Ester boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->product

Sources

An In-depth Technical Guide to 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

1-Fluoro-4-iodo-2-methoxybenzene (CAS No. 773855-64-4) is a halogenated aromatic compound that has emerged as a valuable and versatile building block in organic synthesis, particularly within the field of medicinal chemistry. Its unique trifunctional substitution pattern—featuring a methoxy group, a fluorine atom, and an iodine atom—provides a rich platform for complex molecular construction.

The strategic placement of these functional groups allows for a range of orthogonal chemical transformations. The aryl iodide offers a reactive site for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common feature in many modern pharmaceuticals, can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The methoxy group can modulate the electronic properties of the ring and serve as a potential handle for demethylation to reveal a phenol functionality. This guide provides an in-depth overview of the properties, synthesis, reactivity, and safe handling of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 1-Fluoro-4-iodo-2-methoxybenzene are crucial for its identification, handling, and use in synthesis.

Core Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 773855-64-4[3]
Molecular Formula C₇H₆FIO[3]
Molecular Weight 252.02 g/mol [3]
Physical Form Solid
Purity Typically >95%
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[3]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the methoxy group and flanked by the fluorine and iodine would be the most deshielded. The other two protons will show coupling to each other and to the fluorine atom. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon bearing the iodine atom will be significantly shifted upfield (typically 85-95 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The methoxy carbon will appear around 56 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum will present a singlet, as it is the only fluorine atom in the molecule. Its chemical shift will be informative of the electronic environment of the aromatic ring.[4]

  • IR Spectroscopy: Key infrared absorption bands would include C-H stretching for the aromatic ring and methyl group (~2850-3100 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), and a strong C-O stretching for the aryl-alkyl ether (~1250 cm⁻¹). The C-F and C-I stretching vibrations would appear in the fingerprint region.

Synthesis of 1-Fluoro-4-iodo-2-methoxybenzene

The most logical and widely practiced synthetic route to aryl iodides of this nature is through the Sandmeyer-type reaction, starting from the corresponding aniline. In this case, 3-Fluoro-4-methoxyaniline serves as the ideal precursor.

Reaction Pathway: Diazotization and Iodination

The synthesis involves two primary stages:

  • Diazotization: The primary aromatic amine (3-Fluoro-4-methoxyaniline) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). Maintaining a low temperature is critical to prevent the premature decomposition of this unstable intermediate.[5]

  • Iodination: The aqueous solution of the diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion displaces the diazonium group, which is an excellent leaving group (evolving as nitrogen gas), to yield the target aryl iodide, 1-Fluoro-4-iodo-2-methoxybenzene.[5]

Synthesis_of_1_Fluoro_4_iodo_2_methoxybenzene cluster_reagents Start 3-Fluoro-4-methoxyaniline Intermediate Arenediazonium Salt Intermediate Start->Intermediate Diazotization Product 1-Fluoro-4-iodo-2-methoxybenzene Intermediate->Product Iodination Reagent1 1. NaNO₂, H₂SO₄ 2. 0-5 °C Reagent2 KI, H₂O

Synthesis of 1-Fluoro-4-iodo-2-methoxybenzene via Diazotization-Iodination.
Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is a representative procedure adapted from established methods for the diazotization of anilines and subsequent iodination.[5]

Materials:

  • 3-Fluoro-4-methoxyaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Aniline Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Fluoro-4-methoxyaniline (1.0 eq) in a mixture of concentrated sulfuric acid (2.0 eq) and water. Cool the solution to 0–5 °C using an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution via a dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt. The reaction is exothermic and requires careful control.

  • Preparation of Iodide Solution: In a larger beaker, dissolve potassium iodide (1.5 eq) in water.

  • Iodination: Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed. The reaction mixture may darken due to the formation of iodine.

  • Work-up: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. To quench any excess iodine, add a 10% sodium thiosulfate solution dropwise until the dark iodine color disappears.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 1-Fluoro-4-iodo-2-methoxybenzene.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the final product.

Reactivity and Applications in Drug Discovery

The primary utility of 1-Fluoro-4-iodo-2-methoxybenzene lies in its role as a versatile scaffold in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in oxidative addition to a Pd(0) center, making it an ideal substrate for these transformations.[6][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern medicinal chemistry. 1-Fluoro-4-iodo-2-methoxybenzene is an excellent substrate for this reaction, allowing for the synthesis of complex biaryl structures.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(I)L₂ Pd0->OxAdd Transmetal Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Coupled Product (Biaryl) RedElim->Product ArylIodide 1-Fluoro-4-iodo- 2-methoxybenzene ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal caption Catalytic Cycle of the Suzuki-Miyaura Reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application Example: Synthesis of Bioactive Isoflavones Fluorinated and methoxylated isoflavones, which are structurally related to natural products like genistein, have been synthesized and investigated for their potential as antitumor agents. The core C-C bond in these structures is often constructed using palladium-catalyzed coupling methodologies.[1] 1-Fluoro-4-iodo-2-methoxybenzene can serve as a key precursor in the synthesis of such compounds, where the "Ar'" group from the boronic acid would form the rest of the isoflavone core. The resulting fluorinated and methoxylated biaryl scaffold is a common motif in biologically active molecules.[1]

Other Cross-Coupling Reactions

Beyond the Suzuki coupling, the aryl iodide functionality allows for a wide range of other important bond-forming reactions, including:

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Buchwald-Hartwig Amination: Reaction with an amine to form an aryl-amine.

  • Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide.

This broad reactivity makes 1-Fluoro-4-iodo-2-methoxybenzene a powerful tool for rapidly building molecular diversity in drug discovery programs.[8][9]

Safety and Handling

As a halogenated organic compound, 1-Fluoro-4-iodo-2-methoxybenzene requires careful handling in a laboratory setting. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Hazard Identification:

  • GHS Classification: The compound is classified with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Signal Word: Warning[10]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

  • Skin Protection: Wear nitrile rubber gloves and a lab coat. Change gloves immediately if contaminated.[11]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[12]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Storage and Disposal:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[3]

  • Disposal: Dispose of this material and its container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[11]

Conclusion

1-Fluoro-4-iodo-2-methoxybenzene is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point for the construction of complex, fluorinated molecules. Its robust reactivity in palladium-catalyzed cross-coupling reactions, combined with the beneficial properties imparted by the fluorine atom, makes it a highly relevant intermediate in the pursuit of novel active pharmaceutical ingredients and functional materials. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • AOBChem USA. (n.d.). 4-Fluoro-1-iodo-2-methoxybenzene.
  • PubChemLite. (n.d.). 1-fluoro-4-iodo-2-methoxybenzene (C7H6FIO).
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
  • ChemBK. (2024). 1-Fluoro-3-iodo-2-methoxybenzene.
  • Vasselin, D. A., et al. (2006). Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles. Journal of Medicinal Chemistry, 49(13), 3973-81.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • University of Wisconsin-Madison Chemistry. (2025). Experiment 14: Suzuki Coupling.
  • MDPI. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients.
  • Purdue University Graduate School. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients.
  • Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • PMC - PubMed Central. (2025). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists.

Sources

An In-depth Technical Guide to 4-Fluoro-1-iodo-2-methoxybenzene: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Aryl Iodides in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the use of versatile synthetic building blocks are paramount for the development of novel therapeutics with enhanced pharmacological profiles. 4-Fluoro-1-iodo-2-methoxybenzene emerges as a compound of significant interest, embodying key structural features that are highly sought after in medicinal chemistry. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, with a particular focus on its role as a precursor in the synthesis of complex bioactive molecules.

The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved drug-like properties. The iodo group serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures. The methoxy group further modulates the electronic and steric properties of the benzene ring, offering another point of diversification. This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of a wide range of compounds, including kinase inhibitors, which are at the forefront of targeted cancer therapy.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its downstream products.

PropertyValueSource(s)
Molecular Formula C₇H₆FIO[1]
Molecular Weight 252.03 g/mol [2]
CAS Number 450-90-8[2]
Appearance Off-white to yellow solid[3]
Melting Point Not reported, expected to be a low-melting solid-
Boiling Point Not reported-
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water.General chemical knowledge
Storage Store in a cool, dry, and well-ventilated area away from light and incompatible substances.[3]

Spectroscopic Data (Predicted and from Analogous Compounds):

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The aromatic region would display complex splitting patterns due to coupling between the protons and the fluorine atom.

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum would exhibit distinct signals for the seven carbon atoms, with the carbon atoms attached to fluorine and iodine showing characteristic chemical shifts and coupling constants (for C-F).

  • FTIR (KBr, cm⁻¹): The infrared spectrum would likely display characteristic absorption bands for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, C-O stretching of the ether, and C-F and C-I stretching vibrations.

  • Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 252, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Sandmeyer reaction, a robust and widely used method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][4] The logical precursor for this synthesis is 4-fluoro-2-methoxyaniline.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable route to introduce an iodine atom onto the aromatic ring, starting from the corresponding aniline.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination 4-fluoro-2-methoxyaniline 4-Fluoro-2-methoxyaniline diazonium_salt 4-Fluoro-2-methoxybenzenediazonium salt 4-fluoro-2-methoxyaniline->diazonium_salt NaNO₂, HCl, 0-5 °C target_molecule This compound diazonium_salt->target_molecule KI

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established Sandmeyer reaction procedures for similar substrates.[1][4]

Step 1: Diazotization of 4-Fluoro-2-methoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Iodination

  • In a separate beaker, dissolve potassium iodide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules, particularly in the pharmaceutical industry. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of reactions like the Suzuki-Miyaura and Sonogashira couplings.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Aryl_Iodide This compound Boronic_Acid Aryl/Vinyl Boronic Acid or Ester Alkyne Terminal Alkyne Suzuki_Product Biaryl or Styrenyl Derivative Boronic_Acid->Suzuki_Product Pd Catalyst, Base Sonogashira_Product Aryl Alkyne Alkyne->Sonogashira_Product Pd/Cu Catalysts, Base

Caption: Key cross-coupling reactions of this compound.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. Many of these inhibitors feature a biaryl or a heteroaryl-aryl core structure, which can be efficiently synthesized using palladium-catalyzed cross-coupling reactions. While a specific, marketed drug directly utilizing this compound as a starting material is not readily identifiable in public literature, its structural motifs are prevalent in numerous kinase inhibitors. For instance, fluorinated and methoxylated phenyl rings are common components of inhibitors targeting kinases such as Glycogen Synthase Kinase 3 (GSK-3).[3][5]

The rationale for using a building block like this compound in the synthesis of a hypothetical GSK-3 inhibitor is as follows:

  • Scaffold Construction: The aryl iodide functionality allows for the coupling with a heterocyclic boronic acid (e.g., a pyrimidine or pyridine derivative) via a Suzuki reaction to construct the core biaryl scaffold of the inhibitor.

  • Modulation of Properties: The fluorine atom can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability by blocking potential sites of oxidation.

  • Fine-tuning Potency and Selectivity: The methoxy group can influence the conformation of the molecule and provide additional points for hydrogen bonding or steric interactions within the target protein, thereby fine-tuning the inhibitor's potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a fluorine atom, an iodine atom, and a methoxy group on a benzene ring provides a versatile platform for the construction of complex molecular architectures with desirable pharmacological properties. The ability to readily participate in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the synthesis of biaryl and aryl-alkyne motifs, which are prevalent in many kinase inhibitors and other bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively leverage this compound in their quest for novel and improved therapeutics.

References

  • Wolanin, P., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(18), 5610-5615. [Link]
  • AOBChem. (n.d.). This compound.
  • Mao, Z., et al. (2015). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Chinese Chemical Society, 62(5), 411-423. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

Sources

4-Fluoro-1-iodo-2-methoxybenzene IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nomenclature, Synthesis, and Applications of 4-Fluoro-1-iodo-2-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the aromatic compound this compound, designed for researchers, chemists, and professionals in drug development. The primary focus is a detailed deconstruction of its IUPAC nomenclature, elucidating the systematic rules that govern the naming of polysubstituted benzene derivatives. Beyond nomenclature, this document delves into the compound's key physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and explores its emerging applications in medicinal chemistry and material science. The guide aims to serve as a practical reference, blending theoretical principles with actionable experimental insights.

Decoding the IUPAC Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that every distinct substance has a unique and unambiguous name. The name "this compound" is derived from a specific set of prioritization rules for substituents on a benzene ring.

Identifying the Parent Structure and Substituents

The parent structure is benzene . The substituents attached to this ring are:

  • Fluoro (-F)

  • Iodo (-I)

  • Methoxy (-OCH₃)

The Principle of Lowest Locants

When multiple substituents are present, the numbering of the carbon atoms on the benzene ring is assigned to give the substituents the lowest possible set of numbers, or "locants". However, when different types of substituents are present, certain functional groups are given priority, which dictates the starting point (carbon 1) for numbering.

In the case of this compound, the methoxy group (-OCH₃) is part of an ether functional group. While ethers do not have the highest priority compared to groups like carboxylic acids or aldehydes, they are given precedence over alkyl halides in IUPAC nomenclature for determining the numbering scheme of the benzene ring. When a methoxy group is a substituent, the parent name can be designated as "anisole" (methoxybenzene). However, for polysubstituted benzenes, it is often clearer to name it as a substituted benzene.

The numbering priority is determined by alphabetical order of the substituents when no single functional group dictates the parent name (like phenol or aniline). The substituents are iodo, fluoro, and methoxy.

Let's evaluate the numbering based on alphabetical priority:

  • Fluoro

  • Iodo

  • Methoxy

Assigning the locants to give the lowest possible numbers:

  • Starting from Fluoro at C1: 1-Fluoro-4-iodo-2-methoxybenzene (Locants: 1, 2, 4)

  • Starting from Iodo at C1: 1-Iodo-2-fluoro-5-methoxybenzene (Locants: 1, 2, 5)

  • Starting from Methoxy at C1: 1-Methoxy-2-iodo-5-fluorobenzene (Locants: 1, 2, 5)

Comparing the locant sets (1,2,4) versus (1,2,5), the set (1,2,4) is lower. Therefore, the substituents are located at positions 1, 2, and 4.

Final Assembly of the Name

Once the locants are assigned, the substituents are listed in alphabetical order, not in the order of their locant numbers.

  • Fluoro

  • Iodo

  • Methoxy

Therefore, the correct IUPAC name is constructed as: This compound .

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₇H₆FIO
Molecular Weight 268.03 g/mol
Appearance Off-white to yellow solid or crystalline powder
Melting Point 48-52 °C
Boiling Point Approx. 257.5 °C at 760 mmHg
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane
CAS Number 179898-63-6

Synthesis Protocol: Iodination of 3-Fluoroanisole

A common synthetic route to this compound involves the electrophilic iodination of 3-fluoroanisole. The methoxy group is an ortho-, para-directing activator, while the fluoro group is an ortho-, para-directing deactivator. The directing effects of both substituents guide the incoming iodine electrophile.

Materials and Reagents
  • 3-Fluoroanisole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Trifluoroacetic acid (TFA)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-fluoroanisole (1.0 eq) in acetonitrile (20 mL).

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Initiation: Slowly add trifluoroacetic acid (TFA) (0.1 eq) to the mixture. The TFA acts as a catalyst to generate a more potent electrophilic iodine species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of dichloromethane and 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted iodine.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve 3-Fluoroanisole in Acetonitrile B Add N-Iodosuccinimide (NIS) A->B C Add Trifluoroacetic Acid (TFA) Catalyst B->C D Stir at RT (4-6h) Monitor by TLC C->D E Quench with Na₂S₂O₃ Solution D->E Reaction Complete F Extract with DCM & Wash (NaHCO₃, Brine) E->F G Dry (MgSO₄) & Concentrate F->G H Purify via Column Chromatography G->H I This compound H->I Final Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This compound serves as a versatile intermediate.

  • Cross-Coupling Reactions: The iodo group is an excellent leaving group in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of complex carbon skeletons at the 1-position of the ring.

  • Medicinal Chemistry: The fluoro- and methoxy- substituted benzene motif is present in numerous biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties. This compound is a valuable scaffold for synthesizing novel drug candidates.

  • Material Science: Aryl iodides are also used in the synthesis of polymers and organic electronic materials. The specific substitution pattern of this molecule can be exploited to fine-tune the electronic and physical properties of resulting materials.

Conclusion

The IUPAC name this compound is a precise descriptor derived from a logical application of nomenclature rules based on substituent priority and the principle of lowest locants. Beyond its name, this compound is a valuable synthetic intermediate, with its utility rooted in the distinct reactivity of its iodo and fluoro substituents. Its role in facilitating complex molecular constructions through cross-coupling reactions underscores its importance for professionals in drug discovery and material science. The synthesis protocol provided herein offers a reliable method for its laboratory-scale preparation, enabling further research into its potential applications.

A Technical Guide to 4-Fluoro-1-iodo-2-methoxybenzene: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Fluoro-1-iodo-2-methoxybenzene is a strategically important substituted aromatic compound that serves as a versatile building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique trifunctional nature—featuring a nucleophilic methoxy group, a metabolically robust fluorine atom, and a synthetically versatile iodine atom—provides a powerful platform for constructing complex molecular architectures. This guide offers an in-depth examination of its physicochemical properties, provides a detailed and mechanistically justified synthetic protocol, explores its critical applications in modern drug discovery with a focus on cross-coupling reactions, and outlines essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes in their work.

Introduction: A Multifunctional Synthetic Intermediate

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is paramount to optimizing a molecule's pharmacokinetic and pharmacodynamic profiles. Fluorine, in particular, has become an indispensable element for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2][3] Similarly, the iodo-substituent serves as a premier functional handle for transition-metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[4][5]

This compound (CAS No. 450-90-8) embodies the synergistic potential of these functionalities.[6][7] As a halogenated anisole derivative, it provides chemists with three distinct points of chemical modification, making it an invaluable intermediate for the synthesis of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive technical overview of this key building block.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its handling, reactivity, and analytical characterization.

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆FIO[6][7][8]
Molecular Weight 252.03 g/mol [9][10]
Monoisotopic Mass 251.94473 Da[8]
CAS Number 450-90-8[6][7][11][12]
IUPAC Name This compound[11]
Synonym(s) 5-Fluoro-2-iodoanisole[13]
Appearance Liquid[11]
Typical Purity ≥97%[6][11]
Storage Conditions Keep in a dark place, sealed in dry, room temperature.[11]
Predicted Spectroscopic Characterization

While experimental spectra should always be acquired for lot validation, the expected spectroscopic signatures for this compound can be reliably predicted based on its structure.

  • ¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm) and a singlet for the methoxy group protons (~3.8-4.0 ppm). The aromatic protons will exhibit complex splitting patterns (doublet of doublets) due to coupling with both the adjacent proton(s) and the fluorine atom.

  • ¹³C NMR (Carbon NMR): The spectrum should display seven unique carbon signals. The carbon attached to the iodine (C1) will be shifted upfield (approx. 80-90 ppm). The carbon bonded to fluorine (C4) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The methoxy carbon will resonate around 55-60 ppm.

  • ¹⁹F NMR (Fluorine NMR): A single resonance is expected, which will be split by the adjacent aromatic protons.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z ≈ 252. The isotopic pattern will be characteristic of a mono-iodinated compound.

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for aromatic C-H stretching (~3000-3100 cm⁻¹), C-O-C stretching of the ether (~1250 cm⁻¹), and a strong C-F stretching band (~1100-1200 cm⁻¹).

Synthesis and Mechanistic Rationale

A logical and efficient synthesis of this compound involves the direct electrophilic iodination of the readily available precursor, 3-fluoroanisole.

Retrosynthetic Analysis and Mechanistic Causality

The key to this synthesis is controlling the regioselectivity of the iodination. The methoxy (-OCH₃) group is a powerful activating, ortho-, para-directing group, while the fluoro (-F) group is a deactivating (by induction) but also ortho-, para-directing group. The powerful activating nature of the methoxy group dominates, directing the incoming electrophile to its ortho and para positions.

  • The position para to the methoxy group (C4) is already substituted with fluorine.

  • The two positions ortho to the methoxy group are C2 and C6.

  • The C2 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to the desired product.

N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is an excellent reagent system for this transformation.[14][15] The acid protonates NIS, generating a more potent iodinating agent ("I⁺" equivalent), which is necessary to react with the moderately activated aromatic ring.[14]

Visualization: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Process 3-Fluoroanisole Starting Material: 3-Fluoroanisole Reaction Electrophilic Iodination (Room Temp, 2-4h) 3-Fluoroanisole->Reaction Reagents Reagents: N-Iodosuccinimide (NIS) Trifluoroacetic Acid (cat.) Acetonitrile (Solvent) Reagents->Reaction Workup Aqueous Workup: 1. Quench with Na₂S₂O₃(aq) 2. Extract with EtOAc Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Iodination of 3-Fluoroanisole

This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions.

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 3-fluoroanisole (1.0 eq.).

  • Reagent Addition: Dissolve the starting material in acetonitrile (approx. 0.2 M concentration). Add N-Iodosuccinimide (NIS, 1.1 eq.).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 0.1 eq.) dropwise.

    • Causality: The catalytic acid is essential to activate the NIS for efficient iodination of the moderately activated ring system.[14][15] Acetonitrile is chosen as a polar aprotic solvent that solubilizes the reagents without participating in the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS or I₂.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure liquid.

Applications in Research and Drug Development

The true value of this compound lies in its dual functionality, which allows for sequential and orthogonal chemical modifications.

The Strategic Advantage of a Dual-Functional Building Block
  • The Fluoro Group: As a bioisostere of hydrogen, the fluorine atom can enhance binding to target proteins, block sites of metabolic oxidation (e.g., P450-mediated hydroxylation), and lower the pKa of nearby basic groups, which can improve cell permeability and oral bioavailability.[16][17][18] Its inclusion is a proven strategy in modern medicinal chemistry.[19][20][21]

  • The Iodo Group: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This makes it an ideal handle for introducing molecular complexity via reactions like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. Aryl iodides generally exhibit higher reactivity and allow for milder reaction conditions compared to their bromide or chloride counterparts.[22][23][24]

Visualization: Key Application Pathways

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagent + Aryl/Heteroaryl Boronic Acid (Pd Catalyst, Base) Start->Suzuki_Reagent Sono_Reagent + Terminal Alkyne (Pd/Cu Catalysts, Base) Start->Sono_Reagent Buch_Reagent + Amine (R₂NH) (Pd Catalyst, Ligand, Base) Start->Buch_Reagent Suzuki_Product Fluorinated Biaryl Ethers Suzuki_Reagent->Suzuki_Product Sono_Product Fluorinated Aryl Alkynes Sono_Reagent->Sono_Product Buch_Product Fluorinated Aryl Amines Buch_Reagent->Buch_Product

Caption: Major cross-coupling pathways utilizing this compound.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical application for synthesizing a biaryl structure, a common motif in pharmaceuticals.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

    • Causality: The reaction must be run under an inert atmosphere (N₂ or Ar) as the Pd(0) catalyst is oxygen-sensitive. The base is crucial for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl product.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is an irritant and requires careful management.[11][13]

Table 2: GHS Hazard Information

Hazard ClassCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[11]
Skin IrritationH315Causes skin irritation.[11][25]
Eye IrritationH319Causes serious eye irritation.[11][25]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[11][25]
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[25][26]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[26][27] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its structure is purpose-built to address common challenges in medicinal chemistry, offering a reliable scaffold for introducing fluorine's beneficial properties while providing a highly reactive handle for building molecular complexity through robust cross-coupling chemistry. By understanding its properties, synthesis, and applications, researchers can effectively unlock its potential to accelerate the discovery and development of next-generation therapeutics and materials.

References

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A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Fluoro-1-iodo-2-methoxybenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the viable synthetic strategies, with a strong emphasis on the principles of scientific integrity and practical laboratory application. The primary focus is on the Sandmeyer reaction, a reliable and regioselective method for the synthesis of the target molecule. An alternative approach, electrophilic iodination, is also discussed to provide a comparative analysis and highlight the challenges associated with regioselectivity in polysubstituted aromatic systems. This guide is intended to be a practical resource, offering detailed experimental protocols, mechanistic insights, and a thorough list of references to support further research and development.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of three different substituents on the benzene ring—a fluorine atom, an iodine atom, and a methoxy group—provides multiple points for further chemical modification. The iodo-substituent, in particular, is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex molecular architectures. The fluorine and methoxy groups can modulate the electronic properties and metabolic stability of derivative compounds, making this molecule a valuable building block for the synthesis of biologically active compounds.

Given its utility, the development of efficient and reliable synthetic routes to this compound is of paramount importance. This guide will focus on the most practical and scientifically sound methodologies for its preparation.

The Recommended Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1][2][3] For the synthesis of this compound, the Sandmeyer reaction starting from 4-Fluoro-2-methoxyaniline is the most logical and regioselective approach.

Mechanistic Overview

The synthesis proceeds in two key steps:

  • Diazotization: The primary aromatic amine, 4-Fluoro-2-methoxyaniline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form a diazonium salt. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[4][5]

  • Iodination: The resulting diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the substitution with the iodide ion to yield the final product.[1][2]

The overall transformation is depicted in the following workflow:

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination 4-Fluoro-2-methoxyaniline 4-Fluoro-2-methoxyaniline Diazonium Salt Diazonium Salt 4-Fluoro-2-methoxyaniline->Diazonium Salt NaNO₂, HCl, 0-5 °C Product This compound Diazonium Salt->Product KI

Figure 1: The two-step Sandmeyer reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Sandmeyer reaction.

Materials:

  • 4-Fluoro-2-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Amine Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Fluoro-2-methoxyaniline (1 equivalent). Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated hydrochloric acid (3 equivalents) with stirring, maintaining the temperature between 0 and 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt suspension from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition should take approximately 30 minutes. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The completion of diazotization can be checked with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[4]

  • Iodination: In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of deionized water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate may form, and nitrogen gas will evolve.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases. Add a saturated solution of sodium thiosulfate to quench any excess iodine (the dark color should fade). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Key Reaction Parameters
ParameterConditionRationale
Temperature 0-5 °CThe diazonium salt intermediate is unstable at higher temperatures and can decompose.[4]
Acid Strong acid (e.g., HCl, H₂SO₄)Required for the in situ generation of nitrous acid from sodium nitrite.
Iodide Source Potassium Iodide (KI)A readily available and effective source of iodide ions for the substitution reaction.
Quenching Agent Sodium Thiosulfate (Na₂S₂O₃)To remove any unreacted iodine from the reaction mixture.

Alternative Synthetic Route: Electrophilic Iodination and its Challenges

An alternative approach to the synthesis of this compound is the direct electrophilic iodination of a suitable precursor. The most logical precursor would be 3-fluoroanisole (1-fluoro-3-methoxybenzene). However, this route is fraught with challenges related to regioselectivity.

Regioselectivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the position of the incoming electrophile is directed by the substituents already present on the aromatic ring.[6]

  • Methoxy group (-OCH₃): A strongly activating, ortho-, para-directing group.

  • Fluoro group (-F): A deactivating, yet ortho-, para-directing group.

In 3-fluoroanisole, both the methoxy and fluoro groups direct incoming electrophiles to the 2-, 4-, and 6-positions. The strongly activating nature of the methoxy group will dominate the directing effects.[7]

Regioselectivity cluster_outcome Outcome Start 3-Fluoroanisole Positions Possible positions for iodination: 2, 4, and 6 Start->Positions Product_2 1-Fluoro-2-iodo-3-methoxybenzene Positions->Product_2 ortho to -OCH₃ ortho to -F Product_4 1-Fluoro-4-iodo-3-methoxybenzene Positions->Product_4 ortho to -OCH₃ para to -F Product_6 1-Fluoro-6-iodo-3-methoxybenzene Positions->Product_6 para to -OCH₃ ortho to -F Mixture Formation of a mixture of isomers Product_2->Mixture Product_4->Mixture Product_6->Mixture Desired_Product Target: This compound Mixture->Desired_Product Low to no yield of desired product

Figure 2: The directing effects of the methoxy and fluoro groups in 3-fluoroanisole lead to a mixture of iodinated products, making this a non-selective route to the desired compound.

As illustrated in Figure 2, the direct iodination of 3-fluoroanisole would lead to a mixture of regioisomers, with the major product likely being the one where the iodine is introduced at the position para to the strongly activating methoxy group (the 6-position). The separation of these isomers would be challenging and would result in a low overall yield of the desired this compound. This inherent lack of regioselectivity makes the electrophilic iodination of 3-fluoroanisole an inefficient and impractical synthetic route.

Conclusion

For the synthesis of this compound, the Sandmeyer reaction starting from 4-Fluoro-2-methoxyaniline is the unequivocally superior method. This pathway offers excellent regiocontrol, proceeding through a well-established and reliable reaction mechanism. The starting material is commercially available, and the reaction conditions are readily achievable in a standard laboratory setting. In contrast, the alternative route of direct electrophilic iodination is hampered by a lack of regioselectivity, which would lead to the formation of multiple isomers and a significantly lower yield of the target compound. Therefore, for researchers and professionals in drug development and chemical synthesis, the Sandmeyer reaction is the recommended and most trustworthy protocol for the preparation of this compound.

References

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An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1-iodo-2-methoxybenzene: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluoro-1-iodo-2-methoxybenzene in Modern Synthesis

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a benzene ring, provides multiple reactive sites for further chemical transformations. The presence of iodine, in particular, makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[3] This guide provides a detailed exploration of the common starting materials and synthetic strategies for the preparation of this versatile intermediate, aimed at researchers, scientists, and professionals in drug development.

Synthetic Pathway 1: The Sandmeyer Reaction of 4-Fluoro-2-methoxyaniline

One of the most reliable and widely employed methods for the synthesis of this compound begins with the readily available starting material, 4-Fluoro-2-methoxyaniline.[1][4][5] This route leverages the classic Sandmeyer reaction, a two-step process involving the diazotization of a primary aromatic amine followed by the introduction of an iodide.[3][6]

Causality Behind Experimental Choices

The choice of 4-Fluoro-2-methoxyaniline as a precursor is strategic due to the stability of the corresponding diazonium salt under controlled conditions and the high regioselectivity of the subsequent iodination. The amino group is an excellent functional handle for conversion to a diazonium salt, which in turn is a superb leaving group, facilitating its substitution with an iodide ion.

The diazotization is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[3] The in-situ generation of nitrous acid from sodium nitrite and a strong mineral acid is a standard and efficient method. The subsequent introduction of potassium iodide provides the iodide nucleophile for the substitution reaction.

Experimental Protocol: Synthesis of this compound from 4-Fluoro-2-methoxyaniline

Step 1: Diazotization of 4-Fluoro-2-methoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Fluoro-2-methoxyaniline in a suitable aqueous acid (e.g., a mixture of hydrochloric acid and water).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Iodination

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • The crude product can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with aqueous sodium thiosulfate solution to remove any excess iodine, followed by brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Visualizing the Workflow: Sandmeyer Reaction

Sandmeyer_Reaction cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Iodination Reagent cluster_product Final Product 4-Fluoro-2-methoxyaniline 4-Fluoro-2-methoxyaniline Diazonium_Salt 4-Fluoro-2-methoxybenzenediazonium chloride 4-Fluoro-2-methoxyaniline->Diazonium_Salt Diazotization NaNO2 NaNO2 HCl HCl H2O_0_5C H₂O, 0-5 °C Final_Product This compound Diazonium_Salt->Final_Product Iodination KI Potassium Iodide (KI)

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Synthetic Pathway 2: Direct Iodination of 3-Fluoroanisole

An alternative approach to this compound involves the direct electrophilic iodination of 3-fluoroanisole. This method is attractive due to its atom economy and potentially fewer synthetic steps. However, the primary challenge lies in controlling the regioselectivity of the iodination.

Mechanistic Considerations and Reagent Selection

The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In 3-fluoroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The fluorine at C3 will influence the electron density at these positions. The desired product requires iodination at the C4 position. Direct iodination often requires an oxidizing agent to generate a more electrophilic iodine species.[6][7] Common reagents for this purpose include iodine in the presence of an oxidizing agent like nitric acid, or reagents such as N-iodosuccinimide (NIS).

Representative Protocol: Electrophilic Iodination

A general procedure for the iodination of an activated anisole derivative that can be adapted for 3-fluoroanisole is as follows:

  • Dissolve 3-fluoroanisole in a suitable solvent such as acetic acid or dichloromethane.

  • Add the iodinating reagent (e.g., N-iodosuccinimide or a mixture of iodine and an oxidizing agent) to the solution.

  • The reaction may be stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

  • The product is extracted into an organic solvent, washed, dried, and concentrated.

  • Purification by column chromatography is often necessary to separate the desired 4-iodo isomer from other potential regioisomers.

Visualizing the Workflow: Direct Iodination

Direct_Iodination cluster_start Starting Material cluster_reagents Iodinating Agent cluster_product Product Mixture cluster_purification Purification cluster_final_product Final Product 3-Fluoroanisole 3-Fluoroanisole Product_Mixture This compound + other isomers 3-Fluoroanisole->Product_Mixture Electrophilic Iodination Iodine_Source Iodine Source (e.g., I₂, NIS) Oxidizing_Agent Oxidizing Agent (optional) Final_Product This compound Product_Mixture->Final_Product Separation Purification Column Chromatography

Caption: Synthetic workflow for this compound via direct iodination.

Comparison of Starting Materials and Synthetic Routes

Feature4-Fluoro-2-methoxyaniline Route3-Fluoroanisole Route
Number of Steps Typically two (diazotization, iodination)Typically one (iodination)
Starting Material Availability Commercially availableCommercially available
Regioselectivity HighPotentially low, may produce a mixture of isomers
Reaction Conditions Requires low temperatures (0-5 °C)Can often be performed at room temperature or with gentle heating
Purification Generally straightforwardMay require careful chromatographic separation of isomers
Overall Yield Often good to excellentCan be variable depending on the regioselectivity
Scalability Well-established and scalableMay be challenging to scale due to purification issues

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of the starting material and route will depend on factors such as the desired purity of the final product, the available laboratory equipment, and the scale of the synthesis. The Sandmeyer reaction starting from 4-Fluoro-2-methoxyaniline offers a highly reliable and regioselective method, making it a preferred choice for many applications. Direct iodination of 3-fluoroanisole presents a more atom-economical alternative, though it may be complicated by the formation of regioisomers. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are crucial for the successful synthesis of this important chemical intermediate.

References

  • Understanding the Synthesis and Properties of 4-Fluoro-2-methoxyaniline. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. (2019). ChemicalBook.
  • 4-Fluoro-2-methoxyaniline. Chem-Impex.
  • This compound. AOBChem USA.
  • Application Notes and Protocols: Diazotization of Anilines for Iodin
  • Iodination of Anisole. Holch, R., & Culbertson, J.B. UNI ScholarWorks.
  • Iodination of 3,5-Dichloroanisole Using Silver Salts. (2017). University of Mississippi eGrove.
  • Preparation of 1-iodo-2-nitrobenzene. PrepChem.com.

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Chemical properties of 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-1-iodo-2-methoxybenzene

Abstract

This compound is a polysubstituted aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its unique arrangement of functional groups—a reactive iodine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—makes it a versatile and valuable building block for the construction of complex molecular architectures. The iodine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine and methoxy substituents provide mechanisms to fine-tune electronic properties, metabolic stability, and binding interactions of target molecules. This guide provides a comprehensive overview of the compound's physicochemical properties, reactivity, key synthetic transformations, and applications, with a focus on providing field-proven insights for researchers and drug development professionals.

Introduction: A Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the ability to precisely and efficiently construct complex organic molecules is paramount. Halogenated aromatic compounds are cornerstone intermediates, acting as versatile scaffolds for further functionalization. This compound (CAS No: 450-90-8) has emerged as a particularly strategic reagent.[1] The molecule features a trifecta of functionalities on a benzene ring:

  • An Iodo Group: The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. Its relatively low bond dissociation energy facilitates the critical oxidative addition step, enabling reactions to proceed under mild conditions with high efficiency.[2][3]

  • A Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modify physicochemical properties like lipophilicity and pKa.[4]

  • A Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring and can participate in key binding interactions (e.g., hydrogen bonding) in biological targets.

This unique combination makes this compound an ideal starting material for creating libraries of compounds in drug discovery programs and for the synthesis of advanced functional materials.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 450-90-8[1]
Molecular Formula C₇H₆FIO[1][5]
Molecular Weight 251.94 g/mol [5][6]
Appearance Solid
Purity Typically ≥97%[1]
Storage Temperature 2-8°C or Refrigerator[1]
SMILES COC1=C(C=CC(=C1)F)I[5]
InChI Key MBHUTPUUHOAWCJ-UHFFFAOYSA-N[5]
Spectroscopic Characteristics

While detailed spectra are specific to the acquisition conditions, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methoxy group protons. The aromatic signals would exhibit coupling patterns (e.g., doublets, doublet of doublets) influenced by both the fluorine and iodine atoms. The methoxy group would appear as a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon attached to the iodine atom would be found at a relatively high field (low ppm value, ~85-90 ppm) due to the heavy atom effect, while the carbon attached to fluorine would show a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 252. The isotopic pattern would be simple due to the monoisotopic nature of fluorine and iodine. Predicted adducts include [M+H]⁺ at m/z 252.95201.[5][6]

Chemical Reactivity and Key Transformations

The primary utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions, leveraging the high reactivity of the C-I bond. The diagram below illustrates its role as a central hub for generating diverse molecular structures.

G cluster_input Core Building Block cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds A This compound B Suzuki-Miyaura Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Biaryl Compounds B->E F Aryl Amines C->F G Aryl Alkynes D->G

Caption: Versatility of this compound in synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[7] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, allowing for the synthesis of complex biaryl structures often found in pharmaceuticals.[3][8]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The C-I bond is weak enough to readily undergo oxidative addition to the Pd(0) complex, initiating the catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[9]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add a suitable solvent system (e.g., toluene, dioxane, often with water) and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' (Biaryl Product) trans_complex->product re_complex [Ar-R'] aryl_halide Ar-I (Our Compound) aryl_halide->oa_complex boronic_acid R'-B(OH)₂ + Base boronic_acid->trans_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[10][11] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[12][13] The use of this compound enables the direct introduction of an amino group, leading to the synthesis of substituted anilines that are prevalent in drug molecules.

Causality: Similar to the Suzuki coupling, the reaction initiates with the oxidative addition of the C-I bond to a Pd(0) complex. The key difference is the subsequent step, where the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu) is essential to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[10][12] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for stabilizing the catalytic species and promoting the reductive elimination step.[13][14]

  • Reaction Setup: To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., KOt-Bu, 1.4 eq.). Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and an anhydrous solvent (e.g., toluene or dioxane).

  • Heating: Seal the tube and heat the mixture (typically 80-110 °C) with stirring until the reaction is complete as monitored by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired aryl amine.

Buchwald_Hartwig_Cycle cluster_reactants pd0 Pd(0)L oa_complex Ar-Pd(II)L(I) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Aryl Amine) amido_complex->product aryl_halide Ar-I aryl_halide->oa_complex amine HNR'R'' + Base amine->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Research and Drug Development

The scaffolds derived from this compound are integral to the development of new chemical entities (NCEs).

  • Pharmaceutical Development: This compound serves as a key intermediate in synthesizing molecules for various therapeutic areas.[15] The fluoro-methoxy-aniline or fluoro-methoxy-biaryl motifs are present in numerous bioactive molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents. The fluorine atom often blocks sites of metabolic oxidation, increasing the drug's half-life, while the methoxy group can be a crucial hydrogen bond acceptor in receptor binding pockets.

  • Organic Synthesis: Beyond pharmaceuticals, it is used to create complex molecules for materials science, such as organic light-emitting diodes (OLEDs) and functional polymers, where the electronic properties of the substituted aromatic ring are exploited.[15]

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs are used in the design of next-generation herbicides and pesticides with improved efficacy and environmental profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory when handling this compound.

  • Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.[16]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16]

    • In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically in a refrigerator (2-8°C), to ensure long-term stability.[1]

Conclusion

This compound is a high-value, strategic building block for chemical synthesis. Its well-defined reactivity, centered on the labile carbon-iodine bond, provides a reliable entry point for sophisticated molecular construction via powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of both fluoro and methoxy substituents offers medicinal chemists critical tools to modulate the biological and pharmacokinetic properties of new drug candidates. This guide has outlined its core properties and provided the foundational knowledge for its effective and safe utilization in a research and development setting.

References

  • This compound Safety Data Sheets(SDS). (n.d.). LookChem.
  • This compound (C7H6FIO). (n.d.). PubChemLite.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Benzenamine, 2-fluoro-4-methoxy-. (2002). Organic Syntheses, 78, 63.
  • This compound. (n.d.). AOBChem USA.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. The Royal Society of Chemistry.
  • SAFETY DATA SHEET. (2025, September 5). Fisher Scientific.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • 1-fluoro-4-iodo-2-methoxybenzene (C7H6FIO). (n.d.). PubChemLite.
  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (n.d.). ChemRxiv.
  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). ResearchGate.
  • Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intram. (n.d.). ACS Publications.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). SpringerLink.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
  • and 1,2-di-iodo-perfluorocyclo-olefins and reductive coupling of the latter in the presence of copper bronze. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
  • 1-Fluoro-3-iodo-2-methoxybenzene. (2024, April 10). ChemBK.
  • o-Iodoanisole | C7H7IO. (n.d.). PubChem - NIH.
  • Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene? (2017, May 11). Quora.
  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? (2015, September 12). ResearchGate.
  • Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. (n.d.). Beilstein Journals.
  • Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. (n.d.). PMC - NIH.
  • Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. (2025, October 15). YouTube.
  • Benzene, 1-fluoro-4-methoxy-. (n.d.). NIST WebBook.

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An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-1-iodo-2-methoxybenzene for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the safe handling, storage, and emergency management of 4-Fluoro-1-iodo-2-methoxybenzene (CAS No. 450-90-8), a halogenated aromatic compound frequently utilized as a building block in synthetic organic chemistry and drug development. Given its classification as an irritant, a thorough understanding and implementation of safety protocols are paramount for all laboratory personnel. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to mitigate risks and ensure a safe operational environment.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. This compound is an anisole derivative with fluoro and iodo substitutions. It's crucial to distinguish it from its isomers, which may have different properties and CAS numbers. For instance, 1-Fluoro-4-iodo-2-methoxybenzene is registered under CAS number 773855-64-4. Always verify the identity of the material using the CAS number provided by the supplier.

The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundAOBChem[1]
Synonyms 5-Fluoro-2-iodoanisoleLookChem[2]
CAS Number 450-90-8AOBChem[1]
Molecular Formula C₇H₆FIOAOBChem[1]
Purity ≥97%AOBChem[1]
Appearance Data not available (N/A)AOBChem[1]
Storage Temp. 2-8°C (Refrigerator)AOBChem[1]

Note: Physical state information can be inconsistent across suppliers and for related isomers. For example, the isomer 4-Fluoro-2-iodo-1-methoxybenzene (CAS 3824-22-4) is described as a yellow to pale yellow oil.[3] Always consult the supplier-specific Safety Data Sheet (SDS) for the exact material being handled.

Hazard Analysis and GHS Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

GHS ClassificationDetails
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

Note: The GHS classification for the related isomer 1-Fluoro-4-iodo-2-methoxybenzene (CAS 773855-64-4) also includes H302: Harmful if swallowed. While not listed for the primary compound of this guide, this suggests that oral toxicity should be considered a potential hazard and ingestion must be strictly avoided.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation, known as the hierarchy of controls, is the authoritative standard in chemical safety. This principle prioritizes the elimination or substitution of hazards first, followed by engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE). Since this compound is a given, our focus begins with robust engineering controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The Primary Barrier

The causality behind using engineering controls is to physically isolate the researcher from the chemical hazard, thereby minimizing the potential for exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow captures and exhausts vapors, preventing them from entering the laboratory atmosphere and being inhaled.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[4] This ensures immediate decontamination is possible in the event of an accidental splash.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard but provides a critical barrier between the user and the chemical.[5] The selection of appropriate PPE is essential.

Protection AreaRequired PPERationale and Specifications
Eye/Face Safety GogglesMust be chemical splash-proof and conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[6][7] Standard safety glasses are insufficient as they do not protect against splashes from all angles.
Skin/Hands Nitrile GlovesWear protective gloves. Check for tears or holes before use. For prolonged contact, consider heavier-duty gloves or double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin.
Body Laboratory CoatA flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down. This protects the skin and personal clothing from minor splashes and spills.[7]
Respiratory Not required under normal useIf engineering controls (i.e., a fume hood) are used correctly, respiratory protection is not typically needed.[6] In situations where a fume hood is non-functional or a large spill occurs, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[8]

Standard Operating Procedure (SOP) for Handling and Storage

A self-validating protocol ensures that safety checks are integrated into the workflow. The following step-by-step procedure provides a framework for safe handling.

SOP_Workflow start Start prep Preparation 1. Verify fume hood function. 2. Locate emergency equipment. 3. Gather all necessary materials. start->prep Begin Task ppe Don PPE 1. Lab Coat 2. Safety Goggles 3. Nitrile Gloves prep->ppe handling Chemical Handling (in Fume Hood) 1. Weigh/measure compound. 2. Perform transfer/reaction. 3. Securely cap all containers. ppe->handling cleanup Decontamination & Cleanup 1. Clean work area. 2. Dispose of contaminated materials in designated waste. handling->cleanup doff Doff PPE 1. Remove gloves (properly). 2. Remove lab coat. 3. Wash hands thoroughly. cleanup->doff end End doff->end Task Complete

Sources

A Comprehensive Technical Guide to 4-Fluoro-1-iodo-2-methoxybenzene for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination of a Versatile Building Block for Research, Development, and Drug Discovery

Introduction: The Strategic Importance of 4-Fluoro-1-iodo-2-methoxybenzene

This compound, identified by CAS number 450-90-8, is a strategically important substituted aromatic compound.[1] Its trifunctional nature, featuring fluoro, iodo, and methoxy groups, provides a versatile platform for a wide range of chemical transformations. The electron-withdrawing fluorine atom and the labile carbon-iodine bond make it a valuable precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The methoxy group further modulates the electronic properties of the benzene ring, influencing reactivity and providing a potential site for further modification.

This guide will navigate the commercial landscape of this compound, delve into its key applications with illustrative protocols, and provide a framework for its safe and effective use in a laboratory setting.

Section 1: Commercial Availability and Supplier Specifications

A critical first step in any research endeavor is the procurement of high-quality starting materials. This compound is available from a range of commercial suppliers, each offering various grades and quantities. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

A summary of prominent commercial suppliers and their typical product specifications is presented below:

SupplierProduct NumberPurityAvailable QuantitiesPhysical FormStorage Temperature
Sigma-Aldrich AMBH9614FECD≥97%100 mg - 25 gLiquidRoom Temperature
AOBChem 23963≥97%250 mg - 100 gNot Specified2-8°C
Ambeed, Inc. AMBH9614FECDNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Shandong Mopai Biotechnology Co., LTD Not Specified99%InquireNot SpecifiedNot Specified

Note: This table is a representative sample and is not exhaustive. Researchers are encouraged to visit the suppliers' websites for the most current information and to request specific CoAs for lot-to-lot consistency.

Decoding the Certificate of Analysis (CoA)

A Certificate of Analysis is a crucial document that provides detailed information about the quality and purity of a specific batch of a chemical. When reviewing a CoA for this compound, key parameters to scrutinize include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥97% is common for research-grade material.[1]

  • Identity Confirmation: Verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.

  • Appearance: The physical form and color of the compound.

  • Residual Solvents: The amount of any solvents remaining from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration.

The CoA serves as a baseline for experimental reproducibility and is an essential component of good laboratory practice (GLP).

Section 2: Key Synthetic Applications

The unique substitution pattern of this compound makes it a valuable precursor in several important classes of organic reactions. The carbon-iodine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the fluoro and methoxy groups can direct further aromatic substitutions and influence the biological activity of the final products.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura and Sonogashira coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond.

The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Reactants This compound + Arylboronic Acid + Base (e.g., K2CO3) Reaction_Setup Combine Reactants, Catalyst, and Solvent Reactants->Reaction_Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Setup Solvent Solvent System (e.g., Toluene/Water) Solvent->Reaction_Setup Degassing Degas Mixture (N2 or Ar sparging) Reaction_Setup->Degassing Heating Heat Reaction (e.g., 90-100 °C) Degassing->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Figure 1: Conceptual workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a solvent mixture, typically toluene (8 mL) and water (2 mL).

  • Degassing: Degas the reaction mixture by bubbling a stream of inert gas (nitrogen or argon) through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Precursor for Positron Emission Tomography (PET) Tracers

The presence of a fluorine atom in this compound makes it a potential precursor for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). The carbon-iodine bond can be a site for radiofluorination or for coupling to other moieties that are subsequently radiolabeled.

Conceptual Workflow for PET Tracer Synthesis:

PET_Tracer_Workflow Precursor This compound Derivative Radiolabeling Introduce [18F]Fluoride Precursor->Radiolabeling Purification Rapid Purification (HPLC) Radiolabeling->Purification Quality_Control Quality Control (Radiochemical Purity, etc.) Purification->Quality_Control Final_Product [18F]-Labeled PET Tracer Quality_Control->Final_Product

Figure 2: A simplified workflow for the synthesis of a PET tracer.

Section 3: Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for reliable and reproducible research. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Chromatographic Analysis: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of organic compounds.

  • HPLC-UV: A common method for purity determination involves reverse-phase HPLC with UV detection. A typical mobile phase might consist of a gradient of acetonitrile and water. The peak area of this compound is compared to the total peak area to calculate the purity.

  • GC-MS: GC-MS is well-suited for the analysis of volatile compounds like this compound. It provides not only purity information but also mass spectral data that can help in identifying impurities.

General HPLC Method Development Workflow:

HPLC_Method_Development Objective Define Analytical Objective Column_Selection Select Column (e.g., C18) Objective->Column_Selection Mobile_Phase Choose Mobile Phase (e.g., ACN/Water) Column_Selection->Mobile_Phase Initial_Run Perform Scouting Gradient Run Mobile_Phase->Initial_Run Optimization Optimize Gradient, Flow Rate, Temperature Initial_Run->Optimization Validation Validate Method (Accuracy, Precision, etc.) Optimization->Validation Final_Method Finalized HPLC Method Validation->Final_Method

Figure 3: A general workflow for HPLC method development.

Spectroscopic Characterization: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The expected spectrum for this compound would show distinct signals for the aromatic protons and the methoxy group protons.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The presence of the fluorine and iodine atoms will influence the chemical shifts of the aromatic carbons. While a publicly available spectrum for this compound is not readily found, data for similar structures can provide a reference for expected chemical shifts.[4]

Section 4: Safety, Handling, and Disposal

As with all laboratory chemicals, the safe handling of this compound is of utmost importance. Researchers must familiarize themselves with the Safety Data Sheet (SDS) before working with this compound.

Hazard Identification

Based on available safety data, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes.

Handling and Storage
  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant potential in the development of novel pharmaceuticals and functional materials. A thorough understanding of its commercial availability, quality assessment, synthetic applications, and safe handling procedures is essential for its effective and responsible use in a research setting. This guide has provided a comprehensive overview of these key aspects, empowering researchers to confidently incorporate this important compound into their scientific endeavors.

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An In-depth Technical Guide to the Reactivity of 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-Fluoro-1-iodo-2-methoxybenzene, a versatile building block in modern organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the nuanced reactivity conferred by the interplay of the fluoro, iodo, and methoxy substituents on the benzene ring. Key transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution, are discussed in detail. The guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: Structural Features and Synthetic Significance

This compound is a trifunctionalized aromatic compound whose synthetic utility stems from the distinct reactivity of its substituents. The molecule's structure, featuring an electron-donating methoxy group, a moderately deactivating but ortho-para directing fluorine atom, and a highly versatile iodine atom, allows for a wide range of selective chemical transformations.

The carbon-iodine bond is the most labile site for many common reactions, particularly palladium-catalyzed cross-coupling, due to its lower bond dissociation energy compared to the carbon-fluorine bond.[1] This inherent reactivity difference is the cornerstone of its application as a building block, enabling the sequential introduction of various functionalities. The methoxy and fluoro groups, in turn, modulate the electronic properties of the aromatic ring and can influence the regioselectivity of certain reactions. This guide will explore the primary modes of reactivity, providing both mechanistic insights and practical experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₆FIO[2][3]
Molecular Weight 252.02 g/mol [4]
Appearance Solid[5]
CAS Number 773855-64-4[4][5]
Storage 2-8°C, keep in dark place, sealed in dry[4]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The presence of the iodobenzene moiety makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in the construction of complex molecular architectures found in pharmaceuticals and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] The reaction of this compound with various aryl or vinyl boronic acids or their esters proceeds efficiently, catalyzed by a palladium complex.

Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or THF/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction Steps cluster_product Product Aryl_Iodide This compound Oxidative_Addition Oxidative Addition Aryl_Iodide->Oxidative_Addition Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regenerated Biaryl_Product Biaryl Product Reductive_Elimination->Biaryl_Product

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[9] This reaction is typically co-catalyzed by palladium and copper complexes.[9][10]

Mechanistic Considerations: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[9]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] This reaction is a valuable tool for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds.

Causality in Experimental Design: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. The reaction typically proceeds with high trans selectivity.[12] The choice of a phosphine-free catalyst system or the use of specific ligands can impact the efficiency and outcome of the reaction.

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealed tube, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, if required), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Heat the mixture to 80-140 °C for several hours, monitoring the reaction by an appropriate analytical technique.

  • After cooling, filter the reaction mixture to remove the palladium black and inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the formation of aryl amines from aryl halides and amines.[13][14] This reaction has largely replaced harsher, classical methods for C-N bond formation.[13]

Expertise in Catalyst Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.2-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add a dry, deoxygenated solvent (e.g., toluene, dioxane, or THF).

  • Seal the vial and heat the reaction mixture to 80-120 °C until the reaction is complete.

  • Cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the resulting aryl amine by column chromatography.

Reaction Mechanism Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition (+ Ar-I) Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)(I)L₂ Oxidative_Addition->PdII_Complex Ligand_Exchange Ligand Exchange (+ R₂NH, - HI) PdII_Complex->Ligand_Exchange Amido_Complex Ar-Pd(II)(NR₂)L₂ Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Metal-Halogen Exchange: A Gateway to Organometallic Intermediates

Metal-halogen exchange is a fundamental transformation that converts an organic halide into an organometallic species.[16] For this compound, the carbon-iodine bond is susceptible to exchange with organolithium or Grignard reagents.

Mechanistic Insight: The reaction typically proceeds rapidly at low temperatures and is driven by the formation of a more stable organometallic species.[17][18] The resulting aryllithium or aryl-Grignard reagent is a potent nucleophile and can be trapped with various electrophiles to introduce a wide array of functional groups.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

  • Dissolve this compound (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere and cool to -78 °C.

  • Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.1 equiv) while maintaining the low temperature.

  • Stir the mixture for a short period (5-30 minutes) to ensure complete exchange.

  • Quench the resulting aryllithium species with the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide).

  • Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry, and purify as needed.

Nucleophilic Aromatic Substitution (SNA r): Reactivity of the C-F Bond

While the carbon-iodine bond dominates the reactivity in many contexts, the carbon-fluorine bond can undergo nucleophilic aromatic substitution (SNA r) under specific conditions. This reaction is generally favored when the aromatic ring is activated by electron-withdrawing groups.[19][20][21]

Trustworthiness of the Protocol: In the case of this compound, the presence of the electron-donating methoxy group disfavors classical S NAr at the fluorine position. However, under forcing conditions (high temperature, strong nucleophile, polar aprotic solvent) or through modern catalytic methods like photoredox catalysis, substitution at the C-F bond can be achieved.[19][20] It is crucial to recognize that competitive reactions at the C-I bond are possible.

Conclusion: A Versatile and Selectively Reactive Synthetic Intermediate

This compound stands out as a highly valuable and versatile building block in organic synthesis. The predictable and differential reactivity of its iodo and fluoro substituents allows for the strategic and sequential introduction of diverse functionalities. Its utility in a wide range of powerful synthetic transformations, including numerous palladium-catalyzed cross-coupling reactions and metal-halogen exchanges, makes it an indispensable tool for medicinal chemists and materials scientists. This guide has provided an in-depth analysis of its core reactivity, offering both the theoretical underpinnings and practical guidance necessary for its effective application in the laboratory.

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Methodological & Application

Application Notes & Protocols: Palladium Catalysts for 4-Fluoro-1-iodo-2-methoxybenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 4-Fluoro-1-iodo-2-methoxybenzene, a key building block in the synthesis of complex molecules for pharmaceuticals and materials science. We delve into the fundamental principles governing these transformations, offering detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This document is designed for researchers, scientists, and drug development professionals, explaining not just the procedural steps but the critical causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable aryl halide in synthetic organic chemistry. Its structure incorporates three key features:

  • Iodide Leaving Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a Pd(0) center. This high reactivity allows for milder reaction conditions compared to analogous aryl bromides or chlorides.[1]

  • Fluorine Substituent: The presence of a fluorine atom can significantly modulate the physicochemical properties of the final molecule, enhancing metabolic stability, binding affinity, and lipophilicity—qualities often sought in drug discovery.

  • Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and provides an additional vector for functionalization.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, an achievement recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions provide a powerful platform for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, making them indispensable tools in modern synthesis.[2][3]

The Mechanistic Core: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions are unified by a common mechanistic pathway involving a Pd(0)/Pd(II) cycle.[4][5] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[2][4]

  • Transmetalation: In reactions like the Suzuki or Sonogashira coupling, the organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium(II) center, displacing the iodide.[2][6] This step assembles both coupling partners on the palladium atom. For the Heck reaction, this step is replaced by migratory insertion of an olefin.[6] For the Buchwald-Hartwig amination, it involves coordination of the amine followed by deprotonation.[7]

  • Reductive Elimination: This final, irreversible step forms the new C-C or C-N bond, creating the desired product. The palladium center is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[4][5]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(I)L₂ (Ar = 4-F-2-MeO-Ph) ox_add->pd2_complex trans Transmetalation (e.g., with R-B(OH)₂) pd2_complex->trans pd2_couple Ar-Pd(II)(R)L₂ trans->pd2_couple red_elim Reductive Elimination pd2_couple->red_elim red_elim->pd0 product Ar-R (Product) red_elim->product aryl_halide Ar-I aryl_halide->ox_add organometal R-M organometal->trans

Caption: General Palladium Catalytic Cycle for Cross-Coupling.

The Role of Palladium Precatalysts and Ligands
  • Ligands: Ligands are critical to the success of cross-coupling reactions.[11][12] They are not mere spectators but active participants that:

    • Stabilize the Catalyst: They prevent the aggregation of Pd(0) into inactive palladium black.[11]

    • Tune Reactivity: Electron-rich and sterically bulky ligands (e.g., trialkylphosphines, N-heterocyclic carbenes, and specialized biarylphosphines like XPhos) increase the electron density on the palladium center.[8][12] This enhances the rate of oxidative addition and facilitates reductive elimination, leading to higher catalyst turnover and allowing for the use of less reactive coupling partners.[12][13]

Experimental Workflows and Protocols

The following sections provide standardized, yet adaptable, protocols for key coupling reactions with this compound.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Iodide, Coupling Partner, Catalyst, Ligand, Base) vessel Assemble Glassware (Flask, Condenser) reagents->vessel solvent Prepare Anhydrous Solvent inert Degas Solvent & Purge with Inert Gas (Ar/N₂) solvent->inert vessel->inert addition Add Reagents to Flask under Inert Atmosphere inert->addition execute Heat to Temperature with Vigorous Stirring addition->execute monitor Monitor Progress (TLC, GC-MS, LC-MS) execute->monitor quench Cool & Quench Reaction monitor->quench Upon Completion extract Perform Aqueous Extraction quench->extract purify Purify by Column Chromatography extract->purify

Sources

The Strategic Incorporation of the 2-Fluoro-4-iodoanilino Moiety in Modern Kinase Inhibitors: Applications of a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, have proven invaluable in the optimization of lead compounds.[1] This guide focuses on the applications of a particularly valuable building block, 4-Fluoro-1-iodo-2-methoxybenzene, and its derivatives, most notably 2-fluoro-4-iodoaniline. This aniline derivative has emerged as a critical pharmacophore in the design of potent and selective kinase inhibitors, exemplified by its presence in the FDA-approved drugs Trametinib and Cobimetinib.

This document will provide an in-depth exploration of the synthetic utility of this building block, detailing its application in the construction of these complex therapeutics. We will delve into the causality behind its selection in drug design, supported by detailed experimental protocols for key synthetic transformations and quantitative data on the biological activity of the resulting compounds.

The 2-Fluoro-4-iodoanilino Moiety: A Key to MEK Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers.[2][3] Within this cascade, the MEK1 and MEK2 kinases represent a key therapeutic target. The 2-fluoro-4-iodoanilino moiety has been identified as a privileged scaffold for engaging the allosteric binding site of MEK kinases.[1][4] The specific substitution pattern of this aniline derivative is crucial for its potent inhibitory activity. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the iodine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions. Furthermore, the electronic properties of these substituents contribute to the overall conformation and binding pose of the inhibitor within the kinase domain.[4]

Application in the Synthesis of Trametinib

Trametinib (Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2, approved for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations.[5][6] The synthesis of Trametinib prominently features the incorporation of the 2-fluoro-4-iodoaniline core.

Synthetic Strategy Overview

A common synthetic route to Trametinib involves the initial preparation of a key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which is then elaborated to construct the final pyridopyrimidine scaffold.[7][8]

G A 2-Fluoro-4-iodoaniline C N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea A->C Urea formation B Cyclopropyl isocyanate B->C D Pyridinetrione intermediate C->D Cyclization E Trametinib D->E Multi-step elaboration

Caption: High-level synthetic workflow for Trametinib.

Key Intermediate Synthesis: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

The synthesis of this crucial urea intermediate begins with 2-fluoro-4-iodoaniline, which can be prepared from commercially available starting materials.

Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline from o-Fluoroaniline [9]

  • To a vigorously stirred aqueous solution of sodium bicarbonate (1.0 eq.), add o-fluoroaniline (1.0 eq.).

  • Heat the suspension to 60 °C.

  • Add iodine (1.0 eq.) portion-wise.

  • Maintain the reaction at 60 °C for 3 hours.

  • After cooling to room temperature, add dichloromethane and a saturated solution of sodium bisulfite for workup.

  • The product is isolated after extraction and crystallization from hexane.

Protocol 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea [7][8]

  • Dissolve 2-fluoro-4-iodoaniline (1.0 eq.) in a suitable aprotic solvent (e.g., THF).

  • Add cyclopropyl isocyanate (1.0-1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture for several hours until completion, monitored by TLC.

  • The product can be isolated by filtration or evaporation of the solvent.

This urea intermediate is then subjected to a cyclization reaction with a malonic acid derivative to form the core pyridopyrimidine structure of Trametinib.[8]

Application in the Synthesis of Cobimetinib

Cobimetinib (Cotellic®) is another potent, selective, and orally bioavailable MEK1 inhibitor used in combination with BRAF inhibitors for the treatment of melanoma.[3][10] The structure of Cobimetinib also features the critical 2-fluoro-4-iodoanilino moiety, which is introduced via a Buchwald-Hartwig amination reaction.

Synthetic Strategy Overview

The synthesis of Cobimetinib typically involves the coupling of two key fragments: the 2-fluoro-4-iodoaniline side chain and a complex azetidine-piperidine core.[3][11]

G A 2-Fluoro-4-iodoaniline C 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid A->C Buchwald-Hartwig Amination B 3,4-Difluorobenzoic acid derivative B->C E Cobimetinib C->E Amide coupling D Azetidine-piperidine core D->E

Caption: High-level synthetic workflow for Cobimetinib.

Key Intermediate Synthesis: 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid

This key intermediate is synthesized via a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[2]

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of the Cobimetinib Side Chain (Generalized from patent literature)[11]

  • To a reaction vessel, add the 2,3,4-trifluorobenzoic acid derivative (1.0 eq.), 2-fluoro-4-iodoaniline (1.0-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XantPhos, 2-10 mol%).

  • Add a non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete (monitored by LC-MS or TLC).

  • After cooling, the reaction is quenched, and the product is isolated and purified by standard methods such as column chromatography.

The resulting carboxylic acid is then coupled with the azetidine-piperidine core to yield Cobimetinib.

Quantitative Data: Potency of Trametinib and Cobimetinib

The incorporation of the 2-fluoro-4-iodoanilino moiety contributes to the high potency of both Trametinib and Cobimetinib against their target kinases, MEK1 and MEK2.

Compound Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) (A375, BRAF V600E) Reference
TrametinibMEK10.70.5[12][13]
MEK20.9[13]
CobimetinibMEK10.9 - 4.22.8[12][13]
MEK2199[14]

Table 1: In vitro potency of Trametinib and Cobimetinib.

Conclusion

The strategic use of this compound and its derivatives, particularly 2-fluoro-4-iodoaniline, has proven to be a highly successful approach in the development of potent and selective kinase inhibitors. The examples of Trametinib and Cobimetinib highlight the importance of this building block in modern medicinal chemistry. The synthetic accessibility of this scaffold, coupled with its favorable impact on the pharmacological properties of the final drug molecules, ensures its continued relevance in the discovery and development of new therapeutics. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules.

References

  • Trametinib in the treatment of melanoma. PMC - PubMed Central.
  • Buchwald–Hartwig amination. Wikipedia.
  • Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. PMC - NIH.
  • Current Development Status of MEK Inhibitors. MDPI.
  • A method for synthesizing trametinib key intermediate. Eureka | Patsnap.
  • Method for synthesizing trametinib key intermediate. Google Patents.
  • Preparation method for cobimetinib. Google Patents.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Cobimetinib. PubChem.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH.
  • Process for the production of cobimetinib. Google Patents.
  • A method of synthesis Trimetinib key intermediate. Google Patents.
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • Synthesis method of cobimetinib. Google Patents.
  • Preparation Method of Cobimetinib. Google Patents.
  • Multimodal Transformer-based Model for Buchwald-Hartwig and Suzuki-Miyaura Reaction Yield Prediction. arXiv.
  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH.
  • Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction. NIH.
  • Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. PMC - PubMed Central.
  • 2-Fluoro-4-iodoaniline. PubChem - NIH.
  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
  • The MEK Inhibitors Trametinib and Cobimetinib Induce a Type I Interferon Response in Human Keratinocytes. MDPI.
  • Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. MDPI.
  • Allosteric MEK1/2 inhibitors including cobimetanib and trametinib in the treatment of cutaneous melanomas. PubMed.
  • Phase II study of the MEK1/MEK2 inhibitor Trametinib in patients with metastatic BRAF-mutant cutaneous melanoma previously treated with or without a BRAF inhibitor. PubMed.

Sources

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Fluorinated Biaryls and the Role of 4-Fluoro-1-iodo-2-methoxybenzene

Biaryl structures are fundamental motifs in a vast array of functional molecules, from life-saving pharmaceuticals to the organic light-emitting diodes (OLEDs) that illuminate our screens. The targeted introduction of fluorine atoms and methoxy groups into these scaffolds can profoundly influence their physicochemical properties, enhancing metabolic stability, modulating electronic characteristics, and improving binding affinity to biological targets. This compound has emerged as a highly valuable and versatile building block for the synthesis of these important compounds.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura, Stille, and Negishi couplings, offering field-proven insights into experimental design and execution. The protocols provided herein are designed to be self-validating, with explanations for each step to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycles

The Suzuki-Miyaura, Stille, and Negishi reactions, while employing different organometallic reagents, all share a common mechanistic pathway revolving around a palladium catalyst. Understanding this catalytic cycle is paramount for reaction optimization and troubleshooting.

The generally accepted mechanism for these cross-coupling reactions proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle begins with the insertion of the palladium(0) catalyst into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in the formation of a palladium(II) intermediate. The high reactivity of the C-I bond makes this substrate an excellent candidate for this initial step.[2]

  • Transmetalation: In this step, the organic group from the organometallic reagent (organoboron, organotin, or organozinc) is transferred to the palladium(II) complex, displacing the halide. This step regenerates the organometallic salt. The efficiency of transmetalation can be influenced by the choice of base (in Suzuki coupling) or additives.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Generalized Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L2-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Biaryl Ar-R (Product) RedElim->Biaryl ArylIodide Ar-I (this compound) ArylIodide->OxAdd Organometallic R-M (Organoboron/tin/zinc) Organometallic->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura, Stille, and Negishi couplings using this compound.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used and robust method for C-C bond formation, valued for the stability and low toxicity of the boronic acid reagents.[3]

Rationale for Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commercially available catalyst for many Suzuki couplings. Alternatively, a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand can be used.

  • Base: A base is required to activate the boronic acid for transmetalation.[3] Potassium carbonate is a common and effective choice. Cesium carbonate can be used for more challenging couplings.

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Inert Atmosphere: Purge the flask with a gentle stream of nitrogen or argon for 15 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

Suzuki_Workflow start Start combine Combine Reactants: - this compound - Arylboronic acid - Base (K2CO3) - Toluene/Water start->combine degas Degas with N2/Ar combine->degas add_catalyst Add Pd(PPh3)4 Catalyst degas->add_catalyst heat Heat to 90 °C add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with EtOAc monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Protocol 2: Stille Coupling

The Stille coupling utilizes organotin reagents, which are known for their tolerance of a wide variety of functional groups and their stability to air and moisture.[4] However, the toxicity of organotin compounds is a significant drawback.[4]

Rationale for Experimental Choices:
  • Catalyst: As with the Suzuki coupling, Pd(PPh₃)₄ is a common and effective catalyst.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or dioxane are typically used.

  • Additives: In some cases, additives like lithium chloride or copper(I) iodide can accelerate the reaction.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL).

  • Reagent Addition: Add the organostannane reagent (1.1 mmol, 1.1 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir under argon.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. A fluoride workup (e.g., washing with aqueous KF) can help remove tin byproducts.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds, often allowing for milder reaction conditions.[5] However, organozinc reagents are sensitive to air and moisture.[5]

Rationale for Experimental Choices:
  • Catalyst: Palladium catalysts with bulky, electron-rich phosphine ligands, such as those derived from SPhos, are often highly effective for Negishi couplings.[6]

  • Solvent: Anhydrous THF is a common solvent for the preparation and reaction of organozinc reagents.

  • Organozinc Preparation: The organozinc reagent can be prepared in situ from the corresponding aryl halide or purchased.

Detailed Step-by-Step Methodology:
  • Organozinc Preparation (if necessary): In a flame-dried flask under argon, react the corresponding aryl bromide or iodide with activated zinc dust in anhydrous THF to form the organozinc reagent.

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand) in anhydrous THF.

  • Reagent Addition: Add the freshly prepared or commercial organozinc reagent (1.2 mmol, 1.2 equiv.) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

Data Presentation: Comparative Overview of Coupling Reactions

ReactionOrganometallic ReagentKey AdvantagesKey DisadvantagesTypical CatalystTypical Base/Additive
Suzuki-Miyaura R-B(OH)₂ / R-B(OR)₂Low toxicity, stable reagents, wide availabilityBase-sensitive substrates can be problematicPd(PPh₃)₄, Pd(OAc)₂/ligandK₂CO₃, Cs₂CO₃, K₃PO₄
Stille R-Sn(Alkyl)₃High functional group tolerance, air/moisture stableToxic tin reagents and byproductsPd(PPh₃)₄, PdCl₂(PPh₃)₂LiCl, CuI (optional)
Negishi R-ZnXHigh reactivity, mild conditionsAir/moisture sensitive reagentsPd₂(dba)₃/ligand, Ni catalystsNone required

The Influence of Fluoro and Methoxy Substituents

The electronic properties of the substituents on this compound play a crucial role in its reactivity.

  • Fluorine: The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the aryl iodide, potentially accelerating the rate of oxidative addition.

  • Methoxy Group: The ortho-methoxy group is electron-donating and can also influence the reaction through steric hindrance. This steric bulk can sometimes be beneficial, promoting the reductive elimination step. However, in some cases, it may hinder the approach of the catalyst to the C-I bond.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized biaryl compounds. The choice of cross-coupling reaction—Suzuki-Miyaura, Stille, or Negishi—will depend on the specific requirements of the synthesis, including functional group tolerance, desired reaction conditions, and considerations of reagent toxicity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this key building block in their synthetic strategies, paving the way for the discovery and development of novel molecules in medicinal chemistry and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032.
  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

The Versatile Role of 4-Fluoro-1-iodo-2-methoxybenzene in Modern Cross-Coupling Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the efficient and selective formation of these crucial linkages. Within this context, 4-Fluoro-1-iodo-2-methoxybenzene has garnered significant attention as a versatile and highly valuable building block. Its unique substitution pattern—an activating iodo group for facile oxidative addition, an electron-donating methoxy group, and an electron-withdrawing fluoro group—imparts a nuanced reactivity profile that can be harnessed for a variety of powerful transformations.

This technical guide provides an in-depth exploration of the applications of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. Designed for researchers, scientists, and drug development professionals, this document offers not only detailed, step-by-step protocols but also expert insights into the mechanistic nuances and practical considerations for successful implementation.

The Influence of Fluoro and Methoxy Substituents: A Dichotomy of Effects

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is intricately governed by the electronic and steric interplay of its substituents. The electron-donating methoxy group at the ortho-position and the electron-withdrawing fluorine atom at the para-position to the iodine create a unique electronic environment.

Expertise & Experience: The methoxy group, through its +M (mesomeric) effect, increases the electron density of the aromatic ring, which can facilitate the oxidative addition of the C-I bond to the palladium(0) catalyst. However, this electron-donating nature can also render the resulting organopalladium intermediate more electron-rich, potentially slowing down subsequent steps like reductive elimination. Conversely, the fluorine atom exerts a -I (inductive) effect, withdrawing electron density and making the aryl ring more electron-deficient. This can influence the rates of transmetalation and reductive elimination. The steric bulk of the ortho-methoxy group can also play a role, potentially influencing the choice of ligand to ensure efficient coupling. Understanding this electronic dichotomy is crucial for optimizing reaction conditions and achieving high yields.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[1][2] this compound serves as an excellent coupling partner for a wide range of arylboronic acids and their derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and culminates in reductive elimination to furnish the biaryl product and regenerate the palladium(0) catalyst.[3][4]

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination This compound (Ar-I) This compound (Ar-I) This compound (Ar-I)->Ar-Pd(II)-I(L2) Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Transmetalation Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 4-Fluoro-2-methoxy-1,1'-biphenyl

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for promoting both the oxidative addition and the typically challenging reductive elimination steps, especially with electron-rich aryl halides. The use of a phosphate base is often beneficial in Suzuki couplings, as it is effective in activating the boronic acid for transmetalation while minimizing side reactions.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004-6>90
4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O901285-95
3-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100880-90

II. Heck-Mizoroki Reaction: Olefin Arylation

The Heck-Mizoroki reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[5][6] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable intermediates in various fields.

Reaction Principle

The Heck reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the arylated alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by a base.[7]

Heck_Mizoroki Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Alkene-Complex Alkene-Complex Ar-Pd(II)-I(L2)->Alkene-Complex Coordination Alkyl-Pd(II) Alkyl-Pd(II) Alkene-Complex->Alkyl-Pd(II) Migratory Insertion Arylated Alkene Arylated Alkene Alkyl-Pd(II)->Arylated Alkene β-Hydride Elimination H-Pd(II)-I(L2) H-Pd(II)-I(L2) Alkyl-Pd(II)->H-Pd(II)-I(L2) H-Pd(II)-I(L2)->Pd(0)L2 Base This compound (Ar-I) This compound (Ar-I) This compound (Ar-I)->Ar-Pd(II)-I(L2) Oxidative Addition Alkene Alkene Alkene->Alkene-Complex Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I (Oxidative Addition) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R Reductive Elimination Cu(I)I Cu(I)I Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)I->Cu(I)-C≡C-R Cu(I)-C≡C-R->Ar-Pd(II)-I(L2) R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡C-R Base Base Base->Cu(I)-C≡C-R Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Pd-Amido Complex Pd-Amido Complex Ar-Pd(II)-I(L2)->Pd-Amido Complex Amine Coordination & Deprotonation Pd-Amido Complex->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Pd-Amido Complex->Ar-NR'R'' Reductive Elimination This compound (Ar-I) This compound (Ar-I) This compound (Ar-I)->Ar-Pd(II)-I(L2) Oxidative Addition R'R''NH R'R''NH R'R''NH->Pd-Amido Complex Base Base Base->Pd-Amido Complex Ullmann_Condensation Phenol Phenol Cu(I)-OAr' Cu(I)-OAr' Phenol->Cu(I)-OAr' Base Base Base->Cu(I)-OAr' Cu(I)X Cu(I)X Cu(I)X->Cu(I)-OAr' Ar-OAr' Ar-OAr' Cu(I)-OAr'->Ar-OAr' Ar-I This compound Ar-I->Ar-OAr' Coupling

Sources

Application Notes & Protocols: The Strategic Use of 4-Fluoro-1-iodo-2-methoxybenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Fluoro-1-iodo-2-methoxybenzene, a versatile and highly valuable building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural lists to explain the chemical rationale behind its applications, offering field-proven insights into its use in constructing complex molecular architectures.

The Molecular Logic of a Privileged Building Block

This compound is not merely another halogenated aromatic. Its utility is derived from the specific arrangement and interplay of its three functional groups on the benzene ring.

  • The Iodide Group: As the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, the iodine atom serves as the primary reactive handle. Its relatively weak C-I bond facilitates oxidative addition to a Pd(0) center, initiating a wide range of catalytic cycles.[1][2]

  • The Fluorine Atom: Positioned para to the iodide, the fluorine atom is a critical modulator. Its strong electron-withdrawing nature influences the reactivity of the C-I bond. More importantly, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties like lipophilicity.

  • The Methoxy Group: Located ortho to the iodide, the electron-donating methoxy group also influences the electronic properties of the ring. Its position can sterically direct incoming groups in coupling reactions and provides a potential site for further functionalization, such as demethylation to reveal a phenol.

This unique electronic and steric profile makes this compound an ideal starting material for creating substituted biaryls, alkynes, and amines that are prevalent in pharmaceuticals and advanced materials.

Physicochemical and Safety Profile

Before use, it is critical to understand the properties and hazards of the reagent. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

PropertyValueReference
CAS Number 450-90-8[3][4]
Molecular Formula C₇H₆FIO[4][5]
Molecular Weight 251.03 g/mol [5]
Appearance Solid[6]
Storage Temperature 2-8°C (Refrigerator)[4][6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...)[4]

Core Applications in Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its performance as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Below, we detail protocols for three foundational transformations.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl motifs found in many drugs and organic materials.[7][8][9] The reaction's tolerance for a wide range of functional groups and its use of generally stable boronic acids contribute to its widespread adoption.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Reagents to Flask (Aryl Iodide, Boronic Acid, Base) degas 2. Degas with Inert Gas (e.g., Argon, 3 cycles) prep->degas add_cat 3. Add Catalyst & Solvent (Pd Catalyst, Ligand, Solvent) degas->add_cat heat 4. Heat to Reaction Temp (e.g., 80-100 °C) add_cat->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Quench Reaction (Add Water) monitor->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Purify by Column Chromatography extract->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol details the coupling of this compound with 4-hydroxyphenylboronic acid.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
This compound251.031.0251 mg
4-Hydroxyphenylboronic acid137.941.2166 mg
Pd(PPh₃)₄1155.560.0558 mg
K₂CO₃ (Potassium Carbonate)138.212.5345 mg
1,4-Dioxane--8 mL
Water--2 mL

Procedure:

  • To a dry Schlenk flask, add this compound, 4-hydroxyphenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the 1,4-dioxane and water via syringe.

  • Finally, add the Palladium(0) tetrakis(triphenylphosphine) catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Causality: The choice of a base like K₂CO₃ is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[7] The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

Suzuki_Cycle center pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)L₂(I) pd0->pd_complex1 ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 transmetal->pd_complex2 pd_complex2->pd0 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-Ar' red_elim->product aryl_iodide Ar-I aryl_iodide->ox_add boronic_acid Ar'-B(OH)₂ boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][10] This reaction is exceptionally useful for synthesizing precursors to pharmaceuticals, conjugated polymers, and molecular electronics. It uniquely employs a dual-catalyst system of palladium and copper.[11][12]

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
This compound251.031.0251 mg
Phenylacetylene102.141.1121 µL
PdCl₂(PPh₃)₂701.900.0321 mg
CuI (Copper(I) Iodide)190.450.0611 mg
Triethylamine (Et₃N)101.193.0418 µL
THF (Anhydrous)--10 mL

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with Argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove solids, washing with THF. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution, then brine. Dry the organic layer over MgSO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality: The copper(I) co-catalyst is essential. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex, which is the rate-limiting step in the copper cycle.[1] Triethylamine acts as both the base to deprotonate the alkyne and the solvent.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(I) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide Alkyne + Base cu_acetylide->pd2_aryl Feeds into Pd Cycle cu_acetylide->cu_i

Caption: Interlinked Palladium and Copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13][14] This reaction has largely replaced harsher classical methods and offers incredible scope. The key to success is the choice of a bulky, electron-rich phosphine ligand that promotes the challenging reductive elimination step.[15][16]

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
This compound251.031.0251 mg
Benzylamine107.151.2131 µL
Pd₂(dba)₃915.720.019.2 mg
XPhos476.650.0419 mg
NaOt-Bu (Sodium tert-butoxide)96.101.4135 mg
Toluene (Anhydrous)--10 mL

Procedure:

  • In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Remove the tube from the glovebox, add this compound.

  • Evacuate and backfill with Argon three times.

  • Add anhydrous toluene and benzylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and carefully quench with water.

  • Separate the layers, extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the palladium-amido complex.[15] Bulky phosphine ligands like XPhos are critical; they accelerate the rate-limiting reductive elimination step to form the C-N bond and prevent decomposition pathways like beta-hydride elimination.[13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition (Ar-I) pd0->ox_add pd2_complex L-Pd(II)(Ar)(I) ox_add->pd2_complex ligand_exchange Amine Coordination & Deprotonation (R₂NH, Base) pd2_complex->ligand_exchange amido_complex L-Pd(II)(Ar)(NR₂) ligand_exchange->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Advanced Application: Synthesis of Dibenzofuran Derivatives

Beyond simple cross-coupling, this compound is a valuable precursor for synthesizing more complex heterocyclic systems. Dibenzofurans are an important structural motif in many biologically active compounds and organic electronic materials.[17][18] A common strategy involves an initial Suzuki coupling to form a 2-hydroxybiphenyl derivative, followed by an intramolecular cyclization.

G start This compound + 2-Hydroxyphenylboronic Acid suzuki Step 1: Suzuki Coupling (Pd Catalyst, Base) start->suzuki intermediate 2'-Hydroxy-4-fluoro-2-methoxybiphenyl suzuki->intermediate cyclization Step 2: Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation or Ullmann-type reaction) intermediate->cyclization product Fluorinated Methoxy Dibenzofuran cyclization->product

Caption: A two-step synthetic route to dibenzofurans from the title compound.

This approach leverages the ortho-methoxy group. After the initial C-C bond formation, the methoxy group and the newly introduced hydroxyl group are positioned for a subsequent palladium-catalyzed or copper-catalyzed intramolecular C-O bond formation (an Ullmann-type condensation or a C-H activation pathway) to forge the central furan ring, yielding the dibenzofuran core.[17][19]

Conclusion

This compound is a powerful and versatile building block whose true value is realized through a strategic understanding of its reactivity. The interplay of its iodo, fluoro, and methoxy groups provides a predictable and controllable platform for accessing a wide array of high-value compounds. By mastering its application in fundamental cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, researchers can efficiently construct the complex molecular frameworks required for next-generation pharmaceuticals and materials.

References

  • This compound Safety Data Sheets(SDS). (n.d.). LookChem.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
  • 1-Fluoro-4-iodo-2-methoxybenzene | 773855-64-4. (n.d.). Sigma-Aldrich.
  • 4-Fluoroiodobenzene 99 352-34-1. (n.d.). Sigma-Aldrich.
  • Palladium catalysed Suzuki reactions of fluoroarenes. (n.d.). ResearchGate.
  • The palladium-catalysed cross-coupling reaction of lithium polyfluorophenyltrimethoxyborates with 4-fluoroiodobenzene. (n.d.). ElectronicsAndBooks.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.).
  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. (n.d.). OUCI.
  • This compound. (n.d.). AOBChem USA.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024, July 20).
  • Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. (1995). PubMed.
  • (A) Synthesis of dibenzofuran and suggested mechanism of the reaction.... (n.d.). ResearchGate.
  • Synthesis of 4-nitrodibenzofurans | Download Table. (n.d.). ResearchGate.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 1-Fluoro-4-iodo-2-methylbenzene SDS, 452-68-6 Safety Data Sheets. (n.d.). ECHEMI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • SAFETY DATA SHEET. (2025, September 5).
  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. (n.d.). The Royal Society of Chemistry.
  • This compound (C7H6FIO). (n.d.). PubChemLite.
  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. (n.d.). Chemical Communications (RSC Publishing).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. (n.d.). PMC - NIH.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. (2024, January 26). ResearchGate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
  • 4-Fluoro-2-methoxy-1-nitrobenzene | CAS 448-19-1 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México.
  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (n.d.). ChemRxiv.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.

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4-Fluoro-1-iodo-2-methoxybenzene reaction with arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 4-Fluoro-1-iodo-2-methoxybenzene with Arylboronic Acids

Application Note & Protocols for Advanced Biaryl Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction, focusing on the synthesis of functionalized biaryl compounds from this compound. These products are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine and methoxy substituents.

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, a feat recognized with the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acids make it a cornerstone of modern organic synthesis.[2][3]

This application note focuses on the coupling of this compound. The resulting 2-fluoro-6-methoxybiphenyl scaffolds are privileged structures in drug discovery. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties such as membrane permeability.[4][5][6][7] The methoxy group, an electron-donating substituent, also modulates the electronic properties and can influence molecular conformation. The C-I bond of the starting material is highly reactive towards oxidative addition, making it an excellent electrophilic partner for this transformation.[8]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][8] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides and results in a square planar Pd(II) intermediate.[8] The electron-rich nature of the anisole ring can make this step slightly more challenging compared to electron-poor aryl halides.[1]

  • Transmetalation: In this step, the organic moiety from the arylboronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then displaces the halide on the Pd(II) complex.[2][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two aryl groups. The desired biaryl product is expelled from the palladium coordination sphere, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) label_oa Oxidative Addition pd0->label_oa oa_complex Ar-Pd(II)-I(L)₂ (Oxidative Adduct) label_tm Transmetalation oa_complex->label_tm trans_complex Ar-Pd(II)-Ar'(L)₂ (Diaryl Complex) label_re Reductive Elimination trans_complex->label_re label_oa->oa_complex  Ar-I (this compound) label_tm->trans_complex  Ar'-B(OH)₂ / Base label_re->pd0  Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure for the coupling of this compound with a representative arylboronic acid.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound and its derivatives should be handled with care. Consult the Safety Data Sheet (SDS) before use.[11] Palladium catalysts are toxic and should be handled carefully.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Aqueous component for base (if needed, deionized, degassed water)

  • Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reagent Preparation & Reaction Setup:

    • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Causality: Using dry glassware is crucial as moisture can negatively impact the stability of some boronic acids and the activity of the catalyst. The excess of boronic acid is used to drive the reaction to completion and compensate for potential homocoupling or decomposition.[1]

  • Establishing an Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: This degassing process is critical to remove oxygen. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote the unwanted homocoupling of the boronic acid.[1]

  • Solvent Addition & Reaction Execution:

    • Using a syringe, add the degassed solvent(s) to the flask. If using an aqueous base solution, ensure it has also been degassed.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by periodically taking small aliquots. Reactions are typically complete within 2-24 hours.

  • Workup & Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Causality: The aqueous wash removes the inorganic base and boron byproducts. The brine wash helps to remove residual water from the organic layer before drying.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure biaryl product.

    • Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification setup 1. Combine Reactants (Aryl Iodide, Boronic Acid, Catalyst, Base) inert 2. Degas System (Evacuate & Backfill with Ar/N₂) setup->inert add_solvent 3. Add Degassed Solvent inert->add_solvent heat 4. Heat & Stir (80-110 °C) add_solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Extract with Organic Solvent) monitor->workup dry 7. Dry & Concentrate workup->dry purify 8. Purify Product (Chromatography / Recrystallization) dry->purify characterize 9. Characterize (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Substrate Scope & Expected Outcomes

The reaction is generally robust and tolerates a wide variety of arylboronic acids. The electronic nature of the substituent on the boronic acid can influence reaction rates; electron-donating groups are generally beneficial for the transmetalation step.[12]

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O8512~90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)K₃PO₄Dioxane/H₂O1008~95
4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (4%)Cs₂CO₃Dioxane/H₂O10016~85
3-Thienylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃DMF/H₂O9012~88
2-Naphthylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O8514~92
(Note: Yields are representative and can vary based on specific reaction scale and purity of reagents. Conditions should be optimized for each specific substrate combination.)

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Poor quality of boronic acid.4. Inappropriate base or solvent.1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of solvents and the reaction vessel.3. Use fresh, high-purity boronic acid or convert it to a more stable boronate ester.[13][14]4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) pre-catalyst without efficient reduction.1. Improve degassing procedure rigorously.2. Add a small amount of a reducing agent or ensure phosphine ligands are present to reduce the Pd(II) source to the active Pd(0).[1]
Dehalogenation of Starting Material 1. Presence of protic impurities or certain bases/solvents.2. Side reaction after oxidative addition.1. Use anhydrous solvents and a non-hydroxide base if possible.2. Use a bulkier phosphine ligand to disfavor side pathways.[1]
Difficulty in Purification 1. Residual boron compounds.2. Catalyst residues.1. Perform an acidic or basic wash during workup, or filter the crude product through a short plug of silica gel.2. Use a palladium scavenger or ensure purification is thorough.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Poster Board. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
  • LookChem. (n.d.).
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
  • MDPI. (2017).
  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]
  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
  • ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. [Link]
  • Mayo Clinic. (2020). Fluorinated scaffolds for antimalarial drug discovery. [Link]
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

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Application Notes and Protocols for 4-Fluoro-1-iodo-2-methoxybenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Fluoro-1-iodo-2-methoxybenzene (CAS 773855-64-4), a highly functionalized aromatic building block, and its strategic applications in modern pharmaceutical synthesis. We delve into the causality behind its utility, focusing on its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings are presented, alongside a discussion of the mechanistic principles that guide experimental design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the construction of complex molecular architectures and novel active pharmaceutical ingredients (APIs).

Introduction: A Multifunctional Building Block

This compound is a polysubstituted aromatic compound whose structure is primed for strategic elaboration in complex molecule synthesis. Each substituent serves a distinct and valuable purpose, making the entire molecule more than the sum of its parts.

  • The Iodide Group (–I): The carbon-iodine bond is the primary reactive center of the molecule. It is the weakest of the carbon-halogen bonds, making it an excellent electrophilic partner for a wide range of metal-catalyzed cross-coupling reactions. Its high reactivity allows for oxidative addition to low-valent palladium catalysts under relatively mild conditions, often with higher efficiency and selectivity compared to the corresponding bromides or chlorides.[1]

  • The Fluorine Atom (–F): The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[2] A fluorine substituent can profoundly alter a molecule's physicochemical properties by:

    • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.

    • Modulating Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

    • Altering pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups.

    • Improving Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with protein targets.[2]

  • The Methoxy Group (–OCH₃): The ortho-methoxy group influences the molecule's electronic and steric properties. It can direct metallation, act as a hydrogen bond acceptor in ligand-receptor interactions, and influence the conformation of the final molecule. Its presence provides an additional layer of structural and functional diversity.

This unique combination of reactive and modulatory groups makes this compound a high-value scaffold for building the biaryl and aryl-alkyne motifs frequently found in kinase inhibitors and other targeted therapeutics.[3][4]

Caption: Structural features of this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as an aryl electrophile in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction in the pharmaceutical industry.[1][5] The high reactivity of the C-I bond in our substrate makes it an ideal candidate for this transformation.

Mechanistic Considerations & Causality:

The reaction proceeds via a well-established catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the C-I bond of this compound to a low-valent Pd(0) catalyst, forming a Pd(II) intermediate. This is typically the rate-limiting step, and the labile nature of the C-I bond facilitates this process.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide. The choice of base is crucial; stronger bases can accelerate transmetalation but may not be compatible with sensitive functional groups.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-I(L2) (Ar = 4-F-2-MeO-Phenyl) pd0->pd_intermediate Ar-I transmetalation Transmetalation pd_biaryl Ar-Pd(II)-R(L2) pd_intermediate->pd_biaryl [R-B(OH)3]- pd_biaryl->pd0 reductive_elimination Reductive Elimination reagent1 This compound reagent2 R-B(OH)2 + Base product Ar-R (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. This reaction is catalyzed by both palladium and a copper(I) co-catalyst. The resulting arylalkyne motif is a key feature in many kinase inhibitors and other biologically active molecules.

Mechanistic Considerations & Causality:

The Sonogashira reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, while the copper cycle is responsible for generating the key copper(I) acetylide intermediate.

  • Copper Acetylide Formation: The base (typically an amine like triethylamine or diisopropylamine) deprotonates the terminal alkyne. The resulting acetylide anion reacts with the Cu(I) salt (e.g., CuI) to form a copper(I) acetylide. This is the active nucleophile.

  • Palladium Cycle: As before, the aryl iodide undergoes oxidative addition to Pd(0). The copper acetylide then undergoes transmetalation with the Ar-Pd(II)-I complex to form an Ar-Pd(II)-alkynyl intermediate.

  • Reductive Elimination: This intermediate rapidly undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.

Experimental Protocols

The following protocols are designed as robust starting points for utilizing this compound. Researchers should perform small-scale trials to optimize conditions for their specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methylphenylboronic Acid

Objective: To synthesize 4'-Methyl-4-fluoro-2-methoxy-1,1'-biphenyl.

Materials:

  • This compound (1.0 equiv, e.g., 252 mg, 1.0 mmol)

  • 4-Methylphenylboronic acid (1.2 equiv, e.g., 163 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%, e.g., 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.08 equiv, 8 mol%, e.g., 21 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv, e.g., 276 mg, 2.0 mmol)

  • 1,4-Dioxane, anhydrous (e.g., 8 mL)

  • Water, degassed (e.g., 2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methylphenylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe. The solvent ratio (dioxane:water) is typically between 3:1 and 5:1.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 1-Fluoro-4-(phenylethynyl)-2-methoxybenzene.

Materials:

  • This compound (1.0 equiv, e.g., 252 mg, 1.0 mmol)

  • Phenylacetylene (1.1 equiv, e.g., 112 mg, 1.1 mmol, ~121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv, 3 mol%, e.g., 21 mg)

  • Copper(I) iodide (CuI) (0.05 equiv, 5 mol%, e.g., 9.5 mg)

  • Triethylamine (TEA), anhydrous (e.g., 5 mL)

  • Tetrahydrofuran (THF), anhydrous (e.g., 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired arylalkyne.

start Start: Assemble Reagents in Inert Atmosphere Schlenk Flask degas Degas System: Evacuate & Backfill with Ar/N2 start->degas add_solvents Add Degassed Solvents (e.g., Dioxane/H2O) degas->add_solvents heat Heat Reaction Mixture (e.g., 90 °C) with Vigorous Stirring add_solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat If incomplete workup Aqueous Workup: Quench, Extract, Wash, Dry monitor->workup If complete purify Purification: Column Chromatography workup->purify end End: Isolated Pure Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Data Summary and Expected Outcomes

The following table provides a representative summary of conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on established literature for similar substrates. Actual yields may vary.

Coupling Partner (Boronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield Range
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O (4:1)90685-95%
4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃Toluene/H₂O (5:1)100880-90%
3-Pyridinylboronic acidPd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄THF/H₂O (4:1)801275-85%
Thiophene-2-boronic acidPd/C (5 mol%)Na₂CO₃DME/H₂O (1:1)251870-85%

Conclusion

This compound is a potent and versatile building block for pharmaceutical synthesis. Its well-defined reactive handle at the iodine position, combined with the beneficial modulating effects of the fluoro and methoxy substituents, makes it an ideal substrate for constructing complex molecular frameworks via palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively incorporate this valuable reagent into their synthetic strategies, accelerating the discovery and development of next-generation therapeutics.

References

  • Google Patents. (1998). Process for the production of 1,4,7,10-tetraazacyclododecane and its derivatives.
  • ChemRxiv. (2021). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates.
  • Google Patents. (2017). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
  • National Institutes of Health. (2020). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1.
  • Google Patents. (2010). Process for the synthesis of organic compounds.
  • Google Patents. (2004). Olefin polymerization catalyst composition comprising group 13 amide derivatives.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550.
  • 2a biotech. (n.d.). 1-FLUORO-4-IODO-2-METHOXYBENZENE.
  • Google Patents. (1974). 4-piperidone ketal derivatives,their preparation and their use as stabilizers.
  • Frontiers in Pharmacology. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

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Application Notes and Protocols for Knoevenagel Condensation Involving 4-Fluoro-1-iodo-2-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Knoevenagel Condensation on Fluorinated and Iodinated Scaffolds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1] This reaction is of paramount importance in the synthesis of a wide array of fine chemicals, functional polymers, and key pharmaceutical intermediates.[1] The products of this condensation are often precursors to complex molecular architectures found in antiviral, anticancer, and antimalarial agents.[1]

Derivatives of 4-Fluoro-1-iodo-2-methoxybenzene are of particular interest in medicinal chemistry and drug development. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity.[2] The iodo group, on the other hand, serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, and its presence can also contribute to the pharmacological profile of a molecule. The methoxy group, a common feature in many natural products and pharmaceuticals, can influence the electronic properties and conformation of the molecule. The combination of these three substituents on a benzene ring creates a unique scaffold with significant potential for the discovery of novel therapeutics.

This guide provides a comprehensive overview of the Knoevenagel condensation as applied to derivatives of this compound, offering in-depth mechanistic insights, detailed experimental protocols, and practical guidance for researchers in the field.

Mechanistic Insights: Understanding the Reaction Pathway

The Knoevenagel condensation proceeds via a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step.[1] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[1] Two primary mechanistic pathways are generally considered:

  • Direct Enolate Pathway: A weak base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1]

  • Iminium Ion Pathway (Amine Catalysis): When a secondary amine like piperidine is used as a catalyst, it can first react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the original aldehyde, thus accelerating the nucleophilic attack by the enolate of the active methylene compound.[1]

The electronic nature of the substituents on the benzaldehyde ring plays a crucial role in the reaction rate. Electron-withdrawing groups, such as the fluorine atom, increase the electrophilicity of the carbonyl carbon, thereby promoting the nucleophilic attack and accelerating the reaction. Conversely, electron-donating groups, like the methoxy group, can decrease the reactivity of the aldehyde. The bulky iodo group may also exert some steric influence on the reaction.

Knoevenagel_Mechanism cluster_0 Catalyst Activation & Enolate Formation cluster_1 Nucleophilic Attack & Intermediate Formation cluster_2 Dehydration & Product Formation Active_Methylene Active Methylene Compound (Z-CH₂-Z') Enolate Resonance-Stabilized Enolate Active_Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde 4-Fluoro-1-iodo-2-methoxy- benzaldehyde Aldol_Adduct Aldol Adduct Tetrahedral_Intermediate->Aldol_Adduct Protonation Product α,β-Unsaturated Product Aldol_Adduct->Product Dehydration (-H₂O)

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization depending on the specific active methylene compound and desired product characteristics.

Materials and Equipment
Reagent/EquipmentSpecifications
4-Fluoro-1-iodo-2-methoxybenzaldehyde>98% purity
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)>98% purity
PiperidineReagent grade
EthanolAnhydrous
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254
Filtration apparatusBuchner funnel and filter paper
Rotary evaporator
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of 4-Fluoro-1-iodo-2-methoxybenzaldehyde with Malononitrile

This protocol is adapted from general procedures for the Knoevenagel condensation of substituted benzaldehydes.[3][4][5]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-1-iodo-2-methoxybenzaldehyde (1.0 eq.) and malononitrile (1.0-1.2 eq.) in a suitable solvent such as ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 10 mol%).[3]

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux.[3][6] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). The reaction is generally complete within a few hours.

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect the product by filtration.[3] If no precipitate forms, the product can often be precipitated by adding cold water to the reaction mixture.[6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol.[6]

  • Characterization: The structure and purity of the final product should be confirmed using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Experimental_Workflow Start Start Reagents Combine Aldehyde and Active Methylene Compound in Solvent Start->Reagents Catalyst Add Catalytic Piperidine Reagents->Catalyst Reaction Stir at Room Temp or Reflux Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Precipitate Product (add water if needed) Monitoring->Workup Reaction Complete Isolation Filter and Wash Solid Product Workup->Isolation Purification Recrystallize from Suitable Solvent Isolation->Purification Characterization Analyze by NMR, FT-IR, MS Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Knoevenagel condensation.

Protocol 2: Solvent-Free Knoevenagel Condensation

For a greener approach, a solvent-free method can be employed.

  • Reaction Setup: In a mortar and pestle, combine 4-Fluoro-1-iodo-2-methoxybenzaldehyde (1.0 eq.) and the active methylene compound (1.0-1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as ammonium bicarbonate.

  • Grinding: Grind the mixture at room temperature. The reaction progress can often be observed by a change in the physical state of the mixture, from solid reactants to a liquid or paste, and then back to a solid product.

  • Work-up and Isolation: After sufficient grinding time (typically 30-60 minutes), the solid product can be washed with water and collected by filtration.

  • Purification and Characterization: The product can be further purified by recrystallization if necessary and characterized as described in Protocol 1.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield - Inactive catalyst- Insufficient reaction time or temperature- Low reactivity of the aldehyde- Use fresh catalyst.- Increase reaction time and/or temperature.- Consider a more active catalyst or microwave irradiation.
Formation of side products - Self-condensation of the aldehyde- Michael addition of the active methylene compound to the product- Use a weaker base or a Lewis acid catalyst.- Use stoichiometric amounts of reactants.
Difficulty in product purification - Oily product- Co-precipitation of starting materials- Attempt purification by column chromatography.- Optimize precipitation conditions (e.g., slower addition of water, cooling).

Conclusion

The Knoevenagel condensation of this compound derivatives represents a powerful and versatile method for the synthesis of highly functionalized α,β-unsaturated compounds. These products are valuable intermediates for the development of novel pharmaceuticals and other advanced materials. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and applications.

References

  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes - Benchchem. (URL: )
  • Application Notes and Protocols for Piperidine-Medi
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (URL: [Link])
  • Knoevenagel condens
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])
  • Knoevenagel Condens
  • Unexpected Inhibition of the Knoevenagel Condensation in Methanol by Iodonium Salt Served as Electrophilic Activator - ResearchG
  • Scheme 1. Knoevenagel Condensation Reactions of Benzaldehyde (1a), 4-Methoxybenzaldehyde (1b) and 4-(Dimethylamino)benzaldehyde (1c) with Malononitrile (2) in Methanol (MeOH) to Yield Benzylidenemalononitriles 3a−c.
  • Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropano
  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. (URL: [Link])
  • Molecular Iodine: A Powerful Catalyst for the Knoevenagel Condensation of Isatins with Malononitrile - ResearchG
  • the preparation of substituted styrenes by methods not involving hydrocarbon crackivg. (URL: [Link])
  • US4650910A - Process for the preparation of substituted styrenes - Google P
  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
  • Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over...
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.
  • Tactical Applications of Fluorine in Drug Design and Development - ResearchG

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Application Notes & Protocols: Chemoselective Ullmann Condensation with 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 4-Fluoro-1-iodo-2-methoxybenzene

In the landscape of medicinal chemistry and materials science, the precise construction of complex aromatic structures is paramount. This compound is a highly valuable and versatile building block, uniquely substituted to allow for sequential, site-selective functionalization. Its architecture, featuring two different halogen atoms (iodine and fluorine) with distinct reactivities, alongside a methoxy directing group, enables its participation in a variety of cross-coupling reactions.

The carbon-iodine bond is significantly more labile and susceptible to oxidative addition in transition metal catalysis compared to the robust carbon-fluorine bond. This reactivity differential is the cornerstone of its utility, allowing for the selective coupling at the C1 position while leaving the C-F bond at the C4 position intact for subsequent transformations. This application note provides a detailed guide to leveraging this chemoselectivity in Ullmann condensation reactions, a classic and continually relevant copper-catalyzed method for forming carbon-heteroatom bonds.[1]

We will explore the mechanistic underpinnings, provide field-tested insights into optimizing reaction conditions, and present detailed protocols for C-N (amination), C-O (etherification), and C-S (thioetherification) couplings using this substrate.

Core Principle: Chemoselectivity in Action

The success of using polyhalogenated aromatics in sequential synthesis hinges on the ability to discriminate between the different carbon-halogen bonds. The general reactivity trend for aryl halides in copper- and palladium-catalyzed cross-coupling reactions is:

C–I > C–Br > C–Cl > C–F

This trend is governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond, being the longest and weakest, requires the least energy for cleavage and subsequent oxidative addition to the metal catalyst, which is typically the rate-determining step of the catalytic cycle.

For this compound, this differential is pronounced, making the selective functionalization of the C-I bond highly efficient and predictable, without disturbing the C-F bond. The methoxy group at the C2 position provides additional electronic influence, though the primary driver for selectivity remains the inherent reactivity difference between iodine and fluorine.

Mechanistic Overview: The Modern Ullmann Condensation

While the classical Ullmann reaction required harsh conditions with stoichiometric copper, modern protocols employ a catalytic amount of a copper(I) salt, typically in the presence of a ligand.[1][2] The ligand serves to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle. The generally accepted mechanism for these "Ullmann-type" reactions involves a Cu(I)/Cu(III) cycle.[1]

Ullmann_Mechanism CuI_L Cu(I) Complex [L-Cu(I)-X] CuI_Nu Copper Nucleophile [L-Cu(I)-Nu] NuH Nucleophile (R-NH₂, R-OH, R-SH) + Base NuH->CuI_Nu Ligand Exchange CuIII_intermediate Cu(III) Intermediate CuI_Nu->CuIII_intermediate Oxidative Addition (Rate-Determining Step) ArI Aryl Iodide (4-F-1-I-2-MeO-Benzene) ArI->CuIII_intermediate Product Coupled Product [Ar-Nu] Product->CuI_L Catalyst Regeneration III_intermediate III_intermediate III_intermediate->Product Reductive Elimination

Caption: Generalized catalytic cycle for the modern Ullmann condensation.

The key steps are:

  • Formation of the Copper Nucleophile: The nucleophile (amine, alcohol, or thiol) reacts with the copper(I) complex in the presence of a base to form a copper(I)-amide, -alkoxide, or -thiolate species.[1]

  • Oxidative Addition: The aryl iodide (this compound) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate. This is often the rate-limiting step.[3]

  • Reductive Elimination: The aryl and nucleophilic groups on the copper(III) center couple and are eliminated, forming the desired C-N, C-O, or C-S bond and regenerating a copper(I) species, which re-enters the catalytic cycle.[1]

Experimental Design and Component Rationale

The success of an Ullmann condensation depends on the judicious selection of several key components. The tables and protocols below are based on established methodologies for modern copper-catalyzed cross-couplings, tailored for the specific substrate.[4][5][6]

Table 1: Key Reaction Components and Their Functions
ComponentExamplesRole & Rationale
Copper(I) Source Copper(I) Iodide (CuI)Catalyst: The most common and reliable precatalyst. It is inexpensive and initiates the catalytic cycle. Cu(I) is the active oxidation state.
Ligand L-Proline, N,N'-Dimethylethylenediamine, 1,10-PhenanthrolineAccelerator & Stabilizer: Ligands chelate to the copper center, preventing catalyst agglomeration and precipitation. They modulate the electronic properties of the copper, facilitating oxidative addition and reductive elimination, thereby allowing for milder reaction conditions. Diamine ligands are particularly effective for C-N and C-O couplings.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Proton Acceptor: The base deprotonates the nucleophile (amine, phenol, thiol), generating the active nucleophilic species required to form the copper-nucleophile complex. The choice of base can significantly impact yield; stronger bases like Cs₂CO₃ are often used for less acidic nucleophiles.[8]
Solvent DMF, DMSO, Dioxane, TolueneReaction Medium: High-boiling polar aprotic solvents (DMF, DMSO) are excellent for solubilizing the reactants and inorganic base, and they can withstand the required reaction temperatures.[9] Toluene can also be effective, particularly in C-O couplings.[9]

Protocol 1: C-N Coupling (Goldberg Reaction)

This protocol details the coupling of this compound with a representative aniline to form a substituted N-(4-fluoro-2-methoxyphenyl)aniline derivative.

CN_Workflow start Start: Assemble Reagents reagents 1. Aryl Iodide 2. Amine 3. CuI 4. Ligand (L-Proline) 5. Base (K₂CO₃) 6. Solvent (DMSO) start->reagents setup Combine in Reaction Vessel Under Inert Atmosphere (N₂ or Ar) reagents->setup reaction Heat to 110 °C Stir for 12-24 h setup->reaction workup Aqueous Workup (Water & Ethyl Acetate) reaction->workup purification Purify via Column Chromatography (Silica Gel) workup->purification end End: Isolated Product purification->end

Caption: Experimental workflow for C-N coupling.

Materials & Reagents
ReagentM.W.Amount (mmol)Equivalents
This compound268.031.01.0
Aniline (example)93.131.21.2
Copper(I) Iodide (CuI)190.450.10.1 (10 mol%)
L-Proline115.130.20.2 (20 mol%)
Potassium Carbonate (K₂CO₃)138.212.02.0
Dimethyl Sulfoxide (DMSO)-3 mL-
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 268 mg), Copper(I) Iodide (0.1 mmol, 19 mg), L-Proline (0.2 mmol, 23 mg), and Potassium Carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Through the septum, add anhydrous, degassed DMSO (3 mL) followed by the aniline (1.2 mmol, e.g., 112 mg).

  • Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired diarylamine.

Protocol 2: C-O Coupling (Ullmann Ether Synthesis)

This protocol describes the synthesis of a diaryl ether by coupling this compound with a phenol.

CO_Workflow start Start: Assemble Reagents reagents 1. Aryl Iodide 2. Phenol 3. CuI 4. Ligand (Phenanthroline) 5. Base (Cs₂CO₃) 6. Solvent (Toluene) start->reagents setup Combine in Reaction Vessel Under Inert Atmosphere (N₂ or Ar) reagents->setup reaction Heat to 120 °C Stir for 24-36 h setup->reaction workup Aqueous Workup (Dilute HCl, Water) reaction->workup purification Purify via Column Chromatography (Silica Gel) workup->purification end End: Isolated Product purification->end

Caption: Experimental workflow for C-O coupling.

Materials & Reagents
ReagentM.W.Amount (mmol)Equivalents
This compound268.031.01.0
Phenol (example)94.111.51.5
Copper(I) Iodide (CuI)190.450.050.05 (5 mol%)
1,10-Phenanthroline180.210.10.1 (10 mol%)
Cesium Carbonate (Cs₂CO₃)325.822.02.0
Toluene-4 mL-
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 268 mg), the phenol (1.5 mmol, e.g., 141 mg), Copper(I) Iodide (0.05 mmol, 9.5 mg), 1,10-Phenanthroline (0.1 mmol, 18 mg), and Cesium Carbonate (2.0 mmol, 652 mg).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C in a preheated oil bath and stir vigorously for 24-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the target diaryl ether.

Protocol 3: C-S Coupling (Ullmann Thioether Synthesis)

This protocol outlines the formation of a diaryl thioether from this compound and a thiophenol.

CS_Workflow start Start: Assemble Reagents reagents 1. Aryl Iodide 2. Thiophenol 3. CuI 4. Ligand (Dimethylethylenediamine) 5. Base (K₃PO₄) 6. Solvent (Dioxane) start->reagents setup Combine in Reaction Vessel Under Inert Atmosphere (N₂ or Ar) reagents->setup reaction Heat to 100 °C Stir for 10-16 h setup->reaction workup Aqueous Workup (Ammonium Chloride) reaction->workup purification Purify via Column Chromatography (Silica Gel) workup->purification end End: Isolated Product purification->end

Caption: Experimental workflow for C-S coupling.

Materials & Reagents
ReagentM.W.Amount (mmol)Equivalents
This compound268.031.01.0
Thiophenol (example)110.181.11.1
Copper(I) Iodide (CuI)190.450.10.1 (10 mol%)
N,N'-Dimethylethylenediamine88.150.20.2 (20 mol%)
Potassium Phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane-3 mL-
Step-by-Step Procedure
  • Vessel Preparation: In an oven-dried reaction vial equipped with a stir bar, add Copper(I) Iodide (0.1 mmol, 19 mg) and Potassium Phosphate (2.0 mmol, 425 mg).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add this compound (1.0 mmol, 268 mg), anhydrous 1,4-dioxane (3 mL), the thiophenol (1.1 mmol, e.g., 121 mg), and N,N'-dimethylethylenediamine (0.2 mmol, 21 µL) via syringe.

  • Reaction: Heat the sealed vial in a preheated oil bath at 100 °C for 10-16 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to isolate the pure diaryl thioether.

Trustworthiness: Self-Validating Systems and Troubleshooting

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is critical. The disappearance of the starting aryl iodide is the primary indicator of reaction completion. The appearance of a new, less polar spot (for C-O/C-S) or a spot with different UV activity (for C-N) confirms product formation.

  • Side Products: The primary potential side reaction is the Ullmann homocoupling of this compound to form a symmetric biaryl.[3][10] This is often observed if the nucleophile is not reactive enough or if the reaction is overheated. This byproduct can typically be separated during column chromatography.

  • Inert Conditions: While modern Ullmann reactions are more robust than their predecessors, maintaining an inert atmosphere is crucial for reproducibility and high yields. Oxygen can oxidize the Cu(I) catalyst to inactive Cu(II) species.[11]

  • Reagent Quality: The purity of the solvent and the dryness of the base are important. Water can hydrolyze the active copper-nucleophile species and reduce catalytic efficiency.

References

  • Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer. (n.d.).
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. [Link]
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. [Link]
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.).
  • Ullmann-type C–N coupling reaction catalyzed by CuI/metformin. (2015).
  • Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Homocoupling Reactions. (2014).
  • Efficient copper-catalyzed amination of DNA-conjugated aryl iodides under mild aqueous conditions. (n.d.). MedChemComm (RSC Publishing). [Link]
  • Aerobic Copper-Catalyzed Organic Reactions. (n.d.). NIH. [Link]
  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. (2008). SciSpace. [Link]
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. [Link]
  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024). Journal of Synthetic Chemistry. [Link]
  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. (2009).
  • Synthesis of fluoro-functionalized diaryl-λ³-iodonium salts and their cytotoxicity against human lymphoma U937 cells. (2018).
  • Copper-Catalyzed Asymmetric Cyclizative Sulfinamidation: Forging Indole-Based Stereogenic Sulfur(IV) Centers and Atropisomeric Chirality. (2025). PubMed. [Link]
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. [Link]
  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacryl

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Fluoro-1-iodo-2-methoxybenzene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving challenges in the Suzuki-Miyaura cross-coupling of 4-Fluoro-1-iodo-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving high yields with this specific, and sometimes challenging, aryl halide. Here, we will delve into the nuances of this reaction, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your synthetic success.

The Challenge: Understanding the Substrate

This compound presents a unique combination of electronic and steric factors that can influence the efficiency of the Suzuki-Miyaura coupling. The electron-donating methoxy group at the ortho position can increase electron density at the reaction center, potentially slowing down the rate-limiting oxidative addition step.[1] Conversely, the electron-withdrawing fluorine atom at the para position can have the opposite effect.[2] Furthermore, the methoxy group introduces steric hindrance adjacent to the iodine, which can impede the approach of the bulky palladium catalyst.[3][4][5][6] Understanding this interplay is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of this compound.

Question 1: My reaction shows low conversion of the starting material, this compound. What are the likely causes?

Low conversion is often a sign of an inefficient catalytic cycle. Several factors could be at play:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and ligands are fresh and handled under an inert atmosphere.[7] Consider using a more stable pre-catalyst.

  • Inappropriate Ligand Choice: For sterically hindered substrates like this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the catalytic cycle and minimize side reactions.[8][9]

  • Ineffective Base or Solvent System: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent. The solubility of the base is a key factor.[10][11] A combination of an organic solvent with water (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O) often improves the solubility of common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[12][13]

  • Sub-optimal Temperature: While aryl iodides are generally reactive, the steric hindrance from the methoxy group might necessitate higher temperatures to achieve a reasonable reaction rate.[13] However, excessive heat can lead to catalyst decomposition.[12] A careful optimization of the reaction temperature is recommended.

Question 2: I'm observing significant amounts of side products, specifically homocoupling of my boronic acid and dehalogenation of the starting material. How can I mitigate these?

Side reactions are a common cause of low yield and can complicate purification.[1][14][15]

  • Homocoupling of the Boronic Acid: This side reaction, leading to the formation of a symmetrical biaryl from the boronic acid, is often promoted by the presence of oxygen or Pd(II) species.[1][16][17]

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[7][16] Using a Pd(0) source or a pre-catalyst that efficiently generates Pd(0) can also minimize this side reaction.[18]

  • Dehalogenation (Hydrodehalogenation): This involves the replacement of the iodine atom with a hydrogen, leading to the formation of 3-fluoroanisole. This can be caused by sources of hydride in the reaction mixture or an inefficient catalyst.[1][19]

    • Solution: Ensure high purity of solvents and reagents. The choice of phosphine ligand and base can also influence the extent of dehalogenation.[19][20][21] In some cases, using a milder base or lowering the reaction temperature can be beneficial.[7]

Question 3: My desired product seems to be co-eluting with impurities during column chromatography. What are my options?

Purification can be challenging when the polarity of the product is similar to that of the starting materials or byproducts.[15][22]

  • Optimize Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, or trying other solvents like dichloromethane/methanol) to improve separation. Using a high-performance flash chromatography system can also enhance resolution.

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

    • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base extraction can be used to separate them.

    • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high purity, albeit on a smaller scale.

Experimental Protocols

Below are detailed, step-by-step methodologies for a standard and an optimized Suzuki coupling of this compound.

Protocol 1: Standard Suzuki Coupling Conditions

This protocol provides a general starting point for the reaction.

Reagent/ParameterQuantity/ValueNotes
This compound1.0 mmol---
Arylboronic Acid1.2 mmol---
Pd(PPh₃)₄0.05 mmol (5 mol%)Handle under inert atmosphere.
K₂CO₃2.0 mmolEnsure it is finely powdered and dry.[13]
Solvent1,4-Dioxane/Water (4:1 v/v), 5 mLDegas thoroughly before use.
Temperature90 °C---
Reaction Time12-24 hoursMonitor by TLC or LC-MS.

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for High Yield

This protocol incorporates bulky phosphine ligands and a stronger base, which can be more effective for this sterically hindered substrate.

Reagent/ParameterQuantity/ValueNotes
This compound1.0 mmol---
Arylboronic Acid1.2 mmol---
Pd₂(dba)₃0.025 mmol (2.5 mol%)---
SPhos0.06 mmol (6 mol%)Bulky, electron-rich ligand.
K₃PO₄2.0 mmolA stronger base that can be effective.
SolventToluene/Water (10:1 v/v), 5 mLDegas thoroughly before use.
Temperature100 °C---
Reaction Time4-12 hoursMonitor by TLC or LC-MS.

Procedure:

  • Follow the same setup and inert atmosphere procedure as in Protocol 1, using the reagents listed above.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are the same as in Protocol 1.

Visualizing the Process: Diagrams

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArylHalide Ar-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Observed LowConversion Low Conversion of Starting Material? Start->LowConversion SideProducts Significant Side Products? Start->SideProducts LowConversion->SideProducts No Catalyst Check Catalyst Activity & Ligand Choice LowConversion->Catalyst Yes Homocoupling Homocoupling? SideProducts->Homocoupling Yes Dehalogenation Dehalogenation? SideProducts->Dehalogenation Yes Conditions Optimize Base, Solvent, & Temperature Catalyst->Conditions Homocoupling->Dehalogenation No Degas Improve Degassing & Inert Atmosphere Homocoupling->Degas Yes Purity Ensure Reagent Purity Dehalogenation->Purity Yes PdSource Use Pd(0) Source or Pre-catalyst Degas->PdSource MilderConditions Try Milder Base or Lower Temperature Purity->MilderConditions

Caption: A decision tree for troubleshooting low yield in Suzuki coupling.

References

  • Carrow, B. P., & Hartwig, J. F. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8472-8485. [Link]
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1513-1518. [Link]
  • Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5488-5497. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 229-233. [Link]
  • Smith, R. C. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Mondal, B., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 909371. [Link]
  • Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
  • Valente, C., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Al-Zoubi, R. M. (2009). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
  • Scott, N. M., & Nolan, S. P. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1647-1652. [Link]
  • Sun, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
  • Navarro, O., et al. (2003).
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ChemRxiv. (2025).
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • Smith, A. M. R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
  • Smith, A. M. R., et al. (2023). Preformed Pd(II)
  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews, 248(21-24), 2291-2354. [Link]
  • El-Sawy, W. S. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Fluoro-1-iodo-2-methoxybenzene is a valuable substituted haloanisole derivative frequently employed as a key building block in the synthesis of pharmaceuticals and advanced materials. The strategic placement of the iodo group makes it an excellent substrate for a wide array of cross-coupling reactions. However, its synthesis, typically achieved via electrophilic iodination of 3-fluoroanisole, presents several challenges including regioselectivity control, prevention of side reactions, and product purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and optimized protocols to streamline the synthesis and improve reaction outcomes.

Section 1: Reaction Fundamentals & Regioselectivity

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution (SEAr). The starting material, 3-fluoroanisole, possesses two ortho-, para-directing substituents: a methoxy group (-OCH₃) and a fluoro group (-F).

  • -OCH₃ Group: A strong activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • -F Group: A weakly deactivating group (due to induction) but is still ortho-, para-directing (due to resonance).

The combined influence of these groups dictates the position of iodination. The methoxy group is the dominant activating and directing group. Iodination is strongly favored at the positions ortho and para to the methoxy group. The most electronically favorable and sterically accessible position is C4, leading to the desired product. However, minor isomers can form, necessitating carefully optimized conditions.

Caption: Directing effects on 3-fluoroanisole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? A: The most logical and commonly used starting material is 3-fluoroanisole (CAS 456-49-5). It possesses the required fluoro and methoxy substitution pattern, and the subsequent iodination is a C-H activation/substitution reaction.

Q2: Which iodinating agents are most effective for this transformation? A: Several reagents can be used, with the choice depending on desired reactivity, cost, and safety.

  • N-Iodosuccinimide (NIS): A mild, easy-to-handle solid. Its electrophilicity is often enhanced with a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA) or silver triflimide.[1][2][3]

  • Molecular Iodine (I₂): Cost-effective but requires an oxidizing agent to generate the active electrophilic iodine species (I⁺).[4][5] Common oxidants include nitric acid, hydrogen peroxide, or iodic acid.[5][6][7]

  • Iodine Monochloride (ICl): A highly reactive liquid reagent. It is effective but can be difficult to handle and may require lower temperatures to control selectivity.[8]

Q3: How critical is temperature control during the reaction? A: Temperature control is crucial. For highly activated systems like substituted anisoles, exothermic reactions can occur, especially with potent iodinating agents.[9] Running the reaction at 0 °C or room temperature is common.[2][10] Low temperatures can improve regioselectivity and prevent the formation of side products and tars.[10]

Q4: What are the primary impurities I should expect? A: Common impurities include unreacted 3-fluoroanisole, regioisomers (e.g., 2-fluoro-6-iodoanisole), and di-iodinated products. If using NIS, residual succinimide will be present after workup. With I₂/oxidant systems, byproducts from the oxidant may also be present.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: My reaction shows low or no conversion of the starting material.

  • Potential Cause 1: Inactive Iodinating Agent.

    • Explanation: N-Iodosuccinimide (NIS) can degrade over time, especially if exposed to light and moisture. Molecular iodine can sublime. Iodine monochloride is highly moisture-sensitive and can hydrolyze, reducing its effectiveness.[10]

    • Solution: Use a fresh bottle of the reagent or purify it before use. For NIS, ensure it has been stored in a cool, dark, and dry place.

  • Potential Cause 2: Insufficient Electrophilicity.

    • Explanation: While 3-fluoroanisole is an activated ring system, some iodinating agents require an acid catalyst to increase their electrophilic character for efficient reaction. The mechanism often involves protonation or coordination of a Lewis acid to the iodinating agent, which polarizes the I-X bond and facilitates the attack by the aromatic ring.[1][11]

    • Solution: Add a catalytic amount (5-10 mol%) of an acid like trifluoroacetic acid (TFA) or a Lewis acid like iron(III) chloride when using NIS.[1][3][11] Using a strong acid like sulfuric acid as the solvent can also dramatically increase reactivity, though it may be too harsh for this substrate.[12]

Problem: I am observing significant amounts of regioisomers in my crude product.

  • Potential Cause: Reaction Conditions are Too Harsh.

    • Explanation: High reaction temperatures or highly reactive iodinating systems can decrease the kinetic preference for the sterically and electronically favored C4 position, leading to a mixture of isomers.

    • Solution:

      • Lower the Temperature: Perform the reaction at 0 °C or even lower to improve selectivity.[10]

      • Choose a Milder Reagent: If using a highly reactive system like ICl, consider switching to NIS with a catalytic amount of acid, which allows for more controlled iodination.[3]

      • Solvent Choice: The solvent can influence reactivity. Experimenting with different solvents (e.g., dichloromethane, acetonitrile, or hexafluoroisopropanol) may help moderate the reaction.[1]

Problem: Di-iodinated byproducts are forming.

  • Potential Cause: Incorrect Stoichiometry.

    • Explanation: The product, this compound, is still an activated aromatic ring and can undergo a second iodination if excess iodinating agent is present.

    • Solution:

      • Control Stoichiometry: Use a precise amount of the iodinating agent, typically between 1.0 and 1.1 molar equivalents relative to the starting material.[2][10]

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is no longer visible to prevent over-iodination.

      • Slow Addition: Add the iodinating agent slowly or dropwise as a solution to avoid localized high concentrations.[2][10]

Problem: The reaction mixture turns dark brown or black, and I'm getting tar-like substances.

  • Potential Cause: Oxidation or Decomposition.

    • Explanation: Activated aromatic compounds, particularly those with methoxy groups, can be susceptible to oxidation by the iodinating agent or the oxidant, especially under harsh acidic conditions or at elevated temperatures.[4][9] This leads to polymerization and tar formation.

    • Solution:

      • Use a Milder Oxidant: If using an I₂/oxidant system, avoid overly aggressive oxidants. Systems like I₂ with H₂O₂ can be a greener and milder alternative.[13][14]

      • Maintain an Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent air oxidation.

      • Lower the Temperature: As with selectivity issues, keeping the reaction cool can prevent decomposition.

Section 4: Optimized Experimental Protocols

Protocol A: Iodination using N-Iodosuccinimide (NIS) and Catalytic TFA

This method is valued for its mild conditions and the use of an easy-to-handle solid reagent.[1][3]

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-fluoroanisole (1.0 eq.).

  • Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN), to a concentration of approximately 0.1-0.2 M.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add N-Iodosuccinimide (1.05 eq.) to the solution in one portion.

  • Slowly add trifluoroacetic acid (TFA, 0.1 eq.) dropwise via syringe.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the orange/brown color dissipates.

  • Transfer the mixture to a separatory funnel and dilute with the reaction solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol B: Iodination using Molecular Iodine and an Oxidant

This is a classic and cost-effective method. The choice of oxidant is key to managing reactivity.[6][7]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 3-fluoroanisole (1.0 eq.) and molecular iodine (I₂, 1.0 eq.) in a solvent like glacial acetic acid or methanol.

  • Stir the solution at room temperature.

  • Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide, H₂O₂, 1.2 eq.) dropwise to the mixture. Control the addition rate to maintain the reaction temperature below 40 °C.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice water and a saturated solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Section 5: Data Summary & Visualization

Comparison of Iodination Conditions
Reagent SystemCatalyst/AcidSolventTemp. (°C)Time (h)Typical YieldReference
N-Iodosuccinimide (NIS)Trifluoroacetic Acid (cat.)AcetonitrileRT0.5 - 2>90%[3]
N-Iodosuccinimide (NIS)Silver(I) Triflimide (cat.)Dichloromethane0 to RT0.2 - 1High[2]
N-Iodosuccinimide (NIS)Iron(III) Chloride (cat.)Ionic Liquid / DCMRT< 1High[11]
Iodine (I₂)Nitric Acid (oxidant)Acetic AcidRT2 - 485-95%[6]
Iodine (I₂)Iodic Acid (oxidant)Acetic Acid / H₂SO₄RT to 504 - 12Variable[7][9]
Iodine (I₂)30% H₂O₂ (oxidant)Solvent-Free455High[13]

Note: Yields are generalized for activated aromatic systems and may vary for the specific substrate.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Weigh Reagents (Substrate, Iodinating Agent) Setup Combine in Flask Under N₂ Atmosphere Start->Setup Solvent Prepare Anhydrous Solvent Solvent->Setup Cool Cool to Target Temp (e.g., 0 °C) Setup->Cool Addition Slowly Add Catalyst or Oxidant Cool->Addition Monitor Monitor by TLC/GC Until SM is Consumed Addition->Monitor Quench Quench with Na₂S₂O₃ (aq) Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify End Pure Product (this compound) Purify->End

Caption: General workflow for electrophilic iodination.

References

  • Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785. [Link]
  • ResearchGate. (n.d.). Theoretical study of the iodination of methoxybenzene by iodine monochloride. [Link]
  • Baba Farid Group of Institutions. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
  • Chemia. (2022).
  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772–780. [Link]
  • ResearchGate. (n.d.). Iodination of di-and trimethoxy substituted benzene derivatives using the I2/30% aqueous H2O2 system under SFRC. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
  • Google Patents. (2010).
  • JoVE. (2023).
  • Kraszkiewicz, L., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394–403. [Link]
  • Patil, S. L., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. [Link]
  • AOBChem USA. (n.d.). This compound. [Link]
  • Organic Chemistry Portal. (2002).
  • ResearchGate. (n.d.). Analysis of Haloanisoles in Corks and Wines. [Link]
  • Google Patents. (1999). Process for preparing 5-bromo-2-chloro-4-fluoroanisole.
  • Wang, Z., et al. (2021). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 8, 1844-1850. [Link]
  • ChemBK. (2024). 1-Fluoro-3-iodo-2-methoxybenzene. [Link]
  • PubChem. (n.d.). 4-Fluoroanisole. [Link]
  • Chemical Communications. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-1-iodo-2-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Fluoro-1-iodo-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity of your final product.

Introduction: The Synthetic Landscape and Purification Rationale

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis, commonly achieved through electrophilic iodination of 3-fluoroanisole, can present several purification challenges. The primary goal of the purification process is to remove unreacted starting materials, undesired regioisomers, and any di-iodinated byproducts. The choice of purification method is critical for obtaining a product that meets the stringent purity requirements for subsequent synthetic steps.

The most common synthetic route involves the reaction of 3-fluoroanisole with an iodinating agent such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid.[1][2] This method is generally regioselective, favoring the formation of the desired 4-iodo isomer due to the directing effects of the methoxy and fluoro substituents. However, the formation of the 2-iodo isomer and di-iodinated species can occur, necessitating a robust purification strategy.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Purity After Initial Work-up

Question: My initial extraction and washing steps have yielded a product with low purity, containing significant amounts of starting material and what appears to be an isomeric byproduct. How can I improve this?

Answer:

This is a common issue, and a multi-step purification approach is often necessary.

  • Causality: Simple liquid-liquid extraction is often insufficient to separate compounds with similar polarities, such as regioisomers. The starting material, 3-fluoroanisole, is also likely to have some solubility in the organic phase.

  • Solution:

    • Column Chromatography: This is the most effective method for separating the desired product from its isomers and the starting material.[3] A detailed protocol is provided in the "Experimental Protocols" section.

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective technique to enhance purity. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

Problem 2: Difficulty in Separating Regioisomers by Column Chromatography

Question: I am struggling to achieve baseline separation between the 4-iodo and the presumed 2-iodo isomer on my silica gel column. What can I do to improve the separation?

Answer:

Optimizing your chromatography conditions is key to resolving closely eluting compounds.

  • Causality: Regioisomers often have very similar polarities, making them challenging to separate. The choice of eluent system is critical.

  • Solutions:

    • Solvent System Optimization: A less polar eluent system will generally provide better separation for compounds that are eluting too quickly. Start with a very non-polar solvent like hexane and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane.

    • Use of a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity compared to the acidic silica gel.[4]

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC with a suitable column (e.g., reverse-phase C18) may be necessary.

Problem 3: Product Decomposition During Purification

Question: I am observing degradation of my product during column chromatography. What could be the cause and how can I prevent it?

Answer:

Aryl iodides can be sensitive to prolonged exposure to certain conditions.

  • Causality: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. Additionally, prolonged exposure to light can lead to the degradation of some iodo-aromatic compounds.

  • Solutions:

    • Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by pre-treating it with a solution of triethylamine in your eluent.

    • Minimize Exposure to Light: Wrap your column and collection flasks in aluminum foil to protect the compound from light-induced degradation.

    • Work Quickly: Do not let the purified fractions sit for extended periods before solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities in the synthesis of this compound from 3-fluoroanisole?

A1: The primary impurities you are likely to encounter are:

  • Unreacted 3-fluoroanisole: The starting material.

  • 2-Fluoro-6-iodoanisole: The undesired regioisomer.

  • Di-iodinated products: Depending on the reaction conditions, small amounts of di-iodinated species may be formed.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of your product and identifying any impurities.[5] The aromatic region of the 1H NMR spectrum is particularly useful for distinguishing between regioisomers based on the coupling patterns of the protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide information on the purity of your sample and the molecular weight of the components.

  • Melting Point: A sharp melting point is a good indicator of high purity for solid compounds.

Q3: Is it possible to purify this compound by distillation?

A3: While distillation can be used for liquid compounds, it is generally not the preferred method for separating regioisomers due to their often very similar boiling points. Column chromatography or recrystallization are typically more effective.

Q4: What is the role of sodium thiosulfate in the work-up of iodination reactions?

A4: Sodium thiosulfate is used to quench any unreacted iodine in the reaction mixture. It reduces the elemental iodine (I2) to the colorless iodide ion (I-), which is soluble in the aqueous phase and can be easily removed during the extraction process.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of hexane and ethyl acetate (e.g., 95:5 hexane:ethyl acetate).

    • Visualize the spots under UV light. The product should be one of the major spots. This will help you determine the appropriate eluent for your column.

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, product-adsorbed silica gel to the top of the column.

    • Add a small layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent (e.g., 98:2 hexane:ethyl acetate) to the top of the column.

    • Apply gentle air pressure to begin the elution process.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., Na2S2O3 wash) Crude->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification Concentration->Purification ColumnChrom Column Chromatography Purification->ColumnChrom Primary Method Recrystallization Recrystallization Purification->Recrystallization Alternative/Secondary Analysis Purity Analysis (NMR, GC-MS) ColumnChrom->Analysis Recrystallization->Analysis PureProduct Pure 4-Fluoro-1-iodo- 2-methoxybenzene Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Column Chromatography

ChromatographyTroubleshooting Start Poor Separation in Column Chromatography CheckTLC Re-evaluate TLC Conditions Start->CheckTLC Eluent Is Rf value optimal (0.2-0.4)? CheckTLC->Eluent AdjustEluent Adjust Eluent Polarity Eluent->AdjustEluent No Overloaded Is the column overloaded? Eluent->Overloaded Yes AdjustEluent->CheckTLC ReduceLoad Reduce Sample Load Overloaded->ReduceLoad Yes Packing Is column packing uniform? Overloaded->Packing No Success Improved Separation ReduceLoad->Success Repack Repack Column Packing->Repack No Alternative Consider Alternative Stationary Phase (e.g., Alumina) Packing->Alternative Yes Repack->Success Alternative->Success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Lett.2002, 43, 5047-5048. [Link]
  • Prakash, G. K. S.; Mathew, T.; Hoole, D.; Esteves, P. M.; Wang, Q.; Rasul, G.; Olah, G. A. N-Halosuccinimides in Trifluoromethanesulfonic Acid and BF3-H2O: Efficient Halogenation of Deactivated Aromatics. J. Am. Chem. Soc.2004, 126, 15770-15776. [Link]
  • Bergström, M.; Suresh, G.; Naidu, V. R.; Unelius, C. R. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Eur. J. Org. Chem.2017, 2017, 3234-3239. [Link]
  • JoVE. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. J. Vis. Exp.2013, e50882. [Link]
  • AOBChem. This compound. [Link]
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997, 62, 7512-7515. [Link]
  • Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. J Chem Tech App2023, 6(3), 1-2. [Link]

Sources

Technical Support Center: Troubleshooting Side Products in Reactions of 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Fluoro-1-iodo-2-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. We understand that unexpected side products can lead to diminished yields, complex purifications, and project delays. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify, understand, and mitigate common side reactions.

Frequently Asked Questions (FAQs) by Reaction Type

The unique electronic and steric properties of this compound, with its reactive C-I bond for cross-coupling and ortho-methoxy and para-fluoro substituents, make it a valuable reagent. However, these features also influence its reactivity profile, sometimes leading to predictable but undesirable side products.

1. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[1][2] However, the complexity of the catalytic cycles offers multiple pathways for side product formation.[3][4]

Q1: My Suzuki-Miyaura reaction with an arylboronic acid is producing a significant amount of a homocoupled biaryl dimer of the boronic acid. What is causing this and how can I fix it?

A1: This is a classic issue in Suzuki couplings. The homocoupling of boronic acids is primarily caused by two pathways:

  • Oxygen-Mediated Coupling: Trace oxygen in the reaction can oxidize the Pd(0) catalyst to a Pd(II) species, which can then promote the oxidative dimerization of the boronic acid.

  • Base-Promoted Proto-deboronation followed by Dimerization: The boronic acid can be unstable under certain basic conditions, leading to proto-deboronation (replacement of the B(OH)₂ group with a hydrogen). The resulting arene can then participate in other side reactions.

Troubleshooting Strategy:

  • Rigorous Degassing: The most critical step is to ensure your reaction is anaerobic. Degas your solvent thoroughly (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Optimize Base and Solvent: The choice of base is crucial. While strong bases like NaOH or K₃PO₄ are common, they can also promote side reactions. Consider using a milder base like K₂CO₃ or Cs₂CO₃.[5] Sometimes, using a biphasic solvent system (e.g., Toluene/water) can sequester the base and minimize side reactions.[6]

  • Order of Addition: Add the boronic acid to the mixture of the aryl iodide, palladium catalyst, and ligand before adding the base. This allows the desired transmetalation to compete more effectively once the base is introduced.

  • Use of Boronic Esters or Trifluoroborates: Pinacol esters (R-Bpin) or potassium aryltrifluoroborates (R-BF₃K) are often more stable than their corresponding boronic acids and are less prone to homocoupling and proto-deboronation.[6][7]

Q2: My reaction is sluggish, and my main products are unreacted starting material and a de-iodinated compound (4-fluoro-2-methoxybenzene). Why is this happening?

A2: The formation of the de-iodinated (or hydrodehalogenated) product points towards a competing reduction pathway that intercepts a key intermediate in the catalytic cycle.

Causality and Mechanism:

This side reaction often occurs when the transmetalation step is slow or inefficient. The Ar-Pd(II)-I intermediate, formed after oxidative addition, can undergo undesired reactions before it couples with the boronic acid. Potential sources of the hydride for this reduction include solvent (e.g., alcohols), the base, or even trace water.

Troubleshooting Strategy:

  • Ligand Choice: The ligand is key to stabilizing the palladium center and facilitating the transmetalation and reductive elimination steps.[1] If you are using a simple ligand like PPh₃, consider switching to a more electron-rich and sterically demanding biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which can accelerate the desired coupling steps.[6]

  • Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce side reactions. However, in this case of a sluggish reaction, a modest increase (e.g., from 1 mol% to 3 mol%) might be beneficial. Ensure your palladium precatalyst is active; using a fresh source is always recommended.

  • Base Activation: The base is required to activate the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[8] Ensure your base is of high quality and sufficiently strong for the chosen boronic acid.

Diagram: Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Side_Reactions cluster_main Productive Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) PdII_I Ar-Pd(II)L₂-I Pd0->PdII_I Ar-I PdII_Ar Ar-Pd(II)L₂-Ar' PdII_I->PdII_Ar Ar'-B(OH)₂ + Base Deiod_Product Ar-H PdII_I->Deiod_Product Reduction Transmetal Transmetalation [Ar'-B(OR)₃]⁻ Product Ar-Ar' (Desired Product) PdII_Ar->Product RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration ProtoDeiod Proto-deiodination (H⁺ source) Homo_Ox Oxidative Dimerization (O₂) Homo_Product Ar'-Ar' Boronic Ar'-B(OH)₂ Boronic->Homo_Product Homocoupling Sonogashira_Glaser cluster_pd Palladium Cycle (Desired) cluster_cu Copper Cycle (Competing) Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-I Pd0->PdII Oxidative Addition (Ar-I) PdII_alkyne Ar-Pd(II)L₂-C≡CR Product Ar-C≡CR PdII_alkyne->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR Cu_acetylide Cu(I)-C≡CR Alkyne->Cu_acetylide + Cu(I), Base Cu_acetylide->PdII Transmetalation Glaser_Product R-C≡C-C≡CR Cu_acetylide->Glaser_Product Oxidative Dimerization (O₂)

Caption: Competing catalytic cycles in the Sonogashira reaction.

2. Organometallic Reagent Formation

Q5: When I try to form a Grignard reagent or perform a lithium-halogen exchange on this compound, I get a very low yield and a significant amount of a biaryl homodimer. What's happening?

A5: This is a common problem when forming highly reactive organometallic reagents from aryl halides. The side product you are observing is likely 4,4'-difluoro-2,2'-dimethoxy-1,1'-biphenyl, formed via a Wurtz-type coupling.

Causality and Mechanism:

The organometallic reagent (Ar-MgBr or Ar-Li), once formed, is highly nucleophilic. It can react with a molecule of the unreacted starting aryl iodide (Ar-I) still present in the solution. This reaction displaces the iodide and forms the undesired Ar-Ar homodimer. This is especially problematic if the formation of the organometallic is slow and the addition of the aryl iodide is fast. [9] Troubleshooting Strategy:

  • Slow Addition (Grignard): When preparing a Grignard reagent, add the solution of this compound slowly (dropwise) to a suspension of activated magnesium turnings. [9]This keeps the concentration of the aryl iodide low at any given moment, minimizing its reaction with the newly formed Grignard reagent.

  • Low Temperature (Lithiation): For lithium-halogen exchange (e.g., using n-BuLi or t-BuLi), the reaction must be performed at very low temperatures (typically -78 °C). This slows down the rate of the undesired coupling reaction.

  • Magnesium Activation: The surface of magnesium metal is often passivated by a layer of magnesium oxide. [9]This can prevent the reaction from starting. Activate the magnesium before adding the aryl halide using methods like adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere. [9]* Use of Knochel-Hauser Bases or Turbo-Grignards: For more sensitive substrates, consider using modern alternatives like a Hauser base (e.g., TMP-Li) for directed metallation or a Turbo-Grignard reagent (e.g., i-PrMgCl·LiCl) for a metal-halogen exchange. These reagents often provide cleaner reactions at more convenient temperatures. [9]

General Troubleshooting and Purification Guide
Symptom / Observation Potential Side Product Plausible Cause Recommended Action
TLC shows a non-polar spot running close to the solvent front. De-iodinated starting material (4-fluoro-2-methoxybenzene)Inefficient transmetalation or reductive elimination in cross-coupling; proton source quenching organometallic intermediate.Optimize ligand and base; ensure strictly anhydrous/anaerobic conditions.
Mass spec shows a peak at ~2x the mass of the coupling partner. Homocoupled dimer of boronic acid (Suzuki) or alkyne (Sonogashira).Oxygen contamination; excess copper catalyst (Sonogashira).Rigorously degas reaction; use minimum effective amount of CuI or switch to a copper-free protocol.
Mass spec shows a peak at ~2x the mass of the starting aryl iodide. Homocoupled dimer of this compound.Wurtz-type coupling during organometallic formation; certain Pd-catalyzed conditions.Slow addition and low temperatures for organometallic formation; optimize cross-coupling catalyst/ligand.
¹H NMR shows a complex aromatic region with overlapping signals. Mixture of product, starting material, and dimers.Incomplete reaction and multiple side reactions occurring.Re-evaluate the entire protocol: reagent purity, solvent quality, degassing, temperature control, and catalyst system.
Experimental Protocols
Protocol 1: Minimizing Side Products in a Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize homocoupling and deiodination.

  • Glassware and Reagent Preparation:

    • Oven-dry all glassware overnight at >120 °C and assemble hot, allowing it to cool under a stream of dry argon or nitrogen.

    • Use anhydrous solvent (e.g., Toluene or Dioxane) from a solvent purification system or freshly distilled.

    • Ensure all reagents (boronic acid, base, catalyst, ligand) are of high purity and dry.

  • Reaction Setup (Inert Atmosphere):

    • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., SPhos, 3.5 mol%).

    • Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition and Degassing:

    • Add the anhydrous solvent via cannula or syringe.

    • Sparge the resulting mixture with a gentle stream of argon through a needle for 20-30 minutes to ensure complete degassing.

  • Base Addition and Reaction:

    • Add the base (e.g., K₃PO₄, 2.0 eq) to the flask after degassing.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Purification Strategy - Separating Product from Common Side Products

Side products like homocoupled dimers and de-iodinated material often have polarities very similar to the desired product, making purification challenging.

  • Column Chromatography:

    • Solvent System Selection: The key is to find a solvent system with optimal resolving power. A shallow gradient of a slightly more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane) is often effective. Test several solvent ratios by TLC first.

    • Dry Loading: For difficult separations, adsorb the crude product onto a small amount of silica gel or Celite. Evaporate the solvent and load the resulting dry powder onto the column. This often results in sharper bands and better separation than wet loading. [10] * Column Dimensions: Use a long, thin column rather than a short, wide one to maximize the separation distance between bands.

  • Recrystallization:

    • If the desired product is a solid, recrystallization can be an excellent method for removing impurities. [10] * The ideal solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

    • Common solvent systems for biaryl compounds include hexane/ethyl acetate, ethanol/water, or toluene. [10]

References
  • Sultan Qaboos University House of Expertise. (n.d.). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond.
  • Al-Zoubi, R. M., & Al-Masoudi, N. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(19), 5807. [Link]
  • Caterino, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. [Link]
  • Fairlamb, I. J. S. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Angewandte Chemie International Edition, 48(36), 6590-6604. [Link]
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
  • Jouffroy, P. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • University of Colorado Boulder. (n.d.). Grignard Reaction.
  • Wust, F., & Kniess, T. (2006). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 49(1), 1-11. [Link]
  • Everson, D. A., & Weix, D. J. (2015). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 137(17), 5821-5832. [Link]
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. [Link]
  • Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
  • Corcé, V., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(23), 16641–16659. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Sharma, S., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5213-5246. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6(10), 717-732. [Link]
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters (Doctoral Thesis, University of Bristol). [Link]
  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2020).
  • Bernard-Gauthier, V., et al. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. (n.d.). This compound.
  • AOBChem USA. (n.d.). This compound.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide.
  • Yeung, K. S., et al. (2012). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 14(17), 4502-4505. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
  • PubChem. (n.d.). 4-Fluoroiodobenzene.
  • Thapa, S., et al. (2020). Novel post-synthesis purification strategies and the ligand exchange processes in simplifying the fabrication of PbS quantum dot solar cells. Journal of Materials Chemistry C, 8(36), 12563-12574. [Link]
  • ResearchGate. (2015).
  • Sigma-Aldrich. (n.d.). This compound Properties.

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Long-term stability and storage of 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-1-iodo-2-methoxybenzene (CAS No: 450-90-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to maintain the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C in a refrigerator.[1] It is crucial to keep the container tightly closed and in a dry, cool, and well-ventilated place.[2] The compound is also noted to be light-sensitive, so storage in a dark or amber vial is recommended to prevent photodegradation.[3]

Q2: Is this compound sensitive to air or moisture?

A2: Yes. Like many aryl iodides, this compound can be sensitive to air and moisture.[4][5] Exposure to moisture can lead to hydrolysis, potentially generating iodine and other impurities.[4][5] It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) for critical applications to minimize degradation.

Q3: What is the expected shelf life of this compound under recommended storage conditions?

A3: While a specific shelf life is not always provided by manufacturers, when stored correctly at 2-8°C, protected from light, and with minimal exposure to air and moisture, the compound is expected to remain stable for an extended period. Regular purity checks are recommended, especially for older batches or if the material shows any visual changes.

Q4: I've noticed a slight discoloration (yellow to brown) in my sample. What does this indicate?

A4: Discoloration in aryl iodides often suggests the formation of free iodine (I₂) due to decomposition.[4][5] This can be initiated by exposure to light, heat, or air. While slight discoloration may not significantly impact all applications, it is a sign of degradation and warrants a purity assessment before use in sensitive experiments.

Q5: Are there any known incompatibilities for this compound?

A5: this compound is incompatible with strong oxidizing agents.[2][3] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Section 2: Troubleshooting Guide

This guide provides systematic steps to address common issues you might encounter during the handling and use of this compound.

Issue 1: Assessing Compound Purity and Detecting Degradation

Symptom: You observe discoloration of the solid/liquid, or you are experiencing inconsistent experimental results with a previously reliable batch.

Causality: Degradation, often due to improper storage, can lead to the formation of impurities that interfere with reactions. The primary degradation pathway for aryl iodides involves the cleavage of the carbon-iodine bond, liberating elemental iodine.

Workflow for Purity Assessment

Caption: Workflow for assessing the purity of this compound.

Step-by-Step Protocols:

1. Thin-Layer Chromatography (TLC) for Rapid Purity Check:

  • Objective: A quick, qualitative assessment of the number of components in your sample.

  • Method:

    • Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

    • Visualize the spots under UV light (254 nm).

  • Interpretation: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities.

2. High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis:

  • Objective: To quantify the purity of the compound and the percentage of impurities.

  • Method:

    • Use a standard HPLC system with a UV detector.[6]

    • A C18 reverse-phase column is typically suitable.

    • The mobile phase can be a gradient of water and acetonitrile or methanol.

    • Monitor the elution at a wavelength where the compound has strong absorbance.

  • Interpretation: The purity can be calculated based on the area percentage of the main peak relative to the total peak area.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification:

  • Objective: To identify volatile impurities and degradation products.

  • Method:

    • Inject a dilute solution of the sample into the GC-MS system.

    • The mass spectrometer will provide mass-to-charge ratios of the eluting compounds, allowing for the identification of potential degradation products like 4-fluoro-2-methoxyphenol (from hydrolysis and loss of iodine).

Issue 2: Handling and Dispensing the Compound

Symptom: Difficulty in accurately weighing a small quantity of the solid due to its static nature or concern about exposure to the atmosphere.

Causality: The physical properties of the solid and its sensitivity to air require careful handling techniques to ensure accuracy and stability.

Recommended Handling Protocol:
  • Environment: Whenever possible, handle the compound inside a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.

  • Aliquoting: For long-term use, it is best practice to aliquot the material into smaller, single-use vials upon receipt.[7] This avoids repeated opening and closing of the main container, which introduces moisture and air.

  • Weighing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold compound.

    • Use an anti-static weighing dish or an anti-static gun to mitigate issues with static electricity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene are recommended), and a lab coat.[8][9]

Section 3: Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerator)[1][10]Minimizes thermal degradation.
Storage Atmosphere Tightly sealed container, inert gas for long-term storage.Prevents oxidation and hydrolysis.[4][5]
Light Exposure Store in the dark or in an amber vial.[3]Prevents photodegradation, which can cleave the C-I bond.[4][5]
Incompatibilities Strong oxidizing agents.[2][3]Risk of vigorous reaction and decomposition.

References

  • AOBChem USA. (n.d.). This compound.
  • LookChem. (2017, August 19). This compound Safety Data Sheets(SDS).
  • Angene Chemical. (2025, March 12). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 4-Iodoanisole.
  • Google Patents. (n.d.). Alkyl iodide storage container and method for purification of alkyl iodide.
  • Google Patents. (n.d.). Alkyl iodide storage container and purifying method of alkyl iodide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%.

Sources

Methods for removing palladium catalyst from coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium Catalyst Removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical answers to frequently encountered challenges in removing residual palladium from coupling reactions. Our goal is to ensure your final compounds meet the stringent purity requirements for subsequent synthetic steps and active pharmaceutical ingredient (API) manufacturing.

Introduction: The Critical Need for Palladium Removal

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, are indispensable tools in modern organic synthesis.[1][2][3] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium. Leftover palladium can poison downstream catalysts, interfere with biological assays, and, most critically, pose a toxicological risk in pharmaceutical products.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products, making efficient palladium removal a non-negotiable step in process chemistry.[6][7][8][9][10]

This guide provides practical, field-tested solutions to common palladium removal problems, grounded in the principles of coordination chemistry and material science.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the palladium removal process in a direct question-and-answer format.

Question 1: I've treated my reaction mixture with a scavenger, but the palladium levels are still unacceptably high. What went wrong?

Answer: This is a common issue that can usually be traced back to one of four key areas: scavenger choice, quantity, contact time, or the nature of the palladium species.

  • 1. Scavenger Mismatch: The effectiveness of a scavenger is highly dependent on the oxidation state (e.g., Pd(0) vs. Pd(II)) and coordination sphere of the palladium species in your post-reaction mixture.

    • Causality: Different palladium species have different electronic properties and steric profiles. For instance, "soft" thiol-based scavengers (like SiliaMetS® Thiol) have a high affinity for soft Pd(II) species through strong covalent bonding.[11][12] In contrast, more complex or sterically hindered palladium complexes might require scavengers with different binding motifs or a more accessible porous structure.

    • Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, or multi-dentate systems).[11][13] Consider the reaction solvent; for example, SiliaMetS® Thiourea is noted to work well in various organic solvents.[12]

  • 2. Insufficient Equivalents: Using too little scavenger is a frequent cause of failure.

    • Causality: Scavenging is a stoichiometric process. Each functional site on the scavenger can bind a finite amount of palladium. If the number of palladium atoms exceeds the available binding sites, the removal will be incomplete.

    • Solution: As a starting point, use at least 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst.[1][14] If levels remain high, increase the scavenger loading systematically (e.g., to 20 or even 50 wt %).[15]

  • 3. Suboptimal Conditions (Time & Temperature): Scavenging is not always instantaneous.

    • Causality: The binding of palladium to a solid-supported scavenger is a kinetic process that involves the diffusion of the palladium species to the scavenger's surface and through its pores. This process is influenced by both time and temperature.

    • Solution: While many scavenging operations work at room temperature, gently heating the mixture (e.g., to 40-50 °C) can increase the rate of diffusion and binding.[2] Extend the contact time from a few hours to overnight (16-24 hours) and monitor the palladium concentration periodically to determine the optimal duration.[14][15]

  • 4. Presence of Colloidal Palladium: Sometimes, Pd(0) can form fine, dark-colored colloidal particles that are difficult to capture.

    • Causality: These nanoparticles can pass through standard filters and may not interact efficiently with scavenger binding sites designed for soluble species.

    • Solution: A common technique is to first filter the reaction mixture through a pad of Celite® to remove larger, insoluble palladium particles.[16][17][18] If colloidal palladium is suspected, using activated carbon can be highly effective, as it adsorbs these fine particles through physisorption onto its high-surface-area structure.[2][19]

Question 2: I used activated carbon, and it removed the palladium, but my product yield dropped significantly. How can I prevent product loss?

Answer: This is a classic trade-off with activated carbon. Its high surface area makes it an excellent adsorbent, but it can be non-selective.[20]

  • Causality: Activated carbon removes substances primarily through physisorption, where molecules are attracted to its surface via van der Waals forces. Electron-rich aromatic compounds, which are common in coupling reaction products, can have a high affinity for the carbon surface, leading to co-adsorption with the palladium.[2]

  • Solutions:

    • Optimize the Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a low loading (e.g., 5 wt % relative to the crude product) and increase it only if palladium levels remain high.

    • Solvent Selection: Perform the carbon treatment in a solvent where your product is highly soluble but has a lower affinity for the carbon surface. More polar solvents can sometimes reduce the adsorption of non-polar products.

    • Temperature Control: Adsorption is often an exothermic process. Running the treatment at a slightly elevated temperature can sometimes decrease the amount of product adsorbed without significantly impacting palladium removal.

    • Thorough Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with fresh, hot solvent to recover adsorbed product.

    • Consider Specialized Carbons: Some vendors offer engineered synthetic carbons (e.g., Carboxen®) designed for high metal scavenging with lower affinity for APIs, thus maximizing product yield.[20]

Question 3: My final API still has >10 ppm of palladium after recrystallization. What are my next steps?

Answer: Recrystallization alone is often insufficient for palladium removal and, in some cases, can even trap metal impurities within the crystal lattice.[2][21] The best approach is to use it as a final polishing step after a primary removal method.

  • Causality: Palladium complexes can co-crystallize with the desired product, especially if there are favorable intermolecular interactions. Once incorporated into the crystal, it is very difficult to remove.

  • Solution Workflow:

    • Pre-treatment: Before recrystallization, dissolve the crude product in a suitable solvent and treat it with a high-affinity scavenger (e.g., functionalized silica) or activated carbon as described above.

    • Filtration: Filter off the scavenger/carbon.

    • Recrystallization: Proceed with the recrystallization of the purified filtrate. This final step will now primarily remove organic impurities, with the bulk of the palladium already gone.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in APIs?

Palladium is classified by the ICH Q3D Guideline for Elemental Impurities as a Class 2B element.[6][7] These elements are considered toxic but have variable toxicities and are generally only a concern when intentionally added to a process (as is the case with catalysis). The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[9] For a drug with a maximum daily dose of 10 grams or less, this translates to a concentration limit of 10 ppm in the drug substance.[9] Limits for parenteral (10 µ g/day ) and inhalation (1 µ g/day ) routes are significantly lower.[9]

Q2: What is the difference between adsorption and scavenging?

While often used interchangeably, there is a mechanistic distinction.

  • Adsorption is typically a surface phenomenon (physisorption) where the metal is held by weaker forces, as seen with activated carbon.[2]

  • Scavenging usually implies chemisorption, where a strong, covalent-like bond is formed between a specific functional group on the scavenger (e.g., a thiol) and the metal atom.[2] This is why scavengers are often more selective than general adsorbents.

Q3: How do I accurately measure residual palladium levels?

Standard analytical techniques are required for accurate quantification at the ppm level.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard due to its high sensitivity and ability to detect palladium at parts-per-billion (ppb) levels.[22][23]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is also used but is generally less sensitive than ICP-MS.[23]

  • Energy Dispersive X-ray Fluorescence (EDXRF) is a simpler, non-destructive technique that can be used for rapid screening, with detection limits around 0.1-0.4 mg/kg (ppm).[4]

Q4: Can I use a simple aqueous wash to remove palladium?

A simple aqueous wash is generally ineffective for removing palladium from an organic phase. However, an aqueous wash containing a chelating agent can be effective. Reagents like L-cysteine, N-acetylcysteine, or thiourea can be dissolved in an aqueous phase to extract palladium from the organic layer by forming water-soluble complexes.[3][24][25][26]

Decision-Making Workflow for Palladium Removal

The choice of a palladium removal method is system-dependent. This workflow helps guide your decision-making process.

Palladium_Removal_Workflow start Start: Post-Reaction Mixture (> 100 ppm Pd) celite_filter Filter through Celite®? start->celite_filter product_sol Product soluble in immiscible organic solvent? celite_filter->product_sol Yes (Visible Precipitate) celite_filter->product_sol No (Homogeneous) scavenger_screen Screen Scavengers (Silica, Resin, Carbon) check_pd_1 Analyze Pd Level (< 10 ppm?) scavenger_screen->check_pd_1 aq_extraction Aqueous Extraction (e.g., with L-Cysteine) aq_extraction->check_pd_1 optimize Optimize Conditions (Temp, Time, Loading) check_pd_1->optimize No recrystallize Final Recrystallization / Polish check_pd_1->recrystallize Yes optimize->scavenger_screen end End: API < 10 ppm Pd recrystallize->end product_sol->scavenger_screen Yes product_sol->aq_extraction No / Product is water-soluble

Caption: Decision workflow for selecting a palladium removal strategy.

Comparative Overview of Palladium Removal Methods

This table summarizes the most common methods, highlighting their advantages and disadvantages to aid in selection.

MethodMechanismProsConsTypical Efficiency
Functionalized Silica Scavengers ChemisorptionHigh selectivity, broad solvent compatibility, simple filtration removal.[11][12][13]Higher cost, may require screening to find the optimal functional group.>95%
Activated Carbon PhysisorptionLow cost, highly effective for various Pd species (including colloidal).[2][19]Non-selective, can lead to significant product loss.[20]>90-99%
Aqueous Extraction with Chelator Complexation & ExtractionCost-effective, avoids solid adsorbents.Requires biphasic system, can generate large volumes of aqueous waste.[2]Variable, often 70-95%
Filtration through Celite® Adsorption / FiltrationSimple, fast, removes insoluble Pd(0).Ineffective for soluble or colloidal palladium species.[16]Highly variable
Recrystallization PurificationExcellent for removing organic impurities.Often ineffective for Pd removal alone; can trap metals.[2][21]Low to moderate

Experimental Protocols

Protocol 1: General Procedure for Scavenging with Functionalized Silica

This protocol provides a general workflow for using a solid-supported scavenger like SiliaMetS® Thiol.

  • Preparation: After completion of the coupling reaction, if a heterogeneous palladium source (like Pd/C) was used, filter the reaction mixture through a pad of Celite® first to remove the bulk catalyst.

  • Dissolution: If the crude product is isolated, dissolve it in a suitable organic solvent (e.g., THF, EtOAc, Toluene) to a moderate concentration.[14]

  • Scavenger Addition: Add the selected silica scavenger (e.g., SiliaMetS® Thiol, 10-20 wt % relative to the crude product) to the solution.[14]

  • Agitation: Stir the resulting slurry at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4-24 hours. The optimal time should be determined by periodically taking a sample of the supernatant, filtering it, and analyzing for palladium content via ICP-MS.[14]

  • Filtration: Once the palladium level is acceptable, filter the slurry to remove the scavenger. Wash the scavenger cake with fresh solvent to recover any adsorbed product.[14]

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines a method for using activated carbon, with a focus on minimizing product loss.

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which it has high solubility.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B, 5-10 wt % relative to the crude product) to the solution.[2]

  • Agitation: Stir the slurry at room temperature or slightly elevated temperature (e.g., 45 °C) for 2-18 hours.[2] Monitor both palladium content and product concentration in the solution to find the optimal endpoint.

  • Filtration: Pre-wash a pad of Celite® with the solvent. Filter the slurry through the Celite® pad to completely remove the fine carbon particles.

  • Washing & Concentration: Wash the Celite/carbon cake thoroughly with fresh solvent. Combine the filtrates and concentrate under reduced pressure.

Mechanism of Thiol-Based Scavenging

The diagram below illustrates the mechanism by which a thiol-functionalized silica scavenger chelates and removes a soluble Pd(II) species from solution.

Scavenging_Mechanism cluster_silica Silica Surface cluster_solution Organic Solution Si Si O1 O Si->O1 O2 O Si->O2 Linker Linker Si->Linker S S Linker->S H H S->H Pd Pd(II)L x S->Pd Chelation

Caption: Thiol scavenger chelating a soluble Pd(II) complex.

References

  • Panchompoo, J., Aldous, L., & Compton, R. G. (2011). Irreversible uptake of palladium from aqueous systems using l-cysteine methyl esterphysisorbed on carbon black. Journal of Materials Chemistry, 21(25), 9513-9522. [Link]
  • Welch, C. J., et al. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
  • Garrett, C. E., & Prasad, K. (2004). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 8(5), 765-768. [Link]
  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
  • ResearchGate. (2015).
  • ResearchGate. (2004). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
  • ResearchGate. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]
  • Royal Society of Chemistry. (2011). Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder. [Link]
  • ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. [Link]
  • West Pharmaceutical Services.
  • ResearchGate. (2011). Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder. [Link]
  • Sopachem.
  • MacMillan, D. S., et al. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. [Link]
  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
  • Barber, T. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1738-1764. [Link]
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • International Council for Harmonisation. (2022). Guideline for elemental impurities Q3D(R2). [Link]
  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]
  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]
  • ResearchGate. (2011). Irreversible uptake of palladium from aqueous systems using L-cysteine methyl ester physisorbed on carbon black. [Link]
  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1470-1475. [Link]
  • Google Patents. (2006). Methods for the removal of heavy metals.
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 238(Pt 2), 117253. [Link]
  • Onyx Scientific. (2023).
  • Colacot, T. J. (Ed.). (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]
  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
  • Reddit. (2023). Your trick to remove residual palladium. [Link]
  • Google Patents. (2006). Method of removing palladium.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
  • Environmental Genome. (2022).
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
  • Google Patents. (1992).
  • MDPI. (2020). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. [Link]
  • National Institutes of Health. (2021).

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Improving the solubility of 4-Fluoro-1-iodo-2-methoxybenzene for reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 4-Fluoro-1-iodo-2-methoxybenzene

This guide provides troubleshooting and practical advice for overcoming solubility challenges encountered when using this compound in organic synthesis. As a substituted haloanisole, this reagent is a valuable building block in cross-coupling reactions, yet its physicochemical properties can present significant hurdles to achieving homogeneous reaction conditions and optimal yields. This document offers field-proven insights and methodologies to address these issues effectively.

Physicochemical Profile of this compound

A foundational understanding of the reagent's properties is critical for troubleshooting. Its structure dictates its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₇H₆FIO[1][2]
Molecular Weight 252.03 g/mol [3]
Physical Form Solid or Oil[3]
Predicted Lipophilicity (XlogP) 2.6[1]
Structural Features Aromatic, Halogenated (I, F), Ether (Methoxy)[1]

The molecule's relatively non-polar, rigid aromatic core and high molecular weight contribute to its limited solubility in many common solvents. The principle of "like dissolves like" is paramount; the compound is more readily soluble in non-polar or moderately polar aprotic organic solvents than in highly polar or protic media like water.[4]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format, providing both mechanistic explanations and actionable protocols.

Q1: Why is my this compound not dissolving in the initial reaction solvent?

Answer: The insolubility of this compound is one of the most common reasons for reaction failure.[5] Its limited solubility stems from its non-polar aromatic structure.[4] If you observe incomplete dissolution, it is crucial to address this before proceeding, as a heterogeneous mixture can lead to slow reaction rates, irreproducible results, and the formation of byproducts.

The initial choice of solvent should be guided by the specific type of reaction being performed. However, for many cross-coupling reactions, common starting points include:

  • Aromatic Hydrocarbons: Toluene, Xylenes

  • Ethereal Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Cyclopentyl methyl ether (CPME)[5][6]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[7]

If solubility remains an issue in these primary solvents, further optimization is necessary.

Q2: The starting material is only partially soluble. How can I improve solubility without completely changing the solvent system?

Answer: When partial solubility is observed, two primary strategies should be employed before resorting to a complete change of solvent: adjusting the temperature and introducing a co-solvent.

Strategy 1: The Role of Temperature

For most solid organic compounds, solubility increases with temperature.[8][9][10] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[8][11] Applying heat provides this energy, facilitating the solvation process.[8][10]

Many cross-coupling reactions, such as the Buchwald-Hartwig amination, are typically run at elevated temperatures (80-100 °C), which aids in substrate solubility.[5]

Strategy 2: Employing Co-Solvent Systems

A co-solvent is a water-miscible organic solvent added to the primary solvent to modify the overall polarity and solvating power of the medium.[12][13] This technique is highly effective for increasing the solubility of poorly soluble compounds.[12][14] For instance, in Suzuki-Miyaura couplings, a small amount of water is often added to solvents like dioxane or THF.[7] This not only helps dissolve the inorganic base (e.g., K₂CO₃) but can also improve the solubility of other reaction components.

For this compound, pairing a primary non-polar solvent like toluene with a more polar aprotic solvent like DMF or 1,4-dioxane can create a medium with balanced solvating properties.

Q3: My reaction is sluggish despite the reagents appearing to be in solution. What are the specific solvent considerations for different cross-coupling reactions?

Answer: The choice of solvent is not just about solubility; it is critical for catalyst stability and activity. The optimal solvent system often depends on the specific catalytic cycle.

  • Suzuki-Miyaura Coupling: This reaction is often tolerant of, and can even benefit from, mixed aqueous/organic solvent systems.[15][16] Water can facilitate the crucial transmetalation step.[17] A common system is 1,4-dioxane with a small amount of water.[7]

  • Buchwald-Hartwig Amination: This reaction typically demands anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF.[5][18] The presence of water can interfere with the catalyst and the strong bases (e.g., NaOtBu) commonly used.[19]

  • Sonogashira Coupling: The choice of solvent can greatly influence the reaction rate and yield.[20] Reactions are often run in polar aprotic solvents like DMF or in the amine base (e.g., triethylamine) itself, which can serve as both the base and a solvent.[20][21] Using just the amine base can sometimes prevent the formation of palladium black, which is an inactive form of the catalyst.[21]

If a reaction is slow, it may be due to poor solubility of not just the starting material, but also of the catalyst or intermediate species in the chosen solvent.[20]

Q4: I have tried heating and co-solvents with limited success. When should I switch to a high-boiling point polar aprotic solvent?

Answer: If milder methods fail, switching to a high-boiling point solvent like DMF, DMSO, N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMAc) is a logical next step. These solvents possess strong solvating capabilities for a wide range of organic molecules and allow for higher reaction temperatures, which can overcome both solubility and activation energy barriers.

Causality: These solvents have high dielectric constants and are excellent hydrogen bond acceptors, allowing them to effectively solvate both the non-polar aryl halide and other more polar reagents or intermediates in the reaction.

However, be aware of the following considerations:

  • Reaction Compatibility: Ensure that all reagents and the desired product are stable at the higher temperatures required.

  • Workup and Purification: These solvents have high boiling points, making them difficult to remove under reduced pressure. An aqueous workup to extract the product into a more volatile organic solvent is typically necessary.

  • Side Reactions: Some polar aprotic solvents can participate in or promote side reactions. For example, DMF can be a source of dimethylamine under certain basic conditions.

Experimental Protocols & Methodologies

Protocol 1: Systematic Approach to Solvent and Temperature Screening

This protocol outlines a methodical way to identify optimal reaction conditions when solubility is a concern.

  • Initial Setup: In separate reaction vials, add this compound and all other solid reagents.

  • Solvent Addition: To each vial, add one of the primary recommended solvents (e.g., Toluene, 1,4-Dioxane, THF).

  • Room Temperature Check: Stir the mixtures vigorously at room temperature (20-25 °C) for 15 minutes. Visually inspect for complete dissolution.

  • Incremental Heating: If solids remain, equip the vials with reflux condensers and begin heating the mixtures in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C), holding for 15 minutes at each temperature.

  • Identify Optimal Temperature: Note the temperature at which complete dissolution occurs for each solvent. This will be the minimum reaction temperature to ensure a homogeneous solution.

  • Initiate Reaction: Once the optimal solvent and temperature are identified, add any liquid reagents (e.g., amine, boronic acid) and the catalyst to start the reaction.

Diagram: Decision Workflow for Solubility Enhancement

This diagram provides a logical path for troubleshooting solubility issues with this compound.

G Start Start: Reaction Setup (e.g., Suzuki, Buchwald-Hartwig) Check_Sol Observe Reactants in Chosen Solvent at RT Start->Check_Sol Homogeneous Solution is Homogeneous Check_Sol->Homogeneous Yes Insoluble Incomplete Dissolution (Heterogeneous) Check_Sol->Insoluble No Proceed Proceed with Reaction Homogeneous->Proceed End Proceed with Optimized Reaction Conditions Proceed->End Heat Action: Increase Temperature (e.g., 60-100 °C) Insoluble->Heat Check_Heat Observe at Higher Temp Heat->Check_Heat Heat_Success Solution is Homogeneous Check_Heat->Heat_Success Yes Heat_Fail Still Insoluble / Slow Reaction Check_Heat->Heat_Fail No Heat_Success->Proceed CoSolvent Action: Add Co-Solvent (e.g., Dioxane/H₂O, Toluene/DMF) Heat_Fail->CoSolvent Check_CoSolvent Observe with Co-Solvent CoSolvent->Check_CoSolvent CoSolvent_Success Solution is Homogeneous Check_CoSolvent->CoSolvent_Success Yes CoSolvent_Fail Still Insoluble / Slow Reaction Check_CoSolvent->CoSolvent_Fail No CoSolvent_Success->Proceed Switch_Solvent Action: Switch to High-Boiling Polar Aprotic Solvent (DMF, NMP) CoSolvent_Fail->Switch_Solvent Switch_Solvent->End

Caption: Decision workflow for optimizing the solubility of this compound.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • PubChemLite. This compound (C7H6FIO).
  • Sigma-Aldrich. 1-Fluoro-4-iodo-2-methoxybenzene | 773855-64-4.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30).
  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. (2025-12-19).
  • AOBChem USA. This compound.
  • Solubility of Things. Iodobenzene.
  • Wikipedia. Buchwald–Hartwig amination.
  • NIH. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023-04-24).
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024-03-15).
  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs.
  • Chemistry LibreTexts. Temperature Effects on Solubility. (2023-01-29).
  • Sigma-Aldrich. 4-Fluoroiodobenzene 99 352-34-1.
  • StatPearls - NCBI Bookshelf. Biochemistry, Dissolution and Solubility.
  • Chemistry LibreTexts. 9.4: The Effect of Temperature on Solubility. (2022-08-11).
  • NIH. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • SciSpace. (PDF) Thermochemical investigations of nearly idial binary solvents. 6. Solubilities of iodine and benzil in systems of nonspecific interactions (1983) | William E. Acree | 37 Citations.
  • Available from
  • Quora. What is the effect of temperature on solubility product?. (2016-02-12).
  • ResearchGate. Co-solvent and Complexation Systems.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NIH. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021-08-19).
  • ResearchGate. Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. (2025-08-06).
  • BLD Pharm. 773855-64-4|1-Fluoro-4-iodo-2-methoxybenzene.
  • Chemie Brunschwig AG. Reagent Guide Synthetic Organic Chemistry & Materials Chemistry.
  • PubMed Central. Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020-07-31).
  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021-09-02).

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Technical Support Center: Monitoring 4-Fluoro-1-iodo-2-methoxybenzene Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Fluoro-1-iodo-2-methoxybenzene (CAS: 450-90-8) in their synthetic workflows.[1] Thin-Layer Chromatography (TLC) is an indispensable technique for real-time reaction monitoring, offering a rapid and cost-effective way to assess the consumption of starting materials and the formation of products.[2][3] This document provides a comprehensive, question-and-answer-formatted guide to effectively use TLC for reactions involving this specific halogenated aromatic building block, complete with troubleshooting advice and best practices rooted in chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of TLC for monitoring a reaction with this compound?

A: Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[3][4] this compound, your starting material, has a specific polarity. As the reaction proceeds, it will be converted into a product with a different polarity. This difference in polarity causes the starting material and the product to travel at different rates up the TLC plate, resulting in distinct spots. By observing the disappearance of the starting material spot and the appearance of a new product spot, you can effectively monitor the reaction's progress.[2][5]

Q2: How do I select the appropriate TLC plate and mobile phase (solvent system) to start with?

A: This is the most critical step for achieving good separation.

  • TLC Plate (Stationary Phase): For most applications involving this compound and its derivatives, standard silica gel plates (SiO₂) with a fluorescent indicator (F₂₅₄) are the go-to choice.[6][7] The polar silica gel will interact with your compounds.

  • Mobile Phase (Solvent System): The choice of solvent depends on the polarity of your starting material and expected product. This compound is a moderately polar compound. A good starting point for developing a solvent system is a mixture of a nonpolar solvent and a slightly more polar one.[8] The goal is to find a ratio where the starting material has a Retention Factor (Rƒ) of approximately 0.3-0.4.[9]

Compound Polarity Recommended Starting Solvent System Rationale
Nonpolar Compounds 5-20% Ethyl Acetate in HexaneGood for compounds that are mostly hydrocarbon-like.[10]
Moderately Polar 20-50% Ethyl Acetate in HexaneThis is the recommended starting point for this compound.
Polar Compounds 100% Ethyl Acetate or 5% Methanol in DichloromethaneUsed for compounds with highly polar functional groups like alcohols or carboxylic acids.[10]

Pro-Tip: The ideal solvent system results in an Rƒ value between 0.2 and 0.7 for the compounds of interest.[11] If your spots remain at the bottom, your solvent is not polar enough; if they shoot to the top, it's too polar.[8][12]

Q3: What is the Retention Factor (Rƒ) and how is it used?

A: The Retention Factor (Rƒ) is a unitless ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[13][14][15] It is a characteristic value for a specific compound under constant conditions (same stationary and mobile phase).[16]

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

In reaction monitoring, you are less concerned with the absolute Rƒ value and more interested in the relative Rƒ values of your starting material and product. A successful reaction will show a spot corresponding to the starting material diminishing over time, while a new spot with a different Rƒ value appears and intensifies.[2]

Section 2: Experimental Workflow & Protocols

Baseline Protocol: Monitoring a Suzuki Coupling Reaction

This protocol outlines the steps for monitoring a typical reaction, such as a Suzuki coupling of this compound with a boronic acid.

Step-by-Step Methodology:

  • Prepare the TLC Chamber: Line a developing jar with filter paper and add your chosen solvent system (e.g., 30% Ethyl Acetate in Hexane) to a depth of about 0.5 cm. Close the lid and let the chamber saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil (never a pen, as the ink will run), gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[17] Mark three lanes: "SM" for Starting Material, "CO" for Co-spot, and "RXN" for the reaction mixture.[9]

  • Prepare Samples:

    • SM: Dissolve a tiny amount of pure this compound in a volatile solvent like ethyl acetate or dichloromethane.

    • RXN: Take a small aliquot (a few microliters) from your reaction vessel using a capillary tube or micropipette. Dilute this aliquot with 10-20 drops of ethyl acetate.

  • Spot the Plate: Using a capillary spotter, apply a small spot of the "SM" solution to the "SM" and "CO" lanes. Then, carefully spot the "RXN" solution onto the "RXN" and "CO" lanes (spotting directly on top of the starting material in the "CO" lane).[9] Aim for spots that are 1-2 mm in diameter. Allow the solvent to fully evaporate between applications.[12][18]

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the origin line.[12][17] Close the lid and allow the solvent to travel up the plate via capillary action.

  • Analyze the Plate: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely.

  • Visualize and Interpret: Examine the plate under a UV lamp and circle any dark spots. Note the disappearance of the starting material in the "RXN" lane and the appearance of a new spot. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.[9]

dot graph TD { bgcolor="#FFFFFF" node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, pencolor="#4285F4"]; edge [color="#4285F4", penwidth=1.5];

} caption: Workflow for Reaction Monitoring by TLC

Section 3: Troubleshooting Guide

Q4: Why can't I see any spots on my TLC plate?

A: This is a common issue with several potential causes:

  • Compound is not UV-Active: While the aromatic nature of this compound and many of its products makes them UV-active, some reaction products may not be.[6][19]

    • Solution: Use a chemical stain. An iodine chamber is an excellent, semi-non-destructive choice for many organic compounds.[6][7] Placing the plate in a sealed jar with a few iodine crystals will cause most organic compounds to appear as yellow-brown spots.[7] Other useful stains include potassium permanganate (for oxidizable groups) or p-anisaldehyde.[20]

  • Sample is Too Dilute: The concentration of your compound may be below the limit of detection.[12][17]

    • Solution: Try concentrating your sample or applying multiple small spots in the same location on the origin, allowing the solvent to dry completely between each application.[12][18]

  • Compound Evaporated: If your product is highly volatile, it may have evaporated from the plate.[12]

Q5: My spots are streaking or tailing. How can I fix this?

A: Streaking is a frequent problem that prevents accurate Rƒ calculation.

  • Sample Overload: The most common cause is applying too much sample to the plate.[12][18][21]

    • Solution: Dilute your sample solution significantly and re-spot. A clean separation requires small, concentrated spots at the origin.

  • Inappropriate Solvent System: If the solvent is too polar, it can cause streaking.[8] Similarly, highly acidic or basic compounds can interact poorly with the silica gel.

    • Solution: Adjust the polarity of your mobile phase.[8] For acidic or basic compounds, adding a very small amount of a modifier like triethylamine (for bases) or acetic acid (for acids) (0.1-1%) to the eluent can dramatically improve spot shape.[12]

  • Compound Degradation: The slightly acidic nature of silica gel can sometimes cause sensitive compounds to decompose, leading to a streak.[8]

    • Solution: Consider using a different stationary phase, such as alumina, or adding a modifier as described above.

dot graph TD { bgcolor="#FFFFFF" node [shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, pencolor="#EA4335"]; edge [color="#5F6368", penwidth=1.5]; box [shape=box, style="filled,rounded", fillcolor="#E8F0FE", fontcolor="#202124"];

} caption: Troubleshooting Spot Streaking

Q6: My spots are all at the bottom (Rƒ ≈ 0) or all at the top (Rƒ ≈ 1). What do I do?

A: This indicates a mismatch between the polarity of your compounds and the mobile phase.

  • Spots at the Bottom (Low Rƒ): The eluent is not polar enough to move the compounds up the plate. The compounds have a stronger affinity for the polar silica gel than for the nonpolar solvent.[12]

    • Solution: Increase the polarity of your solvent system. For a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Spots at the Top (High Rƒ): The eluent is too polar. It moves all compounds, regardless of their structure, along with the solvent front.[11][12]

    • Solution: Decrease the polarity of your solvent system. For a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate.

References

  • Wh
  • Troubleshooting for Thin Layer Chrom
  • Thin Layer Chromatography (TLC)
  • Technical Support Center: Troubleshooting TLC of Halogenated Arom
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio
  • Troubleshooting Common Issues in Thin Layer Chrom
  • TLC Visualiz
  • The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. - BYJU'S
  • 2.
  • Rf Value in Chemistry: Meaning, Formula & Example Calcul
  • Calculating retention factors for TLC (video) - Khan Academy
  • Chromatography and Rf Values (GCSE Chemistry) - Study Mind
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  • An improved method for visualizing TLC pl
  • 5.
  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester
  • 2.3B: Uses of TLC - Chemistry LibreTexts
  • How To: Monitor by TLC - Department of Chemistry : University of Rochester
  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ
  • This compound - AOBChem USA
  • 1-Fluoro-4-iodo-2-methoxybenzene | 773855-64-4 - Sigma-Aldrich
  • TLC Solvent Selection for Separation | PDF | Thin Layer Chrom
  • Thin Layer Chromatography (TLC) Guide - MIT OpenCourseWare
  • S. Monitoring of the reaction progress (session 2) by TLC after one...
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry
  • Solvent Systems for Thin-layer Chromatography of Novabiochem Products - Sigma-Aldrich
  • Monitoring a reaction by TLC - YouTube

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Technical Support Center: Synthesis of 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-1-iodo-2-methoxybenzene (CAS: 450-90-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. Our goal is to equip researchers, scientists, and process chemists with the necessary insights to overcome common challenges encountered when scaling up this important synthesis.

This compound is a valuable building block in pharmaceutical and materials science research. While several synthetic routes exist, the most reliable and scalable approach typically involves a Sandmeyer reaction starting from 4-Fluoro-2-methoxyaniline. This guide will focus primarily on the challenges inherent to this pathway, which includes a low-temperature diazotization followed by an iodide substitution.

Troubleshooting Guide: The Sandmeyer Approach

The synthesis of this compound from 4-Fluoro-2-methoxyaniline is a two-stage process: (1) Diazotization of the aniline, and (2) Substitution of the diazonium group with iodide. Each stage presents unique challenges.

Diagram: Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve common issues during the synthesis.

G Start Low Overall Yield Diazotization Problem in Diazotization Step? Start->Diazotization Sandmeyer Problem in Sandmeyer (Iodide) Step? Diazotization->Sandmeyer No IncompleteDiazotization Incomplete Diazotization: - Unreacted Aniline Present - Brown Fumes (NOx) Evolve Late Diazotization->IncompleteDiazotization Yes Decomposition Diazonium Decomposition: - Dark/Tarry Mixture - Phenolic Byproducts Detected Diazotization->Decomposition Yes Purification Problem in Work-up/Purification? Sandmeyer->Purification No LowIodo Low Yield of Iodo-Product: - Azo-Dye Formation (Red/Orange) - Phenol Formation Sandmeyer->LowIodo Yes Emulsion Persistent Emulsions During Extraction Purification->Emulsion Yes Purity Low Purity After Isolation Purification->Purity Yes ReagentAddition Check NaNO2 Addition Rate (Slow, Sub-surface) IncompleteDiazotization->ReagentAddition AcidConc Verify Acid Stoichiometry (>3 equivalents) IncompleteDiazotization->AcidConc TempControl Check Temperature Control (Maintain 0-5 °C) Decomposition->TempControl KI_Addition Check KI Solution Addition (Add Diazonium to cold KI) LowIodo->KI_Addition CopperCatalyst Consider Cu(I) Catalyst (For stubborn reactions) LowIodo->CopperCatalyst Quench_Temp Control Quench Temperature (Allow slow warm-up) LowIodo->Quench_Temp Brining Add Brine / Filter Through Celite Emulsion->Brining Chromatography Optimize Chromatography (Solvent System / Silica Gel) Purity->Chromatography

Caption: A workflow for diagnosing synthesis issues.

Q1: My diazotization reaction turns dark brown or black, and the final yield is very low. What is happening?

Answer: This strongly indicates the decomposition of your aryl diazonium salt. These intermediates are notoriously unstable at elevated temperatures.

  • Causality: The diazonium salt ([Ar-N₂]⁺) is stabilized at low temperatures (0-5 °C). If the temperature rises, it rapidly decomposes, releasing nitrogen gas and forming highly reactive aryl cations or radicals.[1][2] In an aqueous acidic medium, the aryl cation is readily trapped by water to form the corresponding phenol (4-fluoro-2-methoxyphenol), a common and troublesome byproduct. The dark, tarry appearance results from subsequent polymerization and side reactions.

  • Troubleshooting Steps:

    • Aggressive Temperature Control: Ensure your reaction vessel is submerged in an efficient ice/salt bath. Monitor the internal reaction temperature with a thermocouple, not just the bath temperature. The addition of sodium nitrite solution is exothermic and must be done slowly enough to keep the internal temperature below 5 °C.

    • Sub-surface Nitrite Addition: Add the aqueous sodium nitrite solution via a pipette or dropping funnel with the tip below the surface of the reaction mixture. This prevents localized heating at the surface and minimizes the decomposition of nitrous acid into NOx gases, which can also promote side reactions.

    • Acid Concentration: Ensure you are using a sufficient excess of acid (typically >3 equivalents). The first equivalent reacts with the aniline, the second reacts with sodium nitrite to form nitrous acid (the diazotizing agent), and the third maintains a low pH to stabilize the diazonium salt and prevent unwanted azo-coupling side reactions.

Q2: I see unreacted 4-Fluoro-2-methoxyaniline in my crude product upon TLC or HPLC analysis. Why was the diazotization incomplete?

Answer: Incomplete diazotization is usually due to insufficient or unavailable nitrous acid at the required moment of reaction.

  • Causality: Diazotization requires the in-situ generation of nitrous acid (HNO₂) from an alkali metal nitrite (e.g., NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄). If the nitrite is added too quickly or the mixing is poor, it can decompose before it reacts with the protonated aniline.

  • Troubleshooting Steps:

    • Check Reagent Purity and Stoichiometry: Verify the purity of your 4-Fluoro-2-methoxyaniline and sodium nitrite. Ensure you are using at least one full equivalent of NaNO₂. It is often wise to use a slight excess (e.g., 1.05-1.1 equivalents).

    • Stirring Efficiency: On a larger scale, inefficient stirring can create "hot spots" or areas of poor reagent mixing. Use a properly sized stir bar or an overhead mechanical stirrer to ensure the reaction medium is homogenous.

    • Test for Excess Nitrous Acid: After the nitrite addition is complete and the reaction has stirred for 15-20 minutes at 0-5 °C, you can test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue/black color indicates excess nitrous acid, confirming the diazotizing agent is present. If the test is negative, more NaNO₂ may be needed. Caution: Do not add a large excess, as it can lead to unwanted side reactions in the next step. A small amount of sulfamic acid can be added to quench any significant excess before proceeding.

Q3: During the addition of potassium iodide, my yield of this compound is low, and I isolate a significant amount of a colored, insoluble byproduct. What is this?

Answer: This is likely due to an azo-coupling side reaction. The aryl diazonium salt acts as an electrophile and can attack an electron-rich aromatic ring, such as the unreacted starting aniline, to form a brightly colored azo compound (Ar-N=N-Ar').

  • Causality: This reaction is most favorable under less acidic conditions (pH > 4). If the diazonium salt solution is added to a neutral or basic solution, or if the initial diazotization did not have sufficient excess acid, coupling can become a major competing pathway.

  • Troubleshooting Steps:

    • Correct Order of Addition: The most reliable procedure is to add the cold diazonium salt solution slowly to a cold, vigorously stirred solution of potassium iodide , not the other way around.[2] This ensures that the diazonium salt immediately encounters a large excess of the iodide nucleophile, favoring the desired Sandmeyer reaction over self-coupling.

    • Maintain Acidity: Ensure the potassium iodide solution is neutral or slightly acidic before adding the diazonium salt solution.

    • Consider a Copper Catalyst: While iodination often proceeds without a catalyst, stubborn reactions can benefit from the use of catalytic copper(I) iodide (CuI).[1][3] The copper(I) species facilitates a single-electron transfer (SET) mechanism, which can significantly improve the rate of iodide substitution.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this reaction? A: The primary hazard is the aryl diazonium salt. Although generally more stable in solution, if isolated as a solid, they can be shock-sensitive and explosive.[2] Always keep the reaction temperature low and never attempt to isolate the diazonium intermediate. Quench any residual diazonium salt at the end of the reaction. Additionally, handle reagents like strong acids and iodine with appropriate personal protective equipment (PPE).

Q: How can I best monitor the reaction's progress? A: Monitoring the diazotization step is done by testing for residual nitrous acid as described above. The conversion to the final product can be monitored by TLC or LC-MS. Take a small aliquot of the reaction, quench it with sodium thiosulfate (to remove I₂), extract with a solvent like ethyl acetate, and analyze the organic layer. The product, this compound, will have a different Rf/retention time than the starting aniline.

Q: What is a typical yield for this synthesis? A: With careful control of temperature and addition rates, isolated yields for the Sandmeyer iodination can range from 70% to over 85%.[4] Yields below 60% suggest significant decomposition or side reactions that should be addressed using the troubleshooting guide.

Q: What are the main challenges in scaling this reaction from the lab to a pilot plant? A: The primary challenge is heat management. The diazotization is exothermic, and maintaining a uniform internal temperature below 5 °C in a large reactor is non-trivial. Efficient reactor cooling jackets and controlled addition rates are critical. Secondly, the decomposition of diazonium salts can lead to the rapid evolution of nitrogen gas, which must be safely vented to avoid over-pressurization of the reactor. Continuous flow reactors are increasingly being considered for nitration and diazotization reactions to mitigate these scale-up risks by providing superior heat and mass transfer.[5]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Diagram: Sandmeyer Reaction Pathway & Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Aniline 4-Fluoro-2-methoxyaniline Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO2, HCl 0-5 °C Product This compound Diazonium->Product KI Phenol 4-Fluoro-2-methoxyphenol Diazonium->Phenol H2O, > 5°C Azo Azo-Coupled Dimer Diazonium->Azo + Unreacted Aniline (Insufficient Acid)

Caption: The desired Sandmeyer pathway and key side reactions.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoro-2-methoxyaniline141.1410.0 g70.8 mmol
Concentrated HCl (37%)36.4625 mL~300 mmol
Sodium Nitrite (NaNO₂)69.005.38 g78.0 mmol
Potassium Iodide (KI)166.0014.1 g84.9 mmol
Deionized Water18.02As needed-
Ethyl Acetate88.11As needed-
10% Sodium Thiosulfate (aq)-As needed-
Saturated Sodium Bicarbonate (aq)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Aniline Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-Fluoro-2-methoxyaniline (10.0 g, 70.8 mmol) and 50 mL of deionized water.

  • Acidification: Cool the flask in an ice/salt bath. Slowly add concentrated HCl (25 mL) while stirring. The aniline salt may precipitate. This is normal. Ensure the internal temperature is maintained between 0 and 5 °C.

  • Diazotization: Dissolve sodium nitrite (5.38 g, 78.0 mmol) in 20 mL of deionized water and add this solution to the dropping funnel. Add the NaNO₂ solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Stirring and Testing: After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C. Test for excess nitrous acid using starch-iodide paper. If necessary, add a small amount of sulfamic acid to quench any large excess.

  • Iodide Substitution: In a separate 500 mL beaker, dissolve potassium iodide (14.1 g, 84.9 mmol) in 50 mL of water and cool it in an ice bath. While stirring the KI solution vigorously, slowly add the cold diazonium salt solution via a dropping funnel over 30 minutes. Vigorous bubbling (N₂ evolution) will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and let it warm to room temperature, stirring for an additional 1-2 hours or until gas evolution ceases.

  • Work-up:

    • Add approximately 50 mL of 10% aqueous sodium thiosulfate solution to quench any excess iodine (the dark color should fade).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Synthesis and Properties of 4-Fluoro-2-methoxyaniline.
  • ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.
  • Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Org. Synth. 2002, 78, 63.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Pawar, S. D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methoxyaniline.
  • AOBChem USA. (n.d.). This compound.
  • Pu, X., et al. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. ACS Publications.
  • TCI AMERICA. (n.d.). Iodination [Synthetic Reagents].
  • Wordpress. (n.d.). List of Reagents.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-4-iodo-2-methoxybenzene.
  • Wordpress. (2026). I2 and Electrophilic I+ reagents.
  • ResearchGate. (n.d.). Iodinating Reagents.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Wordpress.
  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.
  • PubChem. (n.d.). This compound (C7H6FIO).
  • Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227.
  • Fan, A. L. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi, Honors Theses.
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene.
  • BLD Pharm. (n.d.). 4-Fluoro-2-Iodo-1-methoxybenzene.
  • Google Patents. (n.d.). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Royal Society of Chemistry. (2011). Aminoborylation / Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls - Supporting Information.

Sources

Validation & Comparative

Suzuki coupling reactivity of iodobenzene vs bromobenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Suzuki Coupling Reactivity of Iodobenzene vs. Bromobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently guided researchers through the nuances of cross-coupling reactions. A recurring and critical decision point in synthesis design, particularly in drug development where efficiency and yield are paramount, is the choice of the aryl halide. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, exhibits significantly different performance depending on whether an iodo- or bromobenzene derivative is employed. This guide provides an in-depth, data-supported comparison to inform your selection and optimize your synthetic strategy.

The Decisive Step: Oxidative Addition's Role in Reactivity

The fundamental difference in reactivity between iodobenzene and bromobenzene in the Suzuki coupling lies in the rate-determining step for many systems: the oxidative addition of the aryl halide to the palladium(0) catalyst. This initial activation of the C-X bond is where the distinction between iodine and bromine becomes most apparent.

The carbon-halogen bond strength is the critical factor. The C-I bond (around 272 kJ/mol) is significantly weaker than the C-Br bond (around 338 kJ/mol). This lower bond dissociation energy means that iodobenzene derivatives undergo oxidative addition to the Pd(0) center more readily and under milder conditions than their bromobenzene counterparts.

Suzuki_Cycle Pd0 Pd(0)L_n ArPdXLn Ar-Pd(II)-X(L_n) Pd0->ArPdXLn Oxidative Addition (Rate-Determining Step) ArPdNuLn Ar-Pd(II)-R(L_n) ArPdXLn->ArPdNuLn Transmetalation ArPdNuLn->Pd0 Reductive Elimination ArX Ar-X (Iodobenzene or Bromobenzene) ArX->Pd0 BoronicAcid R-B(OR')_2 Base Base BoronicAcid->Base Product Ar-R Product->ArPdNuLn Base->ArPdXLn

Figure 1: The Suzuki-Miyaura catalytic cycle. The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex is typically the rate-limiting step, with the weaker C-I bond of iodobenzene reacting faster than the C-Br bond of bromobenzene.

A Comparative Analysis: Iodobenzene vs. Bromobenzene in Practice

The theoretical ease of C-I bond cleavage translates directly into tangible differences in the laboratory.

  • Reaction Kinetics & Conditions : Iodobenzene derivatives often react at lower temperatures and require shorter reaction times. It is not uncommon for these couplings to proceed efficiently at room temperature, while analogous reactions with bromobenzenes may necessitate heating to 60-100 °C to achieve comparable conversion rates. This can be a significant advantage when dealing with thermally sensitive substrates.

  • Catalyst & Ligand Selection : The high reactivity of iodobenzenes means they can often be coupled effectively using less sophisticated or lower loadings of palladium catalysts. Simple catalysts like Pd(PPh₃)₄ may suffice. In contrast, the more challenging activation of the C-Br bond frequently requires the use of more electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, or Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These advanced ligands form more reactive Pd(0) species that are capable of cleaving the stronger C-Br bond more efficiently.

  • Cost and Availability : A practical, yet crucial, consideration is the cost and commercial availability of starting materials. Bromobenzene derivatives are generally less expensive and more widely available than their iodo- counterparts. For large-scale synthesis in drug development, this cost differential can be a determining factor, often justifying the investment in developing a more robust catalytic system for the bromo- derivative.

Data-Driven Comparison: Performance Metrics

To illustrate these differences, consider the following representative data from the coupling of a phenylboronic acid with halo-derivatives of a hypothetical, electronically neutral drug intermediate.

FeatureIodobenzene DerivativeBromobenzene Derivative
Reaction Time 1-2 hours6-12 hours
Typical Temperature 25-50 °C80-100 °C
Catalyst Loading 0.5 - 1 mol%1 - 3 mol%
Typical Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhos
Isolated Yield >95%85-95%
Side Reactions Lower incidence of hydrodehalogenationHigher potential for hydrodehalogenation

This table represents typical, generalized results and actual performance will vary based on specific substrates and conditions.

Experimental Protocols: From Theory to the Bench

The following protocols outline standard procedures for a Suzuki coupling, highlighting the key differences in setup for an iodobenzene versus a bromobenzene substrate.

Experimental_Workflow start Start: Select Aryl Halide reagents Assemble Reagents: Aryl Halide (1 eq) Boronic Acid (1.1-1.5 eq) Base (2-3 eq) start->reagents iodobenzene Iodobenzene Path catalyst_iodo Add Catalyst: Pd(PPh3)4 (1 mol%) iodobenzene->catalyst_iodo bromobenzene Bromobenzene Path catalyst_bromo Add Catalyst & Ligand: Pd(OAc)2 (2 mol%) SPhos (4 mol%) bromobenzene->catalyst_bromo solvent Add Degassed Solvent reagents->solvent solvent->iodobenzene solvent->bromobenzene reaction_iodo Run Reaction: Inert Atmosphere 25-50 °C, 1-2h catalyst_iodo->reaction_iodo reaction_bromo Run Reaction: Inert Atmosphere 80-100 °C, 6-12h catalyst_bromo->reaction_bromo workup Aqueous Workup & Extraction reaction_iodo->workup reaction_bromo->workup purify Purification (e.g., Column Chromatography) workup->purify end End: Isolated Product purify->end

Figure 2: A generalized workflow for Suzuki coupling, illustrating the divergent paths for catalyst selection and reaction conditions based on the choice of iodobenzene or bromobenzene as the starting material.

Protocol 1: Suzuki Coupling of an Iodobenzene Derivative

This protocol assumes a reaction at a 1 mmol scale.

  • Vessel Preparation : To a flame-dried Schlenk flask, add the iodobenzene derivative (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 1 mol%).

  • Solvent Addition : Add 5 mL of a degassed solvent mixture, such as 4:1 Dioxane/Water, via syringe.

  • Reaction : Stir the mixture at 40 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of a Bromobenzene Derivative

This protocol highlights the necessary adjustments for the less reactive aryl bromide.

  • Vessel Preparation : To a flame-dried Schlenk flask, add the bromobenzene derivative (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere : Seal the flask and establish an inert atmosphere as described above.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium source, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand, such as SPhos (0.04 mmol, 4 mol%). The use of pre-catalysts can also be highly effective.

  • Solvent Addition : Add 5 mL of a degassed polar aprotic solvent, such as Toluene or CPME, via syringe.

  • Reaction : Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress; completion may take 6-18 hours.

  • Workup & Purification : Follow the same workup and purification procedure as described in Protocol 1.

Troubleshooting & Strategic Choices

  • For Iodobenzene : If the reaction is sluggish, a primary concern might be catalyst decomposition. Ensure rigorous degassing of solvents. Low yields could also point to proto-deboronation of the boronic acid; using a slightly larger excess or a different base can mitigate this.

  • For Bromobenzene : The most common failure is incomplete conversion. This almost always points to insufficient catalyst activity. The solution is to screen more advanced ligands or increase the reaction temperature. Hydrodehalogenation (replacement of Br with H) can also be a competing side reaction, which can sometimes be suppressed by using different solvent systems or bases.

Conclusion: Selecting the Optimal Aryl Halide

The choice between an iodobenzene and a bromobenzene derivative for a Suzuki coupling is a classic trade-off between reactivity and cost.

  • Choose Iodobenzene when :

    • The substrate contains sensitive functional groups that cannot tolerate high temperatures.

    • Rapid reaction times and high yields are critical for small-scale or discovery chemistry.

    • The cost of the starting material is not a limiting factor.

  • Choose Bromobenzene when :

    • The synthesis is intended for large-scale production where cost is a major driver.

    • The substrate is thermally robust.

    • You have access to and are willing to screen a variety of modern phosphine ligands to optimize the reaction.

Ultimately, understanding the mechanistic underpinnings of the Suzuki coupling allows the informed chemist to make a strategic decision, leveraging the high reactivity of iodides when necessary and capitalizing on the cost-effectiveness of bromides when feasible.

References

  • Title: Bond Dissociation Energies Source: CRC Handbook of Chemistry and Physics URL:[Link]
  • Title: A User's Guide for Suzuki-Miyaura Cross-Coupling Reactions Source: Organic Process Research & Development, ACS Public
  • Title: Recent advances and applications of palladium-catalyzed cross-coupling reactions Source: Green Synthesis and C
  • Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of the Base Source: The Journal of Organic Chemistry, ACS Public

A Researcher's Guide to Synthetic Equivalents of 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For chemists at the forefront of pharmaceutical and materials science research, the strategic incorporation of the 4-fluoro-2-methoxyphenyl moiety is a recurring motif in the design of novel molecular entities. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group provides a handle for further functionalization or can influence conformation.[1] Traditionally, 4-Fluoro-1-iodo-2-methoxybenzene has served as a reliable building block for introducing this valuable scaffold, primarily through palladium-catalyzed cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, with considerations of cost, reactivity, and atom economy driving the exploration of more efficient and versatile alternatives.

This guide provides a comprehensive comparison of synthetic alternatives to this compound, offering researchers and drug development professionals the data and insights necessary to make informed decisions in their synthetic strategies. We will delve into the performance of analogous aryl halides, boronic acids, organometallic reagents, and sulfonate esters, supported by experimental data and detailed protocols.

The Landscape of Alternatives: A Comparative Overview

The primary role of this compound in synthesis is as an electrophilic partner in cross-coupling reactions. Therefore, its alternatives can be broadly categorized based on the nature of the leaving group or the type of organometallic species. The most common alternatives include:

  • Aryl Bromides and Chlorides: 4-Bromo-1-fluoro-2-methoxybenzene and 4-chloro-1-fluoro-2-methoxybenzene are the most direct analogs.

  • Arylboronic Acids: 4-Fluoro-2-methoxyphenylboronic acid serves as the nucleophilic partner in Suzuki-Miyaura couplings.

  • Organometallic Reagents: Grignard and organozinc reagents derived from the corresponding aryl halides offer a powerful, albeit more sensitive, alternative.

  • Aryl Sulfonates: Triflate and nonaflate derivatives of 4-fluoro-2-methoxyphenol present a reactive class of electrophiles.

The choice between these alternatives is dictated by a balance of reactivity, stability, cost, and functional group tolerance. The following sections will provide a detailed comparison of their performance in key synthetic transformations.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis. The reactivity of the electrophilic partner in these reactions generally follows the trend: I > OTf > Br > Cl .[2][3] This trend is a direct consequence of the carbon-leaving group bond strength, which influences the rate-determining oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds. Below is a comparative table summarizing the expected performance of this compound and its alternatives when coupled with a generic arylboronic acid.

PrecursorRelative ReactivityTypical Catalyst LoadingTypical TemperatureTypical YieldNotes
This compound Very High1-3 mol%Room Temp. to 80 °CExcellentHighly reactive, but the most expensive halide.[2]
4-Bromo-1-fluoro-2-methoxybenzene High2-5 mol%80-110 °CGood to ExcellentA good balance of reactivity and cost.[1][4]
4-Chloro-1-fluoro-2-methoxybenzene Moderate3-10 mol%100-130 °CModerate to GoodMore challenging to activate; often requires specialized ligands (e.g., biarylphosphines).[5]
4-Fluoro-2-methoxyphenyl Triflate High1-5 mol%Room Temp. to 90 °CGood to ExcellentHighly reactive, comparable to the iodide, but requires synthesis from the corresponding phenol.[3]

Yields are representative and can vary based on the specific coupling partner, ligand, base, and solvent system.

The choice of ligand is critical when moving from the more reactive iodide and bromide to the less reactive chloride. While standard phosphine ligands like PPh₃ may suffice for the former, bulky and electron-rich ligands such as SPhos or XPhos are often necessary to achieve good yields with aryl chlorides.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the appropriate ligand.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[6]

Diagram: Comparative Reactivity in Suzuki-Miyaura Coupling

cluster_electrophiles Electrophilic Partner cluster_nucleophile Nucleophilic Partner Iodide This compound Product 4-Fluoro-2-methoxy-biaryl Iodide->Product High Yield, Mild Conditions Bromide 4-Bromo-1-fluoro-2-methoxybenzene Bromide->Product Good Yield, Moderate Conditions Chloride 4-Chloro-1-fluoro-2-methoxybenzene Chloride->Product Lower Yield, Forcing Conditions (Specialized Ligands) Triflate 4-Fluoro-2-methoxyphenyl Triflate Triflate->Product High Yield, Mild Conditions BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Start 3-Fluoroanisole Step1 1. n-BuLi, THF, -78 °C 2. B(OMe)₃ Start->Step1 Step2 3. H₃O⁺ Step1->Step2 Product 4-Fluoro-2-methoxyphenylboronic acid Step2->Product

Sources

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecular architectures, particularly in the fields of drug discovery and materials science.[1] The substrate, 4-Fluoro-1-iodo-2-methoxybenzene, is a valuable building block, featuring a reactive carbon-iodine (C-I) bond for facile oxidative addition to a palladium(0) center, and fluoro and methoxy substituents that modulate the electronic properties and metabolic stability of the resulting products.

The choice of an appropriate palladium catalyst is paramount for achieving high efficiency and selectivity in the cross-coupling of this substrate. The electron-donating methoxy group and the electron-withdrawing fluorine atom present a unique electronic environment that can influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions involving this compound, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.

The Critical Role of the Catalyst System

The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the catalyst system, which comprises a palladium source and, typically, a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the steric and electronic environment of the catalytic species.[4][5] For a substrate like this compound, the C-I bond is the more reactive site for oxidative addition compared to a C-Br or C-Cl bond, a principle governed by bond dissociation energies.[6]

Catalyst Performance Comparison

The selection of an optimal palladium catalyst system is essential for maximizing yield and reaction efficiency. The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions with this compound and analogous aryl iodides.

Reaction TypeCatalyst SystemTypical Catalyst Loading (mol%)Coupling PartnerBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄1-5Arylboronic acidK₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-1002-1285-95[1][7]
Suzuki-Miyaura PdCl₂(dppf)1-3Arylboronic acidCs₂CO₃Dioxane1008-1690-98[8]
Mizoroki-Heck Pd(OAc)₂/PPh₃1-3Acrylate or StyreneEt₃N or K₂CO₃Acetonitrile or DMF80-12012-2470-90[9][10]
Buchwald-Hartwig Pd₂(dba)₃/XPhos1-2AmineNaOt-Bu or K₃PO₄Toluene or Dioxane80-11012-2480-95[11]

Note: The data presented is compiled from various sources and represents typical outcomes for similar substrates. Actual yields may vary depending on the specific coupling partner and reaction conditions.

In-Depth Analysis of Catalyst Systems

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For this compound, several catalyst systems are effective.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classic, widely used catalyst that is often effective for coupling aryl iodides.[12] It is commercially available and relatively easy to handle. However, it may require higher catalyst loadings and temperatures compared to more modern systems.[12] The triphenylphosphine ligands are less electron-rich and bulky than ligands used in newer generation catalysts.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This catalyst features a bidentate ferrocenylphosphine ligand (dppf) that enhances catalytic activity and stability.[13] The bidentate nature of the ligand is believed to prevent the formation of inactive palladium dimers, leading to faster reaction rates.[13] It is particularly effective for a broad range of substrates, including those with moderate steric hindrance.

Mizoroki-Heck Coupling

The Mizoroki-Heck reaction facilitates the formation of a new C-C bond between an aryl halide and an alkene.[9]

  • Pd(OAc)₂/PPh₃ (Palladium(II) Acetate/Triphenylphosphine): This in-situ generated catalyst system is a common choice for Heck reactions. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. While effective, this system can sometimes lead to the formation of palladium black, which can decrease catalytic activity. The choice of base and solvent is critical for achieving high yields.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[13]

  • Pd₂(dba)₃/XPhos (Tris(dibenzylideneacetone)dipalladium(0)/2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This system utilizes a bulky and electron-rich biarylphosphine ligand (XPhos) developed by the Buchwald group. These ligands are known to promote the oxidative addition of aryl halides and facilitate the reductive elimination step, leading to high catalytic turnover numbers.[5] The use of a strong base like sodium tert-butoxide is often necessary, especially with electron-rich aryl halides.[11]

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-I This compound Ar'-B(OH)2 Arylboronic Acid Ar-Ar' Coupled Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [Ar-Pd(II)-NR'R''(L2)]+ [Ar-Pd(II)-NR'R''(L2)]+ Ar-Pd(II)-I(L2)->[Ar-Pd(II)-NR'R''(L2)]+ Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) + L Ar-Pd(II)-NR'R''(L) + L [Ar-Pd(II)-NR'R''(L2)]+->Ar-Pd(II)-NR'R''(L) + L Deprotonation (Base) Ar-Pd(II)-NR'R''(L) + L->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Ar-I This compound HNR'R'' Amine Ar-NR'R'' Arylamine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions of this compound. These should serve as a starting point and may require optimization for specific coupling partners.

General Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Flame-dried flask, inert atmosphere) Reagents Addition of Reagents (Aryl halide, coupling partner, base) Setup->Reagents Degas Degassing (Purge with Ar or N2) Reagents->Degas Catalyst Catalyst Addition (Pd source, ligand) Degas->Catalyst Solvent Solvent Addition Catalyst->Solvent Reaction Reaction Execution (Heating and stirring) Solvent->Reaction Monitoring Monitoring (TLC, GC-MS, or LC-MS) Reaction->Monitoring Workup Work-up (Quenching, extraction) Monitoring->Workup Purification Purification (Column chromatography) Workup->Purification

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water (8 mL).[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[6]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere for 12 hours.[8]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).[3] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos
  • Reaction Setup: In a glovebox or under a stream of argon, add to a Schlenk tube this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Recommendations

The choice of palladium catalyst for the cross-coupling of this compound is a critical decision that significantly influences the reaction's success. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ can provide good yields, though modern systems with bulky, electron-rich ligands such as those used in PdCl₂(dppf) often offer improved performance under milder conditions.[14] For more challenging transformations like the Buchwald-Hartwig amination, the use of specialized catalyst systems, such as those developed by Buchwald and Hartwig, is highly recommended to achieve high yields and broad substrate scope.[13]

Researchers should consider the cost, air-stability, and desired reaction conditions when selecting a catalyst. The protocols provided in this guide offer a solid foundation for developing efficient and robust cross-coupling methodologies for this versatile building block.

References

  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1,2-Diiodoethene.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • Benchchem. (n.d.). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene.
  • Gensch, T., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
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  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • ResearchGate. (n.d.). Comparison of catalytic activity of various Pd 0 and Pd II sources a.
  • Beilstein Journal of Organic Chemistry. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 15, 2854-2863.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • International Journal of ChemTech Research. (2017). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. 10(15), 1-8.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands.
  • Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands.
  • Benchchem. (n.d.). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • National Institutes of Health. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.
  • ResearchGate. (n.d.). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
  • RSC Publishing. (n.d.). A new P3N ligand for Pd-catalyzed cross-couplings in water.
  • JYU dissertations. (2020). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes.

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Introduction: The Strategic Value of 4-Fluoro-1-iodo-2-methoxybenzene as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis and Characterization of Novel Compounds from 4-Fluoro-1-iodo-2-methoxybenzene

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound is a trifunctionalized aromatic scaffold that offers a powerful platform for the synthesis of diverse and novel compounds. Its utility stems from the distinct reactivity of its substituents:

  • The Iodo Group: As the most labile of the halogens, the iodine atom serves as an exceptional leaving group in a variety of palladium-catalyzed cross-coupling reactions. Its C–I bond is weaker than C–Br or C–Cl bonds, facilitating the rate-determining oxidative addition step in catalytic cycles, often allowing for milder reaction conditions.

  • The Fluoro Group: The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] Its strong electron-withdrawing nature also modulates the electronic properties of the aromatic ring.

  • The Methoxy Group: This electron-donating group influences the regioselectivity of further electrophilic aromatic substitution reactions and can participate in crucial hydrogen bonding interactions in biological targets. Dimethoxybenzene derivatives are noted for their thermodynamic stability, a valuable trait for pharmaceutical applications.[2][3]

This guide provides a comparative analysis of three cornerstone cross-coupling methodologies—the Suzuki-Miyaura, Sonogashira, and Heck reactions—for the synthesis of novel compounds from this compound. We will explore the mechanistic rationale, provide detailed experimental protocols, and discuss the characterization of the resulting products, offering researchers a comprehensive framework for leveraging this versatile building block.

Comparative Analysis of Synthetic Methodologies

The true potential of this compound is unlocked through palladium-catalyzed cross-coupling reactions, which enable the precise formation of new carbon-carbon bonds at the C1 position.[4][5][6] We will compare three primary approaches for creating novel biaryl, vinyl-substituted, and alkyne-substituted derivatives.

Suzuki-Miyaura Coupling: A Robust Route to Biaryl Compounds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, commercial availability of a vast library of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.[5][7]

Mechanistic Rationale: The reaction is catalyzed by a palladium(0) complex. The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to the Pd(0) center. This is followed by a transmetalation step, where the organic group from an activated boronic acid (or ester) is transferred to the palladium complex. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[7] The presence of a base is crucial for activating the boronic acid to facilitate transmetalation.[7]

Experimental Protocol: Synthesis of 4'-Substituted-4-fluoro-2-methoxy-1,1'-biphenyl

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Expected Characterization:

  • ¹H NMR: Appearance of new aromatic signals corresponding to the coupled boronic acid partner.

  • ¹³C NMR: Appearance of new aromatic carbon signals and a downfield shift for the carbons at the point of coupling.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the biphenyl product.

Visualization of the Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Isolation & Purification reagents Aryl Iodide + Arylboronic Acid + Base (K₂CO₃) heating Heat (80-100 °C) in Toluene/Water reagents->heating Add Solvent catalyst Pd(PPh₃)₄ Catalyst catalyst->heating Add to Mixture extraction Ethyl Acetate Extraction heating->extraction Reaction Complete purification Column Chromatography extraction->purification product Final Biaryl Product purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Precision Assembly of Aryl-Alkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[6][8] This reaction is distinguished by its use of a dual-catalyst system, typically palladium and a copper(I) salt.[6] The resulting aryl-alkynes are valuable intermediates in the synthesis of natural products, polymers, and pharmaceuticals.[9]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide occurs, similar to the Suzuki reaction. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[6]

Experimental Protocol: Synthesis of 1-(Alkyn-1-yl)-4-fluoro-2-methoxybenzene

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.2 mmol, 1.2 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base and Catalyst Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0 mmol, 2.0 eq.). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst, copper(I) iodide (CuI) (1-5 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography to obtain the pure aryl-alkyne.

Expected Characterization:

  • ¹H NMR: Disappearance of the terminal alkyne proton (if present) and appearance of aromatic signals.

  • ¹³C NMR: Appearance of two new signals in the alkyne region (typically 80-100 ppm).

  • IR Spectroscopy: A characteristic C≡C stretch appears around 2100-2260 cm⁻¹.

Visualization of the Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Isolation & Purification reagents Aryl Iodide + Terminal Alkyne + Amine Base stirring Stir at RT or Gentle Heat in THF reagents->stirring Add Solvent catalyst Pd Catalyst + Cu(I) Co-catalyst catalyst->stirring Add to Mixture filtration Filter through Celite stirring->filtration Reaction Complete purification Column Chromatography filtration->purification product Final Aryl-Alkyne Product purification->product

Caption: Workflow for Sonogashira cross-coupling.

Mizoroki-Heck Reaction: Forming Substituted Alkenes

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a new, more substituted alkene, typically with high trans selectivity.[4][10] This reaction is a powerful tool for constructing C(sp²)-C(sp²) bonds and introducing vinyl groups that can be further functionalized.[11]

Mechanistic Rationale: The cycle starts with the oxidative addition of this compound to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond. The final steps involve a β-hydride elimination to form the substituted alkene product and a base-assisted reductive elimination that regenerates the Pd(0) catalyst.[12]

Experimental Protocol: Synthesis of 1-(Alken-1-yl)-4-fluoro-2-methoxybenzene

  • Reagent Preparation: To a sealable reaction vessel, add this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 eq.), and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), often in combination with a phosphine ligand like triphenylphosphine (PPh₃).

  • Solvent Addition: Add a polar aprotic solvent like DMF, acetonitrile, or NMP.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C. The reaction time can vary significantly depending on the substrates. Monitor by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Expected Characterization:

  • ¹H NMR: Appearance of vinylic proton signals (typically 6-8 ppm) with characteristic coupling constants for cis or trans isomers.

  • ¹³C NMR: Appearance of new signals for the alkene carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the substituted alkene product.

Visualization of the Heck Reaction Workflow

Heck_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Isolation & Purification reagents Aryl Iodide + Alkene + Base heating Heat (80-120 °C) in DMF reagents->heating Add Solvent catalyst Pd(OAc)₂ Catalyst + Ligand catalyst->heating Add to Mixture extraction Aqueous Work-up heating->extraction Reaction Complete purification Column Chromatography extraction->purification product Final Alkene Product purification->product

Caption: Workflow for the Mizoroki-Heck reaction.

Performance Comparison and Experimental Considerations

The choice between these three powerful reactions depends on the desired final product and the specific constraints of the synthetic plan.

FeatureSuzuki-Miyaura CouplingSonogashira CouplingMizoroki-Heck Reaction
Bond Formed C(sp²)–C(sp²)C(sp²)–C(sp)C(sp²)–C(sp²)
Coupling Partner Organoboron compoundsTerminal AlkynesAlkenes
Key Catalyst(s) Pd(0) complexPd(0) complex + Cu(I) saltPd(0) or Pd(II) complex
Typical Base Inorganic (K₂CO₃, Cs₂CO₃)Organic Amine (Et₃N, DIPA)Organic or Inorganic
Reaction Temp. Moderate to High (80-110°C)Room Temp to Moderate (25-60°C)High (80-140°C)
Key Advantages Huge substrate scope, stable reagents, non-toxic byproducts.Very mild conditions, direct C-H activation of alkyne.Good functional group tolerance, creates valuable vinyl groups.
Key Limitations Boronic acids can be sensitive to decomposition (protodeboronation).Requires a terminal alkyne; sensitive to oxygen (copper-catalyzed).Can have issues with regioselectivity with unsymmetrical alkenes.

Causality Behind Experimental Choices:

  • Catalyst Selection: For Suzuki reactions, pre-catalysts like Pd(OAc)₂ with phosphine ligands or air-stable Pd(0) complexes like Pd(PPh₃)₄ are common. The choice depends on balancing activity with stability and cost. In Sonogashira couplings, the copper co-catalyst is essential for activating the alkyne but can be omitted in "copper-free" variations, which require different ligands and conditions to proceed efficiently.[8]

  • Solvent and Base: The solvent and base are not passive components; they are critical to the reaction's success. In Suzuki couplings, an aqueous base/organic solvent system is often used to facilitate the dissolution of both the organic and inorganic reagents. In Sonogashira reactions, the amine base serves both as a proton scavenger and as a ligand for the copper catalyst.

Potential Applications in Drug Discovery

The scaffolds synthesized from this compound are of significant interest to drug development professionals.

  • Biaryl Structures (from Suzuki Coupling): The biaryl motif is a privileged structure in medicinal chemistry, found in numerous approved drugs. It acts as a rigid scaffold to orient other functional groups for optimal interaction with biological targets.

  • Aryl-Alkynes (from Sonogashira Coupling): These can serve as bioisosteres for other groups, participate in "click chemistry" reactions for bioconjugation, or be hydrogenated to form saturated linkers.

  • Fluorinated Compounds: The presence of the fluorine atom can enhance drug-like properties.[1] It can increase lipophilicity, block metabolic pathways, and improve binding affinity through favorable electrostatic interactions. The combination of these structural motifs makes the derivatives of this compound prime candidates for screening in various therapeutic areas, including oncology and neurodegenerative disorders.[2][13]

Conclusion

This compound stands out as a highly valuable and versatile starting material. By leveraging well-established palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck couplings, researchers can efficiently access a wide array of novel compounds. Each method offers a distinct pathway to unique chemical structures, and the choice of methodology should be guided by the target molecule's specific architecture. The protocols and comparative data presented in this guide serve as a foundational resource for scientists aiming to explore the rich chemical space accessible from this strategic precursor, paving the way for the discovery of new therapeutic agents and advanced materials.

References

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2fHzno-yXLs_o2aFSvBAQzSaAqWXpI4nW6tSrTE1KrOHE_l-ZDRwMd09Zrbs2KlruF8oGW2IHi63rcQ3Fxig7JEE9U7IaHaAVbFkpgWsqY549A1m74zoir-CmHchQt7mV0Z08W037f3GcjiDipgbYzoFeQizhFkLwzCj0fMRBRJbVXhd73LF2dVDrrWuVFzp6lDqca6HI4ixPeSK2lnrUuCDBldX0oPF6JDqKBVua_SLgwG7kxKy0c9FqfGE-bvthZSyA_BX2MVSURfiKLOQxPusFWSYVsqbaiYjfYG_omwxXlSSkVovKP2pzYjLpEi8IQmseS4NZS0_TsCfUgyVeByeQgFAvi04er2bYUtHneq_iaPo93eOLTMk3GQd5BlY4GsveWyzYD6Fo58rBlzgDyYc=]([Link]

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A Researcher's Guide to the Cost-Effectiveness of 4-Fluoro-1-iodo-2-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of building blocks is a critical decision that balances reactivity, cost, and overall efficiency. Among the vast array of functionalized aromatic compounds, 4-Fluoro-1-iodo-2-methoxybenzene has emerged as a versatile reagent, especially in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of this compound with its common alternatives, offering a cost-effectiveness analysis supported by available data to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Advantage of this compound

This compound is a trifunctional aromatic building block featuring an iodine atom, a fluorine atom, and a methoxy group. This unique combination of substituents makes it a valuable tool in organic synthesis. The iodine atom serves as a highly reactive handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental transformations for the construction of complex molecular architectures. The fluorine and methoxy groups, on the other hand, can significantly influence the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of these groups allows for the exploration of new chemical space in drug discovery programs.

Comparative Analysis of Performance in Key Cross-Coupling Reactions

The true value of a building block is demonstrated by its performance in key chemical transformations. Here, we compare the utility of this compound with its bromo- and chloro-analogs in three of the most widely used cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl, which is a crucial factor in determining reaction conditions and efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a key factor in the success of this reaction, with aryl iodides generally being more reactive than bromides and chlorides. This allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

While direct comparative studies between this compound and its bromo and chloro analogs under identical Suzuki-Miyaura conditions are not extensively reported in the literature, the established reactivity trend of aryl halides (I > Br > Cl) provides a strong basis for comparison.[1] For instance, a study on the Suzuki-Miyaura cross-coupling of 4-iodoanisole demonstrated high yields under microwave irradiation, highlighting the reactivity of the C-I bond.[2]

Table 1: Predicted Performance in Suzuki-Miyaura Coupling

FeatureThis compound4-Bromo-1-fluoro-2-methoxybenzene4-Chloro-1-fluoro-2-methoxybenzene
Reactivity HighModerateLow
Typical Reaction Temp. Room Temp. to 80 °C80 - 120 °C> 100 °C with specialized catalysts
Catalyst Loading LowerModerateHigher
Reaction Time ShorterModerateLonger
Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes. Similar to the Suzuki reaction, the reactivity of the halide plays a crucial role. Aryl iodides are the most reactive partners for this transformation, often allowing the reaction to proceed at room temperature.[2][3]

A general procedure for the Sonogashira coupling of substituted iodobenzenes in a flow regime highlights the efficiency of this transformation, achieving good yields in a short amount of time.[4] While a direct comparison with the bromo and chloro analogs of 4-fluoro-2-methoxybenzene is not available, the principles of reactivity suggest that the iodo-compound would provide superior results under milder conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The choice of halide is again a critical parameter, with aryl iodides and bromides being the most common substrates. While aryl chlorides can be used, they often require more specialized and bulky phosphine ligands to achieve high efficiency.[5][6] The development of bidentate phosphine ligands has significantly improved the coupling of aryl iodides, often leading to higher rates and yields.[5]

Cost-Effectiveness Analysis

A comprehensive evaluation of a chemical reagent must extend beyond its reactivity to include a thorough analysis of its cost-effectiveness. This involves not only the purchase price of the starting material but also the associated costs of the entire synthetic process.

Table 2: Comparative Cost of this compound and its Alternatives

CompoundSupplier ExamplePrice (USD/g) - Small Quantity
This compound AOBChem USAInquire for price
4-Bromo-1-fluoro-2-methoxybenzene ChemicalBook~$255 - $432
4-Chloro-1-fluoro-2-methoxybenzene Apollo Scientific~$27 (£21.00)
2,4-Difluoroiodobenzene Sigma-Aldrich~

23.00/5g)

Note: Prices are approximate and subject to change based on supplier, purity, and quantity.

As indicated in the table, the chloro-analog is significantly less expensive than the bromo- and iodo-analogs. However, the higher reactivity of this compound can lead to cost savings in other areas:

  • Lower Catalyst Loading: The higher reactivity often allows for the use of smaller amounts of expensive palladium catalysts and ligands.

  • Milder Reaction Conditions: The ability to run reactions at lower temperatures reduces energy consumption.

  • Shorter Reaction Times: Faster reactions increase throughput and reduce labor costs.

  • Higher Yields and Purity: More efficient reactions can lead to higher yields of the desired product and reduce the costs associated with purification.

Therefore, a holistic cost analysis should consider the total cost of the synthetic step, not just the initial price of the aryl halide.

Cost_Effectiveness_Analysis cluster_reagent Reagent cluster_process Process reagent_cost Reagent Purchase Price total_cost Total Synthetic Cost reagent_cost->total_cost process_cost Process Costs process_cost->total_cost catalyst Catalyst & Ligand Cost process_cost->catalyst energy Energy Consumption process_cost->energy time Reaction Time (Labor) process_cost->time purification Purification Costs process_cost->purification

Caption: Factors influencing the total cost of a synthetic step.

Experimental Protocols

To provide practical guidance, detailed step-by-step methodologies for key reactions using this compound are outlined below. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.

Suzuki-Miyaura Coupling: A Step-by-Step Protocol

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl iodides.[2]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

  • Microwave reactor or conventional heating setup

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd/C (15 mg, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol).

  • Add 8 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture under reflux with stirring for the desired amount of time (e.g., 30-90 minutes), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The mixture can then be worked up by standard procedures, including extraction and purification by column chromatography.

Suzuki_Workflow start Combine Reactants: This compound Arylboronic acid Catalyst & Base in Solvent reaction Heat Reaction Mixture (Microwave or Conventional) start->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Reaction Workup: Extraction & Washing monitor->workup Upon Completion purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: A Step-by-Step Protocol

This protocol is based on a general procedure for Sonogashira coupling in a flow system, which can be adapted for batch synthesis.[4]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound (0.5 mmol) and the terminal alkyne (0.6 mmol) in a suitable solvent mixture (e.g., THF-DMA 9:1, 10 mL).

  • Add the palladium catalyst and CuI.

  • Add the amine base (e.g., triethylamine).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress.

  • After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated, followed by purification.

Buchwald-Hartwig Amination: A Step-by-Step Protocol

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl halides.[7]

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., tBu₃P·HBF₄)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a reaction flask under an inert atmosphere, add this compound, the amine, the palladium precatalyst, the phosphine ligand, and the base.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (e.g., 16 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent.

  • The mixture is then filtered, and the filtrate is worked up and purified.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Recommendations

This compound is a highly valuable and reactive building block for the synthesis of complex organic molecules. Its primary advantage lies in the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro analogs.

While the initial purchase price of this compound may be higher than its counterparts, a comprehensive cost-effectiveness analysis that considers the entire synthetic process may reveal it to be the more economical choice in the long run, particularly for large-scale synthesis where efficiency and throughput are paramount.

For researchers in drug discovery and development, the ability to introduce fluorine and methoxy substituents through this versatile building block offers significant advantages in modulating the properties of lead compounds. The choice between the iodo, bromo, and chloro derivatives will ultimately depend on the specific requirements of the synthesis, including the desired reactivity, the scale of the reaction, and the overall project budget. However, for applications where high efficiency and mild conditions are critical, this compound presents a compelling and often cost-effective option.

References

Click to expand
  • BenchChem
  • ChemicalBook
  • Flow Chemistry: Sonogashira Coupling
  • Scribd
  • Alchemist-chem
  • AOBChem USA
  • MOLBASE
  • Wikipedia
  • BenchChem
  • Sigma-Aldrich
  • Wikipedia
  • Sigma-Aldrich
  • NROChemistry
  • BLD Pharm
  • Sigma-Aldrich
  • AOBChem USA
  • BenchChem
  • ChemRxiv
  • BLD Pharm
  • BLD Pharm
  • Organic Chemistry Portal
  • Pendidikan Kimia
  • Fisher Scientific
  • ThalesNano
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  • SciELO México
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  • Chemistry LibreTexts
  • ResearchG
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A Senior Application Scientist's Guide to Chemoselective Cross-Coupling of 4-Bromo-1-Iodo-2-Methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of complex molecule synthesis, the ability to selectively functionalize a scaffold at a specific position is paramount. Dihaloarenes, such as 4-bromo-1-iodo-2-methoxybenzene, present a unique opportunity for sequential and site-selective cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides a comparative analysis of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this versatile building block. We will delve into the mechanistic underpinnings that govern selectivity, present comparative experimental data from analogous systems, and provide detailed protocols to empower you to harness the full synthetic potential of this substrate.

The Principle of Chemoselectivity: A Tale of Two Halogens

The key to the selective functionalization of 4-bromo-1-iodo-2-methoxybenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is significantly lower for the C-I bond compared to the C-Br bond, following the general reactivity trend: I > Br > Cl.[1] This inherent difference in reactivity is the foundation upon which we can build highly selective transformations. By carefully tuning reaction conditions, we can favor the activation of the more labile C-I bond, leaving the C-Br bond intact for subsequent manipulations.

The presence of the electron-donating methoxy group at the 2-position further influences the electronic properties of the aromatic ring, potentially affecting the rates of oxidative addition and subsequent steps in the catalytic cycle. However, the dominant factor for selectivity remains the inherent difference in the C-halogen bond strength.

Comparative Analysis of Cross-Coupling Reactions

This section provides a head-to-head comparison of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings for the selective functionalization at the C-1 (iodo) position of 4-bromo-1-iodo-2-methoxybenzene. The presented data is a synthesis of results from studies on structurally similar bromo-iodo-arenes and serves as a guide to expected performance.

Table 1: Comparative Performance for Selective C-I Functionalization
Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventTemp. (°C)Approx. Yield (%)Key Considerations
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-10085-95Robust for C-C bond formation; wide functional group tolerance.[1]
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, TolueneRT - 5080-90Mild conditions; risk of alkyne homocoupling (Glaser coupling).[2][3]
Buchwald-Hartwig AminePd₂(dba)₃ / XPhos or BINAPNaOtBu, K₃PO₄Toluene, Dioxane80-11080-95Requires strong base for many amines; ligand choice is crucial.[4][5]

In-Depth Look at Each Reaction

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)–C(sp²) bonds. Its tolerance for a wide variety of functional groups and the commercial availability of a vast library of boronic acids make it a first-choice for many synthetic campaigns.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the boronate, which is activated by the base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-1 Position

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-1-iodo-2-methoxybenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes. These reactions are typically conducted under mild conditions and are instrumental in the synthesis of conjugated systems.

Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a Cu(I) salt, facilitated by the amine base. Reductive elimination from the palladium center then furnishes the arylalkyne.[2][6]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add 4-bromo-1-iodo-2-methoxybenzene, Pd catalyst, and CuI to flask B Add degassed solvent (e.g., THF) and amine base (e.g., Et3N) A->B C Add terminal alkyne B->C D Stir at room temperature C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F G Concentrate filtrate F->G H Purify by column chromatography G->H

Figure 2: Experimental workflow for a selective Sonogashira coupling.

Experimental Protocol: Selective Sonogashira Coupling at the C-1 Position

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-bromo-1-iodo-2-methoxybenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%), and copper(I) iodide (CuI) (4 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed THF, followed by triethylamine (Et₃N) (2.5 equiv). Finally, add the terminal alkyne (1.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the coupling of aryl halides with a wide range of amines.[4][7]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine. Deprotonation of the coordinated amine by a strong base forms a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is often critical for promoting the reductive elimination step.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-1 Position

  • Reaction Setup: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 4-bromo-1-iodo-2-methoxybenzene (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous and degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography.

Conclusion and Future Directions

The chemoselective functionalization of 4-bromo-1-iodo-2-methoxybenzene is a powerful strategy for the synthesis of complex, multi-substituted aromatic compounds. The inherent reactivity difference between the C-I and C-Br bonds allows for selective coupling at the iodo-position under carefully controlled conditions. This guide has provided a comparative overview of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering insights into their relative merits and practical execution.

For drug development professionals and researchers, mastering these selective cross-coupling reactions opens the door to rapid analogue synthesis and the exploration of novel chemical space. Future work in this area will likely focus on the development of even more selective and active catalyst systems that can operate under milder conditions, as well as the application of these sequential coupling strategies in the synthesis of increasingly complex and biologically active molecules.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

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The Fluorine Advantage: A Comparative Guide to Utilizing Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated building blocks represents a paradigm shift in modern medicinal chemistry. The unique physicochemical properties of fluorine, when judiciously integrated into a molecular scaffold, can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, objective comparison of the performance of fluorinated versus non-fluorinated analogues, substantiated by experimental data, detailed protocols, and mechanistic insights to empower rational drug design.

The Foundational Impact of Fluorination

The introduction of fluorine can strategically alter a molecule's properties, primarily by:

  • Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can effectively "block" or slow oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][2]

  • Modulating Lipophilicity (LogP): Fluorine's high electronegativity can alter a molecule's lipophilicity, which governs its ability to pass through cell membranes. While a single fluorine atom can slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can decrease it. This allows for the fine-tuning of a drug's absorption, distribution, and excretion properties.[3]

  • Altering Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly influence the pKa of nearby acidic or basic functional groups. This modulation of a drug's ionization state at physiological pH is crucial for its solubility, receptor binding, and overall pharmacokinetic behavior.[4]

  • Improving Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole and electrostatic interactions within a protein's binding pocket, potentially increasing binding affinity and target selectivity.[2]

Comparative Performance: Fluorinated vs. Non-Fluorinated Analogues

The true measure of the "fluorine advantage" lies in direct, quantitative comparisons. The following tables summarize experimental data from various studies, showcasing the impact of fluorination on key drug-like properties.

Table 1: Metabolic Stability

A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound ClassCompound/AnalogueDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
IndolesUT-155Non-fluorinated indole12.35-Mouse[1]
32a4-Fluoro-indazole analog of UT-15513.29-Mouse[1]
32cCF3-substituted indazole analog of UT-15553.711.29Mouse[1]
QuinolonesNorfloxacinFluorinated quinolone~225 (in vivo, hours)-Human[5]
CiprofloxacinFluorinated quinolone~234-240 (in vivo, hours)-Human[5]
OfloxacinFluorinated quinolone~420 (in vivo, hours)-Human[5]
COX-2 InhibitorsCelecoxib DerivativeNon-deuterated, fluoromethylatedLower StabilityHigher ClearanceMurine[6]
Deuterated AnalogDeuterated, fluoromethylatedHigher StabilityLower ClearanceMurine[6]
Fluoroethyl AnalogFluoroethyl-substitutedIntermediate StabilityIntermediate ClearanceMurine[6]

Note: Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions. However, the trends within each study clearly demonstrate the positive impact of fluorination on metabolic stability.

Table 2: Binding Affinity (IC50)

A lower IC50 value indicates greater inhibitory potency and, by extension, stronger binding affinity.

Target ClassInhibitor ClassFluorinated/Non-FluorinatedTarget EnzymeIC50/KiFold ImprovementReference
ProteasePeptidyl KetoneFluorinatedCaspase-330 nM (IC50)-[7]
Peptidyl KetoneNon-fluorinatedCaspase-3Not specified as active-[7]
ProteaseIsatin DerivativeFluorinatedCaspase-34.79 nM (IC50)-[7]
Isatin DerivativeNon-fluorinatedCaspase-3Not specified, but fluorinated versions showed "excellent and selective inhibitory activities"-[7]
KinaseTriazineFluorinatedVariousGenerally lower IC50-[8]
TriazineNon-fluorinatedVariousGenerally higher IC50-[8]
Kinase1,4-naphthoquinoneFluorinated DerivativesTumor Cells1.5-145 µM-[9]
Table 3: Lipophilicity (LogP/LogD) and Acidity/Basicity (pKa)
Compound PairPropertyNon-Fluorinated ValueFluorinated ValueChangeReference
Anisole / FluoroanisolesLogD-PhOCF3 increases LogD by ~1 log unit over PhOCH3Increased Lipophilicity[3]
Octanoic Acid / Perfluorooctanoic Acid (PFOA)Surface pKa4.8 ± 0.12.2 ± 0.2Increased Acidity[10]
Sitagliptin (Januvia)pKaNot directly compared8.78 (for the fluorinated drug)-[11]

Experimental Protocols for Comparative Analysis

To ensure the scientific integrity and reproducibility of findings, the following are detailed, step-by-step methodologies for key experiments.

In Vitro Liver Microsomal Stability Assay

This assay is fundamental for assessing a compound's susceptibility to metabolism by Phase I enzymes, primarily CYP450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its non-fluorinated analogue.

Materials:

  • Test compound and non-fluorinated analogue

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compounds and controls.

  • Incubation: In a 96-well plate, pre-warm a mixture of the liver microsomes and buffer at 37°C.

  • Initiation: Add the test compound or control to the wells to initiate the metabolic reaction.

  • Reaction: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), add the NADPH regenerating system to start the enzymatic reaction.

  • Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[5]

Determination of Lipophilicity (LogP) by the Shake-Flask Method

This is the gold standard for experimentally determining the partition coefficient of a compound between an organic and an aqueous phase.

Objective: To determine the LogP of a test compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: In a glass vial, combine a known volume of the aqueous solution of the compound with a known volume of n-octanol.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw a sample from each phase.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

Data Analysis:

  • Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in aqueous phase] .

  • Calculate LogP: LogP = log10(P) .

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Objective: To determine the pKa of an ionizable compound.

Materials:

  • Test compound

  • Standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Preparation: Dissolve a known amount of the test compound in water or a suitable co-solvent.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titration: Slowly add the titrant from the burette in small increments, recording the pH after each addition.

  • Data Collection: Continue the titration past the equivalence point, ensuring enough data points are collected to define the titration curve.

Data Analysis:

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Visualizing the Mechanisms and Workflows

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

G cluster_workflow In Vitro Microsomal Stability Assay Workflow prep Preparation (Microsomes, Compound, NADPH) pre_incubate Pre-incubation (Microsomes + Buffer at 37°C) prep->pre_incubate initiate Initiate Reaction (Add Compound) pre_incubate->initiate react Time-course Incubation (Add NADPH) initiate->react terminate Terminate Reaction (Add Cold Solvent) react->terminate process Sample Processing (Centrifuge) terminate->process analyze LC-MS/MS Analysis (Quantify Parent Compound) process->analyze data_analysis Data Analysis (Calculate t½ and CLint) analyze->data_analysis

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_mechanism Mechanism of Metabolic Stabilization by Fluorination parent_ch Parent Drug (C-H bond) Metabolically Labile Site cyp450 CYP450 Enzymes parent_ch->cyp450 Metabolism metabolite Oxidized Metabolite (Rapid Clearance) cyp450->metabolite no_metabolism Blocked Metabolism (Increased Half-life) cyp450->no_metabolism parent_cf Fluorinated Analog (C-F bond) Metabolically Stable Site parent_cf->cyp450 Resistant to Metabolism

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion

The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability, modulating lipophilicity and pKa, and improving the binding affinity of drug candidates. By understanding the principles of these fluorine-induced effects and utilizing robust in vitro assays, researchers can make more informed decisions in the optimization of lead compounds. This data-driven approach, grounded in comparative analysis, ultimately increases the probability of success in the development of new, more effective, and safer therapeutics.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1284, 135384.
  • A Comparative Analysis of the Metabolic Stability of Fluorin
  • Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib deriv
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Laube, M., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18 F-labeled celecoxib derivative. RSC Medicinal Chemistry, 11(11), 1336-1348.
  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 759-770.
  • Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden. (2013). Princeton University.
  • Deuteration versus ethylation – strategies to improve the metabolic fate of an 18 F-labeled celecoxib derivative. (2020).
  • Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. (2022).
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.).
  • Structures of celecoxib (A) and rofecoxib (B). (n.d.).
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. (n.d.). BenchChem.
  • Fluorine in drug design: a case study with fluoroanisoles. (2015). PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
  • Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone. (n.d.).
  • Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Upd
  • Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simul
  • Intermolecular Interactions, Solute Descriptors, and Partition Properties of Neutral Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). ChemRxiv.
  • Sitagliptin. (n.d.). PubChem.
  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers in Pharmacology.
  • Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance. (2021).
  • Imatinib can act as an allosteric activator of Abl kinase. (n.d.).
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  • Predicting Binding Affinity of Some Imatinib Derivatives as BCR-ABL Tyrosine Kinase Inhibitors Based on Monte Carlo Optimization. (2024). Journal of Ilam University of Medical Sciences.
  • "comparative study of fluorinated versus non-fluorinated ketone inhibitors". (2025). BenchChem.
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  • Calculated IC50 values for Tyrosine Kinase Inhibitors. (n.d.).
  • Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects. (n.d.).
  • Comparison of GLP-1 analogues versus sitagliptin in the management of type 2 diabetes: systematic review and meta-analysis of head-to-head studies. (2014). PubMed.
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  • Novel approach for predicting partition coefficients of linear perfluorinated compounds. (n.d.). Thompson Rivers University.

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with specialized chemical intermediates like 4-Fluoro-1-iodo-2-methoxybenzene (CAS No. 138140-73-5) is fundamental to innovation. However, our responsibility extends beyond synthesis and discovery to the entire lifecycle of these reagents, culminating in their safe and compliant disposal. This guide provides a procedural framework grounded in established safety protocols to manage the disposal of this halogenated aromatic compound, ensuring the protection of personnel and the environment.

Hazard Profile & Risk Assessment: The "Why" Behind the Procedure

The primary operational risk involves preventing environmental release and ensuring waste is handled in a manner that neutralizes its potential harm. Improper disposal, such as mixing with non-halogenated waste streams, can lead to the formation of toxic byproducts during incineration and complicates the waste treatment process.

For procedural guidance, we can infer a hazard profile from similar compounds, such as 1-Fluoro-4-iodobenzene and other halogenated anisoles. These compounds are typically classified with the following hazards:

  • Skin Irritation

  • Serious Eye Irritation

  • Acute Toxicity (if swallowed)

  • Specific Target Organ Toxicity (Respiratory Irritation)

This profile mandates the stringent handling and disposal protocols outlined below.

Hazard Category GHS Pictogram Hazard Statement Precautionary Statement (Disposal Relevant)
Acute Toxicity, OralH302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ ToxicityH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Disposal P501: Dispose of contents/container in accordance with local regulation.

This table is constructed based on hazard data for similar halogenated aromatic compounds. Always refer to the vendor-specific SDS for the exact material in use.

Pre-Disposal Operations: Handling and Segregation

Effective disposal begins long before the waste container is full. It starts with meticulous handling and rigorous waste segregation at the point of generation.

Personal Protective Equipment (PPE): All handling of this compound, including transfers to a waste container, must be performed inside a certified chemical fume hood.[1] The required PPE includes:

  • Nitrile or Neoprene Gloves: Check manufacturer data for chemical-specific glove compatibility.

  • Safety Goggles or a Face Shield: Standard laboratory safety glasses are insufficient.

  • Flame-Retardant Laboratory Coat: Fully buttoned.

The Cardinal Rule of Segregation: The single most important step in this process is the strict segregation of halogenated organic waste from all other waste streams.[1][2][3]

  • Why? Halogenated wastes require high-temperature incineration under specific conditions to ensure complete destruction and prevent the formation of highly toxic dioxins and furans. Mixing them with non-halogenated solvents can disrupt the incineration process and lead to regulatory non-compliance.

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solvents/Solids."[3]

Step-by-Step Disposal Protocol

This protocol ensures compliance with institutional and regulatory standards, such as those set by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).

Step 3.1: Waste Container Selection & Collection

  • Container Type: Use a chemically compatible container, typically a glass bottle with a screw cap or a dedicated, EHS-provided carboy.[4] The container must be in good condition, free of leaks, and its original labels must be fully defaced if it is being reused.[4]

  • Collection: Collect all waste containing this compound, including residual amounts in original containers, contaminated materials (like silica gel or weighing paper), and the first solvent rinse (e.g., acetone, ethyl acetate) of emptied glassware.[1] Do not leave a funnel in the container.[5] The container must remain closed except when actively adding waste.[2][5]

Step 3.2: Hazardous Waste Labeling

  • Timing: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[6]

  • Content: The label must be filled out completely and legibly, including:[5][7]

    • The words "Hazardous Waste" .

    • Full Chemical Name(s): Write out "this compound" and any other chemical constituents. Do not use abbreviations or chemical formulas.[5]

    • Approximate Percentages of each component.

    • Hazard Identification: Check the appropriate boxes for hazards (e.g., Toxic, Irritant).

    • Generator Information: Your name, lab, building, and room number.

Step 3.3: Temporary Storage (Satellite Accumulation Area)

  • Location: The waste container must be stored at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[6][7] This area must be under the control of the laboratory personnel generating the waste.[5]

  • Secondary Containment: The container must be kept in a secondary containment bin or tray to contain any potential leaks.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly bases, acids, and oxidizers.[5]

Step 3.4: Final Disposal

  • Professional Disposal: This chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Under no circumstances should this material be disposed of down the drain or allowed to evaporate in a fume hood.[8][9]

  • Scheduling Pickup: Once the waste container is 90% full, or if you are approaching the regulatory time limit for accumulation (check with your EHS office), submit a chemical waste pickup request through your institution's designated system.[5][9]

Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure the spill is contained within the chemical fume hood.

    • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pad.[10]

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools.

    • Place the collected material into a separate, sealable container. Label it as "Hazardous Waste - Spill Debris" and list the chemical constituents.

    • Request a hazardous waste pickup for the spill debris.

  • Large Spills or Personal Exposure:

    • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

    • Isolate: Close the laboratory door and prevent re-entry.

    • Report: Contact your institution's EHS or emergency response number immediately.

    • Personal Exposure: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes at an emergency eyewash station or safety shower and seek immediate medical attention.

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision points and actions in the disposal workflow for this compound.

DisposalWorkflow cluster_generation Point of Generation (Fume Hood) cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Path start Waste Generated (e.g., residual chemical, rinsate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is this Halogenated Waste? ppe->segregate container Select & Label 'Halogenated Waste' Container segregate->container Yes full Container >90% Full? add_waste Add Waste to Container (Keep Closed) container->add_waste store Store in Secondary Containment (Segregated from Incompatibles) add_waste->store store->full full->store No request_pickup Submit Waste Pickup Request to EHS full->request_pickup Yes ehs_pickup EHS Collects for Licensed Disposal request_pickup->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. University of South Carolina.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Oregon State University.
  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
  • The Ohio State University EHS. (n.d.). Chemical Waste Management Reference Guide.
  • LookChem. (n.d.). This compound Safety Data Sheet.
  • Temple University EHRS. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Angene Chemical. (2025). Safety Data Sheet.

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A Senior Application Scientist's Guide to Handling 4-Fluoro-1-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Fluoro-1-iodo-2-methoxybenzene is foundational to discovery. However, innovation cannot come at the expense of safety. This guide moves beyond a simple checklist to provide a deep, field-tested framework for handling this halogenated aromatic compound. The protocols herein are designed to be self-validating systems, ensuring that every step, from preparation to disposal, is grounded in a robust understanding of the compound's specific risks.

Hazard Assessment: Understanding the Adversary

Before any container is opened, a thorough understanding of the specific hazards associated with this compound is non-negotiable. Based on available safety data, this compound presents several key risks that dictate our handling protocols.

The primary hazards identified are:

  • H315: Causes skin irritation .[1]

  • H319: Causes serious eye irritation .[1]

  • H335: May cause respiratory irritation .[1][2]

While the Safety Data Sheet (SDS) for the specific CAS number 450-90-8 primarily indicates irritation, a closely related isomer (1-Fluoro-4-iodo-2-methoxybenzene, CAS 773855-64-4) also includes the hazard statement H302: Harmful if swallowed [3]. Given the structural similarity, it is prudent to operate under the assumption that this compound may also be harmful if ingested. Halogenated aromatic compounds as a class can present risks including skin burns, severe eye damage, and respiratory irritation.[4]

Core Directive: Personal Protective Equipment (PPE) Protocol

Your PPE is the most critical barrier between you and chemical exposure. The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory irritation.[5][6]

PPE CategorySpecification & StandardRationale & Causality
Eye & Face Protection Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards) and a full-face shield.[4][7][8]Goggles provide a seal against splashes and vapors that can cause serious eye irritation.[6] A face shield is required when there is a significant risk of splashing, protecting the entire face from contact.
Skin & Body Protection Gloves: Chemical-resistant nitrile or neoprene gloves.[9] Lab Coat: Chemical-resistant lab coat or apron.[10] Footwear: Closed-toe shoes made of a non-porous material.[4][11]Nitrile gloves offer good resistance to a range of chemicals, including solvents that may be used with this compound.[9] Latex is not recommended due to poor resistance to many organic solvents.[9] A lab coat protects against incidental skin contact[10], and non-porous shoes prevent injury from spills.
Respiratory Protection All handling of solid powder or solutions must occur within a certified chemical fume hood.[4][12][13]As the compound may cause respiratory irritation, engineering controls are the primary line of defense.[1][2] A fume hood minimizes the inhalation of vapors or aerosolized powder.[13] For emergencies or situations where a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[4]

Operational Plan: Safe Handling & Storage

Methodical and deliberate actions are key to minimizing risk during experimentation.

Step-by-Step Handling Protocol
  • Preparation is Paramount: Before starting, thoroughly review the Safety Data Sheet (SDS).[4] Ensure the chemical fume hood is operational and the sash is at the appropriate height.[12]

  • Area Demarcation: Clearly label the work area where the compound will be handled.[10] Cover the work surface with absorbent, disposable pads to contain any potential spills.[10]

  • Don PPE: Equip yourself with the full PPE outlined in the table above. When handling iodinated compounds, some protocols recommend double-gloving for added protection.[12]

  • Weighing and Transfer: If handling the solid, conduct all weighing and transfers within the fume hood to prevent inhalation of fine particles. Use anti-static weigh boats or paper.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Use a closed or septum-sealed system for transfers whenever possible to minimize vapor release.[12]

  • Post-Handling: After the procedure, wipe down the work area thoroughly. Remove PPE carefully, avoiding contact with potentially contaminated surfaces. Wash hands and forearms thoroughly with soap and water.[8]

Storage Requirements
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

  • Keep the container tightly closed and clearly labeled with the chemical name and appropriate hazard warnings.[7]

  • The compound may be light-sensitive; store it in an opaque container or in a dark location as a precaution.[14]

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is the key to managing unexpected events safely and effectively.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[7][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Spill Response Protocol

In the event of a spill, a calm and structured response is critical. Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a fume hood.

Spill_Response_Workflow spill Spill Detected assess Assess Situation (Size, Location, Hazard) spill->assess evacuate Alert Personnel & Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain Spill (Use absorbent pads/sand) ppe->contain neutralize Neutralize (If applicable) Consult SDS contain->neutralize cleanup Collect Material (Use non-sparking tools) neutralize->cleanup package Package Waste (Seal in labeled container) cleanup->package decontaminate Decontaminate Area & Equipment package->decontaminate dispose Dispose of Waste (Follow Hazardous Waste Protocol) decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible End-of-Life Management

Chemical waste must be managed in a way that protects both personnel and the environment.

  • Waste Collection: All materials contaminated with this compound, including disposable labware, absorbent pads, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Disposal Route: The collected waste must be disposed of through an approved waste disposal plant or a licensed chemical waste management company.[7][16] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

By adhering to these rigorous safety and handling protocols, you can confidently work with this compound, ensuring that your valuable research is conducted with the highest standards of safety and professional integrity.

References

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  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS).
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  • CLEAPSS Science. (2022). Student safety sheets 56 Iodine.
  • Safety Data Sheet. (n.d.). SDS- Iodine Solution.
  • University of Illinois Chicago Environmental Health and Safety. (n.d.). Radionuclide Lab Rules.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-4-iodo-2-methoxybenzene.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Fluoro-1-iodo-2-nitrobenzene.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Fluoro-4-iodobenzene.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1,1,1-Trifluoroiodoethane.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Iodoanisole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • AOBChem USA. (n.d.). This compound.
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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.